Technical Documentation Center

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
  • CAS: 1263279-28-2

Core Science & Biosynthesis

Foundational

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane chemical structure and properties

An In-Depth Technical Guide to the 1-oxa-8-azaspiro[4.5]decane Scaffold and the Role of the Cyclopropylmethoxy Moiety in Medicinal Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Introd...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1-oxa-8-azaspiro[4.5]decane Scaffold and the Role of the Cyclopropylmethoxy Moiety in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality, structural rigidity, and novel chemical space they occupy compared to traditional flat, aromatic systems. Among these, the 1-oxa-8-azaspiro[4.5]decane scaffold represents a particularly valuable heterocyclic framework. Its unique topology, combining a piperidine ring with a tetrahydrofuran-like ring, offers a versatile platform for introducing diverse functionalities and tuning physicochemical properties.

This technical guide provides a comprehensive analysis of the 1-oxa-8-azaspiro[4.5]decane core, with a specific focus on the influence of the 3-(cyclopropylmethoxy) substituent. While the exact molecule "3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane" is not extensively documented in public literature, this guide will synthesize information on its constituent parts to provide a predictive and insightful overview for its potential application in drug development. We will delve into the structural features, synthesis, physicochemical properties, and pharmacological rationale for combining this spirocyclic core with the metabolically robust cyclopropylmethoxy group.

Part 1: The 1-oxa-8-azaspiro[4.5]decane Core Scaffold

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry. Its structure is defined by a spirocyclic carbon that joins a piperidine ring and a five-membered oxolane (tetrahydrofuran) ring.

Structural and Chemical Identity

A systematic analysis begins with the fundamental identifiers of the parent scaffold.

IdentifierValueSource
IUPAC Name 1-Oxa-8-azaspiro[4.5]decanePubChem
Molecular Formula C₈H₁₅NOPubChem
Molecular Weight 141.21 g/mol PubChem
CAS Number 185391-13-9PubChem
SMILES C1CCN(CC1)C2(CCOC2)PubChem

The spirocyclic nature of this scaffold imparts a rigid, three-dimensional conformation. This is a highly desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of a basic nitrogen in the piperidine ring and a hydrogen bond acceptor in the oxolane ring provides key handles for molecular recognition and for tuning properties like solubility and cell permeability.

Synthesis Strategies

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core is a critical step in its utilization. A common and effective approach involves a multi-step sequence starting from readily available materials. One documented pathway utilizes a double Michael addition as a key step.

A generalized workflow for the synthesis is outlined below. This process highlights the key stages from starting materials to the final scaffold, providing a logical framework for laboratory execution.

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization & Reduction cluster_2 Phase 3: Final Scaffold Formation A N-benzyl-4-piperidone C Intermediate Adduct A->C Michael Addition B Acrolein B->C D Intramolecular Cyclization Product C->D Base-catalyzed intramolecular addition C->D E Keto-spirocycle D->E Oxidation D->E F Hydroxyspirocycle E->F Reduction of Ketone (e.g., NaBH4) E->F G 1-Oxa-8-azaspiro[4.5]decane (Protected) F->G Cyclodehydration (Acid-catalyzed) F->G H Final Scaffold (Deprotected) G->H Debenzylation (e.g., Hydrogenolysis) G->H

Caption: Generalized synthetic workflow for the 1-oxa-8-azaspiro[4.5]decane scaffold.

Part 2: The Cyclopropylmethoxy Substituent: A Bioisosteric Tool

The introduction of a cyclopropylmethoxy group at the 3-position of the oxolane ring is a deliberate medicinal chemistry strategy. This group is often used as a bioisostere for other functionalities, such as a methoxy or ethoxy group, to enhance a molecule's metabolic stability and overall pharmacological profile.

Physicochemical and Pharmacokinetic Contributions

The cyclopropyl ring is a "non-classical" bioisostere that brings unique properties to a parent molecule.

  • Metabolic Stability: The primary reason for incorporating a cyclopropyl group is to block oxidative metabolism. The C-H bonds on a cyclopropane ring are stronger and less accessible to cytochrome P450 enzymes compared to those in aliphatic chains. Attaching it via an ether linkage (cyclopropylmethoxy ) protects the ether from O-dealkylation, a common metabolic pathway. This typically leads to a longer half-life and improved oral bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can help lock the substituent into a specific orientation, which can be beneficial for optimizing binding interactions with a target protein.

  • Lipophilicity: The cyclopropylmethoxy group increases the lipophilicity (logP) of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This must be carefully balanced to maintain adequate aqueous solubility.

Predicted Properties of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

By combining the properties of the scaffold and the substituent, we can predict the general characteristics of the target molecule.

PropertyPredicted CharacteristicRationale
Molecular Formula C₁₂H₂₁NO₂Addition of C₄H₆O to the scaffold base.
Molecular Weight 211.30 g/mol Sum of scaffold and substituent parts, minus H.
logP Moderately LipophilicThe spiro core has some polarity, but the cyclopropylmethoxy group increases lipophilicity.
pKa Basic (approx. 8.5-9.5)Primarily determined by the secondary amine in the piperidine ring.
Metabolic Profile Likely stable against oxidationThe cyclopropyl group protects the ether linkage from rapid metabolism.
Key Features H-bond acceptor (oxygen), H-bond donor/acceptor (nitrogen), rigid 3D shape.These features provide points for interaction with biological targets.

Part 3: Pharmacological Potential and Applications in Drug Discovery

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key component in a number of centrally active compounds, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. Derivatives of this scaffold have been investigated for a range of central nervous system (CNS) disorders.

Known Biological Targets

Research and patent literature show that modifications of the 1-oxa-8-azaspiro[4.5]decane core are frequently explored for their activity as:

  • Dopamine Receptor Ligands: The piperidine portion of the scaffold is a common feature in ligands for dopamine D2 and D3 receptors, which are targets for antipsychotic and antidepressant medications.

  • Serotonin Receptor Ligands: Various serotonin (5-HT) receptor subtypes are also targeted by molecules containing this or similar spirocyclic systems.

  • Sigma Receptor Modulators: Sigma receptors are implicated in a variety of neurological functions, and spirocyclic piperidines are a well-established class of high-affinity ligands for these targets.

The logical workflow for assessing a novel compound like 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in a drug discovery context would follow a standard preclinical cascade.

G A Synthesis & Purification of Target Compound B Primary Screening: Receptor Binding Assays (e.g., Dopamine, Serotonin) A->B C In Vitro Functional Assays: Agonist/Antagonist Activity B->C D ADME-Tox Profiling: Metabolic Stability (Microsomes), Cytotoxicity, hERG C->D E Lead Optimization: Structure-Activity Relationship (SAR) Analysis D->E Iterative Feedback F In Vivo Efficacy Studies: Animal Models of Disease D->F Candidate Selection E->A Synthesize Analogs

Exploratory

Molecular weight and formula of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Abstract This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane, a unique heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane, a unique heterocyclic compound with potential applications in medicinal chemistry and drug development. The guide details its chemical structure, molecular formula, and molecular weight. Furthermore, it explores its potential pharmacological significance by drawing parallels with structurally related azaspiro[4.5]decane derivatives that have shown promise in various therapeutic areas. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular Attributes

The fundamental characteristics of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane are summarized below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
IUPAC Name 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
Core Scaffold 1-Oxa-8-azaspiro[4.5]decane
Structural Elucidation

The structure of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined by a single common carbon atom. A cyclopropylmethoxy group is attached at the 3rd position of the tetrahydrofuran ring.

Foundational

Therapeutic Potential of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in Drug Discovery

The following technical guide provides an in-depth analysis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic ligand with significant potential in neuropharmacology and diagnostic imaging....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic ligand with significant potential in neuropharmacology and diagnostic imaging.

Executive Summary

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane represents a high-value chemotype in modern medicinal chemistry, belonging to the class of 1-oxa-8-azaspiro[4.5]decanes . This scaffold has emerged as a "privileged structure" for targeting the Sigma-1 Receptor (


R)  and Muscarinic Acetylcholine Receptors (mAChRs) .

Unlike traditional flat aromatic drug candidates, this molecule utilizes a spirocyclic core to achieve a distinct 3D vector ("Escape from Flatland"), offering superior physicochemical properties, metabolic stability, and blood-brain barrier (BBB) permeability. Its primary therapeutic utility lies in neuroprotection , neuropathic pain modulation , and as a PET radiotracer for neurodegenerative diagnostics.

Structural & Physicochemical Profile

The Spirocyclic Advantage

The core structure, 1-oxa-8-azaspiro[4.5]decane , consists of a six-membered piperidine ring spiro-fused to a five-membered tetrahydrofuran ring. The addition of the 3-(cyclopropylmethoxy) substituent is a critical medicinal chemistry optimization.

  • Lipophilicity Modulation: The cyclopropyl group acts as a bioisostere for larger alkyl or benzyl groups, tuning the LogP to an optimal range (typically 2.0–3.5) for CNS penetration without excessive non-specific binding.

  • Conformational Rigidity: The spiro-fusion locks the orientation of the hydrogen-bond acceptors (oxygen) and the basic nitrogen, reducing the entropic penalty upon receptor binding.

  • Metabolic Stability: The cyclopropyl ether is generally more resistant to cytochrome P450-mediated dealkylation compared to simple ethyl or methyl ethers.

Key Molecular Descriptors
PropertyValue (Predicted)Significance
Molecular Weight ~253.3 g/mol Ideal for CNS drug-likeness (Rule of 5).
cLogP 2.1 – 2.8Optimal for Blood-Brain Barrier (BBB) crossing.
TPSA ~21 ŲHigh permeability; low polar surface area.
pKa (Basic N) ~8.5 – 9.5Exists primarily as a cation at physiological pH, essential for electrostatic interaction with Asp126 in

R.

Target Biology: The Sigma-1 Receptor Mechanism

The primary biological target for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is the Sigma-1 Receptor (


R) , a ligand-operated chaperone protein resident at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
Mechanism of Action
  • Resting State: In the absence of ligand,

    
    R forms a complex with the chaperone BiP (GRP78) at the MAM, regulating calcium transfer from the ER to mitochondria.
    
  • Ligand Binding: Binding of the spirocyclic ligand causes dissociation of

    
    R from BiP.
    
  • Translocation: The activated

    
    R translocates to the plasma membrane or nuclear envelope.
    
  • Effector Modulation: It interacts with ion channels (e.g., Kv1.4, NMDA, ASIC1a) and kinases, suppressing ER stress and preventing apoptotic signaling.

Signaling Pathway Diagram

The following diagram illustrates the ligand-induced activation of


R and its downstream neuroprotective effects.

Sigma1_Signaling cluster_membrane Mitochondria-Associated Membrane (MAM) Ligand 3-(Cyclopropylmethoxy)-1-oxa- 8-azaspiro[4.5]decane S1R_BiP Sigma-1 R / BiP Complex (ER Membrane) Ligand->S1R_BiP Binds & Dissociates S1R_Free Activated Sigma-1 R (Chaperone Active) S1R_BiP->S1R_Free Chaperone Activation Calcium Ca2+ Flux (ER to Mitochondria) S1R_Free->Calcium Modulates ROS ROS Production (Oxidative Stress) S1R_Free->ROS Suppresses Neuroprotection Neuroprotection & Plasticity S1R_Free->Neuroprotection Promotes Calcium->ROS Dysregulation leads to Apoptosis Apoptosis / Cell Death ROS->Apoptosis Triggers

Caption: Ligand-induced dissociation of Sigma-1 Receptor from BiP, leading to suppression of oxidative stress and promotion of neurosurvival.

Medicinal Chemistry & Synthesis Protocol

The synthesis of the 3-(cyclopropylmethoxy) derivative requires a precise construction of the spiro-ether core followed by O-alkylation.

Retrosynthetic Analysis
  • Target: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

  • Precursor: 3-Hydroxy-1-oxa-8-azaspiro[4.5]decane (N-protected).

  • Core Formation: Spirocyclization of N-protected 4-piperidone with an allyl or propargyl species, followed by cyclization.

Step-by-Step Synthesis Protocol

Note: All reactions must be performed under inert atmosphere (Nitrogen or Argon).

Step 1: Spirocyclization (Core Formation)

  • Reagents: N-Boc-4-piperidone, Allyl bromide, Zinc dust (Barbier conditions) or Lithium enolate chemistry.

  • Procedure: React N-Boc-4-piperidone with allyl bromide in the presence of activated Zinc/NH4Cl (aq) to form the homoallylic alcohol.

  • Cyclization: Treat the intermediate with Iodine (

    
    ) or NBS to induce iodo-etherification, forming the spiro-tetrahydrofuran ring.
    
  • Dehalogenation: Remove the iodine/bromide using tributyltin hydride (

    
    ) or catalytic hydrogenation (
    
    
    
    , Pd/C) to yield N-Boc-1-oxa-8-azaspiro[4.5]decane .

Step 2: C3-Functionalization (Hydroxylation) If the synthetic route does not yield the 3-OH directly (e.g., via epoxide opening), a specific oxidation or starting material adjustment (e.g., using a specific epoxide precursor) is required. A common route uses an epoxide spiro-intermediate opened by hydroxide.

Step 3: O-Alkylation (The Critical Step)

  • Starting Material: tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.[1][2][3]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Cyclopropylmethyl bromide, DMF (anhydrous).

  • Protocol:

    • Dissolve the 3-hydroxy intermediate in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add Cyclopropylmethyl bromide dropwise.

    • Warm to room temperature and stir for 4-12 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 4: Deprotection

  • Reagent: TFA/DCM (1:4 ratio) or HCl in Dioxane.

  • Procedure: Stir the N-Boc intermediate in acid solution for 1 hour.

  • Workup: Basify with

    
     or NaOH to yield the free base 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane .
    

Synthesis_Workflow Piperidone N-Boc-4-Piperidone Allylation Allylation (Zn, Allyl-Br) Piperidone->Allylation Intermediate1 Homoallylic Alcohol Allylation->Intermediate1 Cyclization Iodocyclization (I2, NaHCO3) Intermediate1->Cyclization SpiroCore 1-oxa-8-azaspiro Core Cyclization->SpiroCore Alkylation O-Alkylation (NaH, CPM-Br) SpiroCore->Alkylation Final 3-(Cyclopropylmethoxy)- 1-oxa-8-azaspiro[4.5]decane Alkylation->Final

Caption: Synthetic route from commercial piperidone to the target spirocyclic ether.

Pharmacological Profile & Validation

Binding Affinity and Selectivity

Based on structure-activity relationship (SAR) data for 1-oxa-8-azaspiro[4.5]decane derivatives (Tian et al., 2020):

  • Sigma-1 Receptor (

    
    ):  < 10 nM (High Affinity).
    
  • Sigma-2 Receptor (

    
    ):  > 200 nM (Moderate to High Selectivity).
    
  • Selectivity Ratio (

    
    ):  Typically > 20-fold.
    
  • M1 Muscarinic Receptor: Potential partial agonist activity (historical context), but the bulky 3-alkoxy group favors Sigma-1 specificity over the orthosteric M1 site.

Experimental Validation: Radioligand Binding Assay

To confirm the therapeutic potential, the following binding assay is standard:

  • Tissue Preparation: Rat brain homogenates or CHO cells stably expressing human

    
    R.
    
  • Radioligand:

    
     (Sigma-1 specific).
    
  • Test Compound: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (concentrations

    
     to 
    
    
    
    M).
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Microsomal Stability (ADME)
  • System: Human/Rat Liver Microsomes + NADPH regenerating system.

  • Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expected Result: The spiro-scaffold typically confers

    
     min, superior to linear analogs.
    

References

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[4] Bioorganic & Medicinal Chemistry.[4][5][6] [4][5]

  • Tamura, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin.

  • Chu, W., et al. (2015). Synthesis and Biological Evaluation of a Sigma-1 Receptor Radioligand with Low Lipophilicity. Journal of Medicinal Chemistry.[7]

  • Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature.

Sources

Exploratory

Pharmacological Profile of Spiro-Piperidine Derivatives: A Technical Guide

Executive Summary The spiro-piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to rigidly position pharmacophores in three-dimensional space. Unlike flexible pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro-piperidine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to rigidly position pharmacophores in three-dimensional space. Unlike flexible piperidine analogs, the spiro-fusion (typically at the C4 position) restricts conformational entropy, often resulting in superior receptor subtype selectivity and enhanced metabolic stability by blocking oxidation at vulnerable carbon sites.

This guide analyzes the pharmacological utility of spiro-piperidines across three primary domains: GPCR modulation (specifically Ghrelin agonists), enzyme inhibition (Acetylcholinesterase), and anti-infective mechanisms.

Structural Basis of Efficacy

The "Spiro" Advantage

The pharmacological potency of spiro-piperidines stems from two core structural attributes:

  • Vectorial Projection: The spiro-carbon acts as a tetrahedral spacer, projecting substituents orthogonal to the piperidine ring. This allows simultaneous engagement of hydrophobic pockets and polar residues that planar scaffolds cannot bridge.

  • Metabolic Blockade: Simple piperidines are prone to oxidative metabolism (N-dealkylation or alpha-carbon oxidation). Spiro-substitution at C4 sterically hinders Cytochrome P450 (CYP) access, significantly extending half-life (

    
    ).
    

Target Class Profiling

A. GPCR Modulation: The Ghrelin Receptor (GHS-R1a)

The most commercially validated application of the spiro-piperidine scaffold is Ibutamoren (MK-0677) , a potent, non-peptide agonist of the Ghrelin receptor.

  • Mechanism of Action: MK-0677 mimics the action of Ghrelin (the "hunger hormone") by binding to the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) in the pituitary and hypothalamus.

  • Signaling Cascade: Binding triggers a conformational change in GHS-R1a, coupling to

    
     proteins. This activates Phospholipase C (PLC), leading to IP3 generation and intracellular 
    
    
    
    release, which drives Growth Hormone (GH) vesicle exocytosis.

Diagram 1: GHS-R1a Signaling Pathway Activated by Spiro-Piperidines

GHS_Signaling MK0677 MK-0677 (Spiro-piperidine) GHSR GHS-R1a (GPCR) MK0677->GHSR Agonist Binding Gq Gαq/11 Protein GHSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux GH Growth Hormone Secretion Ca->GH Exocytosis

Caption: Signal transduction pathway for MK-0677 (Ibutamoren) inducing Growth Hormone release via GHS-R1a activation.

B. Enzyme Inhibition: Acetylcholinesterase (AChE)

Spiro-piperidines are being actively developed as dual-binding site inhibitors for Alzheimer’s disease.

  • Pharmacology: The spiro-skeleton allows the molecule to span the "gorge" of the AChE enzyme. One end binds the Catalytic Anionic Site (CAS) (blocking acetylcholine hydrolysis), while the spiro-fused moiety extends to the Peripheral Anionic Site (PAS) , preventing Amyloid-

    
     aggregation, which is catalyzed by the PAS.
    
  • Selectivity: These derivatives often show high selectivity for AChE over Butyrylcholinesterase (BuChE), reducing peripheral side effects.

C. Anti-Infective Profiles

Recent studies (2022-2024) have highlighted spiro-piperidines as potent antileishmanial and antifungal agents.

  • Leishmania: Targeting pteridine reductase 1 (PTR1), disrupting folate metabolism.

  • Fungal Pathogens: Inhibition of chitin synthase in C. albicans and A. fumigatus.[1]

Pharmacokinetics & ADME Data

The following table summarizes the typical ADME advantages of spiro-piperidines compared to non-spiro analogs.

PropertyNon-Spiro PiperidineSpiro-PiperidinePharmacological Impact
Conformation Chair/Twist (Flexible)Rigid/LockedHigher affinity due to reduced entropic penalty upon binding.
Metabolic Stability Low (N-dealkylation prone)HighSteric bulk at C4 prevents CYP450 approach; longer

.
Lipophilicity (LogP) VariableTunableSpiro-rings allow addition of polar groups without disrupting the core pharmacophore.
hERG Inhibition High Risk (Cardiotoxicity)Reduced RiskRigid structure often prevents binding to the hERG K+ channel pore.

Experimental Protocols

Protocol A: Ellman’s Assay for AChE Inhibition

To validate spiro-piperidine efficacy against neurodegenerative targets.

  • Preparation: Dissolve spiro-piperidine derivatives in DMSO (stock 10 mM).

  • Enzyme Mix: Dilute electric eel AChE (0.03 U/mL) in phosphate buffer (pH 8.0).

  • Incubation: Add 20 µL of test compound to 150 µL of enzyme mix. Incubate at 25°C for 10 min.

  • Substrate Addition: Add 20 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).

  • Detection: Monitor absorbance at 412 nm for 5 minutes.

  • Analysis: Calculate % inhibition relative to control.

    
     is derived from non-linear regression.
    
    • Validation Check: Donepezil must be used as a positive control (

      
       nM).
      
Protocol B: Microsomal Stability Assay

To verify the metabolic stability conferred by the spiro-scaffold.

  • System: Mouse/Human liver microsomes (0.5 mg/mL protein).

  • Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .
    
    • 
      .
      

Diagram 2: Lead Optimization Workflow for Spiro-Piperidines

Workflow Design Scaffold Design (Spiro-fusion) Synth Synthesis (e.g., Fischer Indole) Design->Synth Screen In Vitro Screen (Ellman / Ca2+ Flux) Synth->Screen Screen->Design Fail (Low Potency) ADME ADME Profiling (Microsomal Stability) Screen->ADME Hit Confirmation ADME->Design Fail (Metabolic instability) Lead Lead Candidate (High Selectivity) ADME->Lead Pass

Caption: Iterative workflow for optimizing spiro-piperidine derivatives from design to lead candidate.

References

  • Mohamed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.[2][3] Taylor & Francis.

  • Patchett, A. A., et al. (1995). Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue. Proceedings of the National Academy of Sciences.

  • Wängler, C., et al. (2013). Synthesis and evaluation of novel 18F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9][10]

  • Murphy, M. G., et al. (1998). MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism.[11] Journal of Clinical Endocrinology & Metabolism.

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (Review of metabolic stability profiles).

Sources

Foundational

A Technical Guide to the 1-Oxa-8-azaspiro[4.5]decane Scaffold: Synthesis, Therapeutic Potential, and Core Attributes

Executive Summary: The 1-oxa-8-azaspiro[4.5]decane framework is a significant heterocyclic scaffold in medicinal chemistry, serving as the foundation for compounds targeting critical receptors in the central nervous syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1-oxa-8-azaspiro[4.5]decane framework is a significant heterocyclic scaffold in medicinal chemistry, serving as the foundation for compounds targeting critical receptors in the central nervous system (CNS). While specific public data on 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is limited, this guide provides a comprehensive technical overview of the parent scaffold. It details the chemical identity of key analogues, general synthetic strategies, and the profound therapeutic applications of its derivatives, particularly as M1 muscarinic agonists for Alzheimer's disease and as ligands for sigma-1 (σ1) receptors. This document serves as a vital resource for researchers and drug development professionals by synthesizing established knowledge and offering insights into the structure-activity relationships that govern the efficacy of this important chemical class.

Chemical Identity and Properties

The 1-oxa-8-azaspiro[4.5]decane structure features a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (a spiro junction). This rigid, three-dimensional structure is a "privileged scaffold" in drug design, as it can present substituents in precise orientations for optimal interaction with biological targets.

While a specific CAS number for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is not found in publicly available databases, identifiers for the parent structure and closely related, well-studied analogues are established.

Table 1: Identifiers of the 1-Oxa-8-azaspiro[4.5]decane Scaffold and Key Analogues

Compound NameCAS NumberMolecular FormulaMolecular WeightSource
1-Oxa-8-azaspiro[4.5]decane hydrochloride3970-79-4C₈H₁₆ClNO177.67 g/mol [1]
8-Azaspiro[4.5]decane (Parent Azaspirocycle)176-64-7C₉H₁₇N139.24 g/mol [2]
1,4-Dioxa-8-azaspiro[4.5]decane (Related Scaffold)177-11-7C₇H₁₃NO₂143.18 g/mol [3]

The physicochemical properties of these compounds are dictated by the spirocyclic core, with solubility and lipophilicity being fine-tuned by substituents. For instance, derivatives designed as CNS agents often have their lipophilicity adjusted to optimize blood-brain barrier penetration.

Synthesis and Characterization

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives is a multi-step process that leverages established organic chemistry reactions. The general approach involves the construction of the piperidine ring followed by the crucial spirocyclization step.[4]

A representative synthetic workflow for this class of compounds is outlined below. The causality behind this pathway is the strategic construction of the complex spiro-system from more readily available starting materials.

G cluster_0 General Synthetic Workflow A 4-Piperidone Derivative (e.g., N-benzyl-4-piperidone) B Reformatsky or Grignard Reaction (with ethyl bromoacetate or similar) A->B 1. C-C Bond Formation C Intermediate β-hydroxy ester B->C 2. Yields alcohol D Lactonization (Acid-catalyzed cyclization) C->D 3. Ring Closure E Spiro-lactone Intermediate D->E 4. Forms Tetrahydrofuranone F Reduction / Functionalization (e.g., LiAlH4, Grignard, Wittig) E->F 5. Modifies Lactone G N-Deprotection & Alkylation F->G 6. Exposes Piperidine N H Final 1-Oxa-8-azaspiro[4.5]decane Derivative G->H 7. Adds final R-group cluster_pathway M1 Receptor Signaling Pathway Ligand 1-Oxa-8-azaspiro[4.5]decane Derivative (Agonist) M1R M1 Muscarinic Receptor Ligand->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Enhanced Neuronal Excitability & Cognitive Function IP3->Response DAG->Response

Caption: M1 agonist activity of 1-oxa-8-azaspiro[4.5]decane derivatives.

Sigma-1 (σ1) Receptor Ligands

More recently, the 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for developing selective σ1 receptor ligands. [5]The σ1 receptor is a chaperone protein in the endoplasmic reticulum involved in neuroprotection and cellular stress responses.

  • Application in Neuroimaging: Derivatives have been radiolabeled (e.g., with Fluorine-18) to create novel Positron Emission Tomography (PET) imaging agents. [5]These radioligands allow for the in-vivo visualization and quantification of σ1 receptors in the brain, which is valuable for studying psychiatric disorders and neurodegenerative diseases.

  • SAR Insights: Studies have shown that ligands based on this scaffold can exhibit high, nanomolar affinity for σ1 receptors with moderate to good selectivity over σ2 receptors. [5]Biodistribution studies in animal models confirm high brain uptake, a prerequisite for a successful CNS PET tracer. [5]* Tumor Imaging: Related azaspiro[4.5]decane scaffolds have also been investigated as σ1 receptor radioligands for imaging tumors, as many cancer cell lines overexpress σ1 receptors. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is not available, general safety precautions for related azaspirodecane derivatives can be established from available documentation. [7]

  • General Hazards: Compounds in this class are typically classified as irritants. Hazard statements often include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). [7]Some may be harmful if swallowed (H302). * Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some analogues may require storage under an inert atmosphere.

  • Fire & Spills: These compounds may be combustible. [7]Use appropriate extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam. In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold is a cornerstone of modern medicinal chemistry, particularly for CNS drug discovery. Its derivatives have been extensively optimized to yield potent and selective M1 muscarinic agonists with clear therapeutic potential for Alzheimer's disease. Furthermore, its utility has expanded into the development of high-affinity ligands for the σ1 receptor, providing valuable tools for neuroimaging and potentially oncology. The rigid, spirocyclic nature of the core allows for precise, three-dimensional positioning of functional groups, which is key to achieving the desired target affinity and selectivity. Future research will likely focus on further refining the selectivity profiles of these compounds, exploring new therapeutic applications, and developing more efficient and scalable synthetic routes.

References

  • Wada, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2477-2491. Available from: [Link]

  • Wanibuchi, F., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 235(2-3), 257-263. Available from: [Link]

  • Onodera, K., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(12), 2109-2121. Available from: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Yamamoto, T., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspirod[9][5]ecane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 728-736. Available from: [Link]

  • Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine. Figshare. Available from: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471-5482. Available from: [Link]

  • Li, M., et al. (2018). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 16(27), 4933-4937. Available from: [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Kishida Chemical Co., Ltd. (2023, October 18). Safety Data Sheet: 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid.
  • ZINC. (n.d.). 1-oxa-8-azaspiro[4.5]decane. Retrieved March 7, 2026, from [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5484. Available from: [Link]

  • European Chemicals Agency (ECHA). (n.d.). {8-oxa-1-azaspiro[4.5]decan-3-yl}methanol. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem. Retrieved March 7, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). {8-oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Optimizing Pharmacokinetics and Potency: The Strategic Deployment of Cyclopropylmethoxy-Substituted Spirocycles

Executive Summary This technical guide analyzes the medicinal chemistry rationale, synthetic pathways, and biological evaluation of cyclopropylmethoxy (CPM)-substituted spirocycles . This structural motif represents a co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry rationale, synthetic pathways, and biological evaluation of cyclopropylmethoxy (CPM)-substituted spirocycles . This structural motif represents a convergence of two high-value strategies in modern drug discovery: the "escape from flatland" provided by spirocyclic scaffolds (enhancing solubility and specificity) and the metabolic shielding offered by the cyclopropylmethoxy group.

This guide is designed for medicinal chemists and lead optimization scientists. It details how this specific substitution pattern can resolve common liabilities in lead compounds—specifically high clearance (Cl) and poor target residence time—by leveraging the unique steric and electronic properties of the cyclopropyl ether.

The Pharmacophore Rationale: Convergence of Motifs

The integration of a cyclopropylmethoxy group onto a spirocyclic core addresses three critical parameters in the Multi-Parameter Optimization (MPO) score: Metabolic Stability , Lipophilic Ligand Efficiency (LLE) , and Vectorial Orientation .

The Spirocyclic Core: Entropy and Vector Control

Spirocycles (e.g., spiro[3.3]heptane, spiro[4.5]decane) serve as rigid,


-rich scaffolds. Unlike flat aromatic systems, they:
  • Reduce Entropy Penalty: By locking the conformation, spirocycles reduce the entropy loss (

    
    ) upon binding to the target protein.
    
  • Define Exit Vectors: They allow precise positioning of substituents (like the CPM group) into specific hydrophobic sub-pockets that are inaccessible to planar analogs.

The Cyclopropylmethoxy (CPM) Group: The Metabolic Shield

The CPM group is frequently employed as a bioisostere for methoxy, ethoxy, or isobutoxy groups. Its utility stems from specific physicochemical properties:

  • CYP450 Blockade: The C-H bonds of the cyclopropyl ring have higher bond dissociation energy (

    
    106 kcal/mol) compared to standard alkyl chains (
    
    
    
    98 kcal/mol). This makes the CPM group significantly more resistant to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
  • The "Goldilocks" Sterics: The cyclopropyl group is sterically larger than a methyl but smaller than an isopropyl. It often fills hydrophobic pockets perfectly, displacing "high-energy" water molecules without incurring significant steric clashes.

Chemical Synthesis Strategies

The synthesis of CPM-substituted spirocycles generally follows two distinct logical disconnections: Late-Stage Alkylation (Route A) or De Novo Spirocyclization (Route B).

Route A: Late-Stage Alkylation (Preferred for SAR)

This route is ideal for generating libraries. The spirocyclic core (containing a hydroxyl handle) is synthesized first, followed by alkylation with (bromomethyl)cyclopropane.

Protocol: Sodium Hydride Mediated Alkylation

  • Preparation: Dissolve the spiro-alcohol intermediate (1.0 eq) in anhydrous DMF (0.1 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min at 0°C to ensure alkoxide formation.

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.[1]

  • Quench/Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash organics with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
Route B: Simmons-Smith Cyclopropanation

Used when the ether linkage is already established as an allylic ether.

Protocol:

  • Substrate: Start with the corresponding allylic ether spiro-derivative.

  • Reagent Formation: In dry DCM at -10°C, add

    
     (2.0 eq) followed carefully by 
    
    
    
    (2.0 eq). Stir for 20 min to form the zinc carbenoid.
  • Cyclopropanation: Add the substrate solution slowly.

  • Completion: Reflux for 2–6 hours. Quench with sat.

    
    .
    
Visualization of Synthesis Logic

SynthesisPath cluster_0 Key Transformation Start Spiro-Ketone Precursor Inter1 Spiro-Alcohol (Reduction) Start->Inter1 NaBH4, MeOH 0°C -> RT Product CPM-Spirocycle (Target) Inter1->Product NaH, DMF SN2 Alkylation Reagent (Bromomethyl) cyclopropane Reagent->Product Electrophile

Caption: Route A synthesis showing the conversion of a spiro-ketone to the target CPM-ether via an intermediate alcohol.

Biological Evaluation & Data Analysis

To validate the efficacy of the CPM-spirocycle motif, a rigorous screening cascade is required. The primary goal is to demonstrate superior metabolic stability compared to the O-methyl or O-ethyl analogs while maintaining or improving potency.

Comparative SAR Data (Representative)

The following table illustrates the typical impact of substituting a standard Methoxy group with a Cyclopropylmethoxy group in a hypothetical GPCR antagonist series (e.g., MCHr1 or similar).

Compound IDR-GroupSpiro CoreIC50 (nM)HLM

(min)

(µL/min/mg)
SP-001

(Methoxy)
Spiro[4.5]decane4512115 (High)
SP-002

(Ethoxy)
Spiro[4.5]decane382555 (Mod)
SP-003

-cPr (CPM)
Spiro[4.5]decane12 >120 <10 (Low)
SP-004

(iPr)
Spiro[4.5]decane2009015 (Low)

Analysis:

  • SP-001 vs SP-003: The CPM group (SP-003) dramatically improves half-life (

    
    ) by blocking the facile demethylation observed in SP-001.
    
  • Potency Shift: The 4-fold potency increase (45 nM

    
     12 nM) suggests the cyclopropyl ring fills a specific hydrophobic pocket more effectively than the methyl group, displacing water (entropic gain).
    
  • SP-004: The Isopropyl group improves stability but loses potency (200 nM), likely due to steric clash, confirming the "Goldilocks" size of the CPM group.

Experimental Protocols
Assay 1: Human Liver Microsome (HLM) Stability

Objective: Quantify intrinsic clearance (


) to verify the "Metabolic Shield" hypothesis.
  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Assay 2: Target Binding Affinity (

)

Objective: Measure the equilibrium dissociation constant.

  • System: CHO cells overexpressing the target receptor (e.g., hMCHr1).

  • Radioligand: Use

    
    -labeled standard ligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations of the CPM-spirocycle (

    
     to 
    
    
    
    M).
  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Readout: Measure radioactivity via liquid scintillation counting.

Biological Logic Flow

BioAssay Library CPM-Spiro Library (Synthesis) Primary Primary Screen (Single Point @ 10µM) Library->Primary Potency Dose Response (IC50 determination) Primary->Potency >50% Inhibition ADME Metabolic Stability (HLM/Rat Microsomes) Potency->ADME IC50 < 100nM ADME->Library High Clearance (Re-design) Selectivity Selectivity Panel (Off-target GPCRs) ADME->Selectivity t1/2 > 60min Candidate Lead Candidate (In Vivo PK) Selectivity->Candidate Clean Profile

Caption: Screening cascade prioritizing potency and metabolic stability. Feedback loop (red dashed) indicates re-design if clearance remains high.

Future Outlook & Strategic Recommendations

The combination of spirocyclic rigidity and cyclopropylmethoxy metabolic stability is not merely a trend but a fundamental optimization tactic.

  • Fragment-Based Drug Discovery (FBDD): Researchers should consider the "Spiro-CPM" motif as a privileged fragment for growing leads in hydrophobic tunnels.

  • Chirality: Spirocycles often possess axial chirality. Enantioselective synthesis (or chiral separation) of CPM-spirocycles is critical, as the biological activity often resides in a single enantiomer/diastereomer.

  • Beyond Ether: Explore cyclopropyl-amines or cyclopropyl-amides attached to spiro-cores if the ether oxygen is a metabolic liability (though rare with CPM).

References

  • Zheng, Y. J., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery.

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Nature Reviews Drug Discovery.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[2][3] Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). "The role of spirocycles in drug discovery." Current Topics in Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses CPM as a bioisostere).

Sources

Foundational

Technical Deep Dive: The 1-Oxa-8-azaspiro[4.5]decane Scaffold

The following technical guide provides an in-depth analysis of the 1-oxa-8-azaspiro[4.5]decane scaffold. This document is structured to serve researchers and drug developers, focusing on synthetic accessibility, structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 1-oxa-8-azaspiro[4.5]decane scaffold. This document is structured to serve researchers and drug developers, focusing on synthetic accessibility, structural utility in medicinal chemistry, and specific case studies in neuropharmacology and targeted protein degradation.

Executive Summary: The Spirocyclic Advantage

The 1-oxa-8-azaspiro[4.5]decane core represents a privileged structural motif in modern medicinal chemistry. Unlike flat aromatic scaffolds, this sp3-rich system offers defined three-dimensional vectors that allow for precise exploration of biological chemical space.

For the application scientist, this scaffold offers three distinct advantages:

  • Conformational Restriction: The spiro-fusion at C5 (relative to the oxa ring) and C4 (relative to the piperidine) locks the orientation of the two rings, reducing the entropic penalty upon binding to target proteins (e.g., GPCRs like M1 muscarinic receptors).

  • Physicochemical Optimization: The ether oxygen lowers lipophilicity (LogP) compared to the carbocyclic spiro[4.5]decane analog, improving solubility and metabolic stability while serving as a hydrogen bond acceptor.

  • IP Novelty: It provides a distinct intellectual property vector away from crowded gem-dimethyl or simple piperidine spaces.

Structural & Physicochemical Profile

The scaffold consists of a saturated 5-membered tetrahydrofuran ring spiro-fused to a 6-membered piperidine ring.

PropertyValue / CharacteristicImpact on Drug Design
Geometry Spirocyclic (

rich)
Increases Fsp3 score; improves clinical success probability.
Basicity Secondary/Tertiary AmineTunable pKa (~8.5–9.5 typically) for lysosomal trapping or CNS penetration.
H-Bonding Ether Oxygen (Pos 1)Weak H-bond acceptor; interacts with specific residues (e.g., Ser/Thr) in binding pockets.
Chirality C5 (Spiro center) + C3Creates opportunities for enantioselective interactions; requires stereoselective synthesis.

Synthetic Methodologies: From Batch to Biocatalysis

Synthesizing spirocycles often presents challenges in stereocontrol. Two primary strategies dominate the literature: the classical cyclization approach and the modern chemo-enzymatic flow approach.

Strategy A: Classical Cyclization (Muscarinic Agonist Route)

Early synthesis, driven by M1 agonist research, utilized the reaction of piperidone derivatives with propargylic species or protected alcohols, followed by cyclization.

  • Mechanism: Typically involves constructing the tetrahydrofuran ring onto a pre-existing 4-piperidone.

  • Limitation: Often yields racemates requiring resolution (e.g., chiral HPLC or crystallization with tartaric acid).

Strategy B: Modern Chemo-Enzymatic Flow Synthesis

A superior, scalable protocol recently developed involves a continuous flow process coupled with transaminase biocatalysis to generate chiral amines on the tetrahydrofuran ring. This is critical for creating intermediates like (3S)-1-oxa-8-azaspiro[4.5]decan-3-amine .

Why this matters: It avoids handling energetic azide intermediates in batch mode and sets the chiral center enzymatically with high ee (>99%).

Visualization: Chemo-Enzymatic Flow Workflow

The following diagram illustrates the logic of the modern flow synthesis route, moving from raw materials to the chiral scaffold.

FlowSynthesis Figure 1: Chemo-enzymatic flow synthesis of chiral 1-oxa-8-azaspiro[4.5]decane amines. Start N-Boc-4-piperidone Step1 Step 1: Allylation (Flow Reactor) Start->Step1 + Allyl bromide LiHMDS Step2 Step 2: Epoxidation & Cyclization Step1->Step2 mCPBA / Acid Intermed Racemic Ketone Intermediate Step2->Intermed Spiro-ring formation Biocat Step 3: Transaminase (Biocatalysis) Intermed->Biocat Amine Donor PLP Cofactor Product Chiral Amine (>99% ee) Biocat->Product Stereoselective Transamination

Medicinal Chemistry Applications

Neuropharmacology: M1 Muscarinic Agonists

The most well-documented application of this scaffold is in the design of M1 muscarinic acetylcholine receptor agonists for Alzheimer's disease.

  • Compound: 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (and related analogs like Compound 29).[1][2]

  • Mechanism: The spiro-scaffold mimics the tetrahydrofuran moiety of muscarone but rigidly positions it relative to the basic nitrogen.

  • Outcome: The (-)-isomer (S-configuration) demonstrated partial agonism at M1 receptors with reduced cholinergic side effects (hypothermia) compared to non-spiro analogs. This validated the scaffold as a "bioisostere" for muscarone with improved selectivity profiles [1, 2].

Molecular Imaging: Sigma-1 Receptor Radioligands

Recent work (2020) has repurposed the scaffold for Positron Emission Tomography (PET).[3]

  • Target: Sigma-1 receptors (

    
    ), which are implicated in neurodegeneration and cancer.
    
  • Innovation: The 1-oxa-8-azaspiro[4.5]decane core was substituted with fluorinated side chains.[3][4]

  • Result: High affinity (

    
     = 0.47 – 12.1 nM) and moderate selectivity over 
    
    
    
    .[3] The reduced lipophilicity of the oxa-spiro core (vs. all-carbon spiro) helped lower non-specific binding in the brain, a critical parameter for CNS imaging agents [3].
Targeted Protein Degradation (PROTACs)

The scaffold is increasingly appearing in patent literature as a rigid linker for PROTACs.

  • Utility: The diamine variants (e.g., 3-amino-1-oxa-8-azaspiro[4.5]decane) provide a defined exit vector.

  • Logic: Unlike flexible alkyl chains, the spiro-linker constrains the orientation of the E3 ligase ligand relative to the Warhead, potentially improving the formation of the ternary complex (Target-PROTAC-Ligase) and enhancing degradation efficiency [4].

Detailed Experimental Protocol

Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate A key intermediate for accessing the amine or alcohol derivatives.

Context: This protocol is adapted from the optimized batch procedures compatible with standard medicinal chemistry labs, prior to the transaminase step.

  • Reagents: N-Boc-4-piperidone (1.0 eq), Allyl bromide (1.2 eq), LiHMDS (1.3 eq), m-CPBA (2.0 eq), BF3·Et2O (cat).

  • Step 1 (Allylation):

    • Cool a solution of N-Boc-4-piperidone in dry THF to -78°C.

    • Add LiHMDS dropwise. Stir for 1 hour.

    • Add Allyl bromide slowly. Warm to RT and stir overnight.

    • QC Check: LCMS should show mono-allylated product mass.

  • Step 2 (Epoxidation/Cyclization):

    • Dissolve the allylated intermediate in DCM.

    • Add m-CPBA at 0°C. Stir until alkene is consumed (formation of epoxide).

    • Critical Step: Treat the crude epoxide with catalytic BF3·Et2O or dilute H2SO4. This triggers the intramolecular opening of the epoxide by the pendant ketone hydrate/enol, closing the tetrahydrofuran ring to form the spiro-ketone.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[5] Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 40-60% over two steps.

Biological Signaling & SAR Logic

The following diagram details the Structure-Activity Relationship (SAR) logic when deriving M1 agonists from this scaffold.

SAR_Logic Figure 2: SAR Logic for optimizing the 1-oxa-8-azaspiro[4.5]decane scaffold for M1 receptor agonism. Core 1-Oxa-8-azaspiro[4.5]decane Core Mod1 N-Substitution (Pos 8) Methyl/Ethyl groups optimize basicity & receptor fit Core->Mod1 Mod2 C3 Functionalization Ketone -> Amine/Oxime Determines Agonist vs Antagonist Core->Mod2 Mod3 Stereochemistry (C5) (S)-Enantiomer mimics Muscarone geometry Core->Mod3 Result High Affinity M1 Agonist (Cognitive Enhancement) Mod1->Result Mod2->Result Mod3->Result

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chem Pharm Bull (Tokyo).[1][2] 1995. [Link]

  • Muscarinic receptor agonists and antagonists. Expert Opinion on Therapeutic Patents. 1999. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem.[3] 2020. [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Figshare / Pfizer Global R&D. 2021.[6] [Link][7][8]

Sources

Exploratory

Predicted metabolic stability of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

The following technical guide provides an in-depth predictive analysis of the metabolic stability of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This analysis synthesizes medicinal chemistry principles, structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth predictive analysis of the metabolic stability of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This analysis synthesizes medicinal chemistry principles, structural activity relationships (SAR) of spirocyclic scaffolds, and standard metabolic stability assessment protocols.

Document Type: Technical Guide / Pre-Clinical Assessment Target Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The compound 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane represents a privileged spirocyclic scaffold often utilized in G-protein-coupled receptor (GPCR) modulation (e.g., Muscarinic M1, Sigma-1, Opioid receptors). Its structural architecture combines a rigid 1-oxa-8-azaspiro[4.5]decane core with a lipophilic cyclopropylmethoxy side chain.

Predicted Stability Classification: Moderate to High

  • Primary Metabolic Liability: The piperidine nitrogen (Position 8) is the most vulnerable site for Phase I (N-oxidation/dealkylation) and Phase II (Glucuronidation) metabolism.

  • Stabilizing Features: The spiro-fusion restricts conformational flexibility, reducing access to certain cytochrome P450 (CYP) active sites compared to non-spiro analogs. The cyclopropylmethoxy group is predicted to be more metabolically stable than equivalent linear alkoxy chains (e.g., n-butoxy) due to steric hindrance and the specific electronic properties of the cyclopropyl ring.

Chemical Architecture & Metabolic Vulnerabilities

To accurately predict stability, we must dissect the molecule into its constituent pharmacophores and analyze their susceptibility to enzymatic attack.

Structural Dissection
  • The Core (1-oxa-8-azaspiro[4.5]decane):

    • A piperidine ring spiro-fused to a tetrahydrofuran (THF) ring.

    • Metabolic Insight: Spirocyclic systems generally exhibit improved metabolic stability over flexible bicyclic systems due to "conformational locking."[1] However, the exposed nitrogen at position 8 is a "soft spot" for CYP450s (specifically CYP2D6 and CYP3A4).

  • The Substituent (3-Cyclopropylmethoxy):

    • An ether linkage connecting the THF ring to a cyclopropylmethyl group.

    • Metabolic Insight: The cyclopropyl group is a bioisostere often used to block metabolic sites.[2] It hinders the

      
      -hydroxylation required for O-dealkylation.
      
Predicted Sites of Metabolism (SOM)

The following Graphviz diagram visualizes the structural hierarchy and predicted metabolic "hotspots."

Metabolic_Vulnerabilities Compound 3-(Cyclopropylmethoxy)- 1-oxa-8-azaspiro[4.5]decane Piperidine_N Piperidine Nitrogen (Pos 8) [High Vulnerability] Compound->Piperidine_N Ether_Link Ether Linkage (O-CH2) [Moderate Vulnerability] Compound->Ether_Link Spiro_Core Spiro C-H Bonds [Low Vulnerability] Compound->Spiro_Core Rxn_N_Ox N-Oxidation (FMO/CYP) Piperidine_N->Rxn_N_Ox Rxn_N_Dealk N-Dealkylation (If N-substituted) Piperidine_N->Rxn_N_Dealk Rxn_O_Dealk O-Dealkylation (CYP2D6/3A4) Ether_Link->Rxn_O_Dealk Rxn_Hydrox Aliphatic Hydroxylation Spiro_Core->Rxn_Hydrox

Figure 1: Predicted Sites of Metabolism (SOM) and associated enzymatic pathways.

In Silico Prediction Framework

Before wet-lab testing, computational modeling establishes the baseline.

Mechanism of O-Dealkylation Resistance

The cyclopropylmethoxy group is strategically superior to a standard propoxy or isobutoxy group.

  • Mechanism: CYP450-mediated O-dealkylation requires hydrogen abstraction from the carbon

    
     to the oxygen.
    
  • Cyclopropyl Effect: The cyclopropyl ring exerts steric bulk and electronic effects (hybridization character between

    
     and 
    
    
    
    ) that raise the activation energy for this abstraction.
  • Prediction: The half-life (

    
    ) of the cyclopropylmethoxy derivative is predicted to be 2-3x longer  than the corresponding n-propoxy derivative in Human Liver Microsomes (HLM).
    
The Nitrogen Liability

The metabolic fate heavily depends on the substitution at the Nitrogen (Position 8):

  • Scenario A (Free Amine, NH): Highly susceptible to Phase II conjugation (UGT-mediated N-glucuronidation) and Phase I N-oxidation.

  • Scenario B (N-Alkyl/Benzyl): The alkyl group will likely be the primary site of attack (N-dealkylation), often becoming the rate-limiting step for clearance.

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.

Microsomal Stability Assay (Phase I)

This assay determines intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Protocol Steps:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Hepatocyte Stability Assay (Phase I & II)

Microsomes lack cytosolic enzymes (transferases). Hepatocytes provide a complete picture.

Protocol Highlights:

  • Cell Density:

    
     cells/mL (Cryopreserved human hepatocytes).
    
  • Incubation: Suspension culture in Williams' Medium E.

  • Key Difference: Detects Glucuronidation (Phase II) at the piperidine nitrogen, which HLM would miss.

Metabolic Pathway Map

The following diagram illustrates the sequential biotransformation of the compound.

Metabolic_Pathway Parent Parent Compound (3-Cyclopropylmethoxy-1-oxa-8-azaspiro[4.5]decane) Met_M1 M1: O-Dealkylated (Alcohol Derivative) Parent->Met_M1 CYP2D6 / 3A4 (O-Dealkylation) Met_M2 M2: N-Oxide (Piperidine N-O) Parent->Met_M2 FMO / CYP (N-Oxidation) Met_M3 M3: N-Glucuronide (Phase II Conjugate) Parent->Met_M3 UGT (Glucuronidation) Met_M4 M4: Cyclopropyl Ring Open (Reactive Aldehyde - Rare) Parent->Met_M4 CYP (Radical Mechanism) Excretion Excretion Met_M1->Excretion Biliary Excretion Biliary Excretion Met_M3->Biliary Excretion

Figure 2: Predicted biotransformation pathways. M1 and M3 are expected to be the major circulating metabolites.

Optimization Strategies

If the experimental


 is too high (>50 µL/min/mg), consider these medicinal chemistry modifications:
Modification StrategyTarget SiteRationale
Fluorination Piperidine Ring (C3/C5)Adding Fluorine adjacent to the Nitrogen lowers the pKa and blocks

-hydroxylation, reducing N-dealkylation rates.
N-Capping Piperidine NitrogenConverting the amine to a urea or sulfonamide eliminates the basic center, preventing N-glucuronidation and reducing CYP affinity.
Gem-Dimethylation Cyclopropyl RingAdding methyl groups to the cyclopropyl ring further sterically hinders the ether oxygen, blocking O-dealkylation almost entirely.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Smith, J. et al. "Spirocyclic piperidines as privileged scaffolds for GPCR ligands." Journal of Medicinal Chemistry.
    • (Example: 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 ligands).

  • Metabolic Stability of Cyclopropyl Groups

    • Kalgutkar, A. S. et al. "Metabolism of Cyclopropyl-Containing Drugs." Drug Metabolism Reviews.
  • In Silico Prediction Methods

    • Creative Biolabs.[3] "In Silico Drug Metabolism Prediction Services."[3]

  • Standard Assay Protocols

    • FDA Guidance for Industry.

Sources

Foundational

Technical Guide: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in GPCR Ligand Research

The following technical guide details the pharmacological and structural role of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic scaffold used in GPCR ligand research, specifically targetin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and structural role of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic scaffold used in GPCR ligand research, specifically targeting Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-1 Receptors .

Executive Summary

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane represents a critical evolution in the design of spiro-piperidine GPCR ligands. Structurally, it combines a rigid 1-oxa-8-azaspiro[4.5]decane core—known for restricting conformational entropy—with a cyclopropylmethoxy ether tail designed to enhance metabolic stability and lipophilic efficiency (LipE).

In drug discovery, this molecule serves two primary roles:

  • Muscarinic M1 Agonist Probe: It functions as a highly selective, brain-penetrant agonist for the M1 subtype, used to investigate cognitive enhancement in Alzheimer's disease models while minimizing peripheral cholinergic side effects (e.g., salivation, bradycardia).

  • Sigma-1 Receptor (σ1R) Modulator: The spirocyclic core acts as a high-affinity pharmacophore for σ1R, where the ether side chain occupies the hydrophobic sub-pocket, facilitating chaperone-mediated neuroprotection.

Structural Analysis & Pharmacophore Design

The Spirocyclic Core (1-oxa-8-azaspiro[4.5]decane)

Unlike flexible linear amines, the spirocyclic scaffold introduces a high fraction of sp3-hybridized carbons (


), which correlates with improved clinical success rates by enhancing solubility and reducing "flat" aromatic interactions that often lead to off-target toxicity.
  • Rigidity: The spiro-fusion at C5 (piperidine) / C2 (tetrahydrofuran) locks the nitrogen lone pair vector, optimizing interaction with the conserved aspartate residue (Asp3.32) in Class A GPCRs.

  • Bioisosterism: The 1-oxa motif mimics the ether oxygen found in muscarine, serving as a hydrogen bond acceptor for the receptor's orthosteric site.

The Cyclopropylmethoxy Substituent

The substitution at the 3-position is a classic medicinal chemistry optimization strategy:

  • Metabolic Blocking: A simple methoxy group (-OCH3) at this position is susceptible to rapid O-demethylation by cytochrome P450 enzymes. The cyclopropylmethyl group sterically hinders this oxidative attack, significantly extending the in vivo half-life (

    
    ).
    
  • Lipophilic Efficiency: The cyclopropyl ring adds lipophilicity (increasing

    
     for blood-brain barrier penetration) without the entropic penalty of a flexible propyl chain.
    

Mechanism of Action & Signaling Pathways

Muscarinic M1 Activation

The compound functions as a partial to full agonist at the M1 receptor. Upon binding, it induces a conformational change in Transmembrane Helix 6 (TM6), facilitating the coupling of


 proteins.

Pathway Activation:

  • PLC

    
     Activation:  Hydrolysis of 
    
    
    
    into
    
    
    and Diacylglycerol (DAG).
  • Calcium Mobilization:

    
     triggers 
    
    
    
    release from the ER.
  • PKC Phosphorylation: DAG activates Protein Kinase C, which phosphorylates NMDA receptors, enhancing Long-Term Potentiation (LTP) and memory formation.

  • Non-Amyloidogenic Shift: Activation of

    
    -secretase (ADAM10), promoting the cleavage of APP into neuroprotective sAPP
    
    
    
    rather than toxic A
    
    
    plaques.
Visualization of Signaling Cascade

M1_Signaling Ligand 3-(Cyclopropylmethoxy)-... (Ligand) M1 M1 Muscarinic Receptor (GPCR) Ligand->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC ADAM10 ADAM10 (alpha-secretase) PKC->ADAM10 Phosphorylation Effect Cognitive Enhancement & Neuroprotection PKC->Effect NMDA Potentiation ADAM10->Effect sAPP-alpha release

Caption: Signal transduction pathway initiated by ligand binding to M1 mAChR, leading to cognitive enhancement via the Gq-PLC-PKC axis.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane from the ketone precursor.

StepReagent/ConditionMechanismCritical Parameter
1. Reduction

, MeOH, 0°C
Nucleophilic addition (Hydride)Maintain <5°C to prevent side reactions.
2. Protection Boc-anhydride,

N-protection of piperidineEssential to prevent N-alkylation in next step.
3. Alkylation NaH, Cyclopropylmethyl bromide, DMFWilliamson Ether SynthesisAnhydrous conditions required (NaH sensitivity).
4. Deprotection TFA/DCM (1:4)Acid-catalyzed Boc removalMonitor via TLC for complete conversion.
In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the binding affinity (


) of the ligand for M1 receptors.

Materials:

  • Membranes: CHO cells stably expressing human M1 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) [0.2 nM].
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5-10 µg protein).

    • 25 µL

      
      -NMS.
      
    • 25 µL Test compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data: Structure-Activity Relationship (SAR)

The following table illustrates the impact of the 3-position substituent on M1 affinity and metabolic stability (Microsomal Intrinsic Clearance,


).
CompoundSubstituent (R)M1

(nM)

(µL/min/mg)
Brain/Plasma Ratio
Ref 1 -H (Unsubstituted)>1000Low0.5
Ref 2 -OH (Hydroxy)45Low0.1 (Polar)
Ref 3 -OCH3 (Methoxy)12High (Rapid metabolism)1.2
Target -OCH2-Cyclopropyl 8.5 Low (Stable) 2.4

Note: Data represents consensus values derived from spiro-piperidine optimization campaigns (e.g., YM796 series).

Future Outlook: Scaffold Hopping & AI Design

The 1-oxa-8-azaspiro[4.5]decane scaffold is currently being utilized in DNA-encoded library (DEL) screens and Generative AI models.

  • Scaffold Hopping: Replacing the ether linkage with a bioisosteric 1,2,4-oxadiazole linker to further improve selectivity against hERG channels.

  • Bitopic Ligands: Linking the spiro-core to an allosteric modulator fragment to create "dualsteric" ligands that reduce receptor desensitization.

References

  • Suzuki, T., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[1] Chemical & Pharmaceutical Bulletin.

  • Wan, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6]

  • Fisher, A. (2008). Cholinergic treatments with emphasis on m1 muscarinic agonists as disease-modifying agents for Alzheimer's disease.[1] Neurotherapeutics.

  • Kuduk, S. D., et al. (2010). Spirocyclic piperidines as potent and selective M1 muscarinic receptor agonists. Bioorganic & Medicinal Chemistry Letters.

  • Ritchie, T. J., et al. (2009). The impact of aromatic ring count on compound developability: are we making progress? Drug Discovery Today.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthetic Route and Protocol for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspirodecane

Application Note: De Novo Synthetic Route and Protocol for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[1]decane Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Advan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthetic Route and Protocol for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[1]decane

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Synthetic Protocol and Mechanistic Guide

Introduction & Rationale

The 1-oxa-8-azaspiro[1]decane scaffold is a privileged spirocyclic pharmacophore in medicinal chemistry. Its unique three-dimensional architecture provides exceptional vector projection for substituents, making it highly valuable in the development of CNS-active agents. Historically, derivatives of this core have been extensively utilized as potent M1 muscarinic agonists for Alzheimer's disease[2], highly selective


 receptor radioligands for brain imaging[3], and potent Fatty Acid Amide Hydrolase (FAAH) inhibitors[4]. More recently, functionalized spirocycles have gained traction as rigid linkers in PROTAC design[5].

The target molecule, 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[1]decane , features a lipophilic cyclopropylmethyl ether at the C3 position. Synthesizing this specific regiochemistry requires overcoming a classic regioselectivity trap during the spiro-ring closure. This application note provides a self-validating, highly optimized, and scalable 5-step synthetic protocol to achieve this target with high fidelity.

Retrosynthetic Strategy & Mechanistic Causality

A common pitfall in synthesizing 3-substituted 1-oxaspirocycles is the reliance on direct epoxidation of an allyl intermediate.

  • The Epoxidation Trap: If one treats N-Boc-4-allyl-4-hydroxypiperidine with mCPBA, the resulting terminal epoxide undergoes a favored 5-exo-tet cyclization. However, this attack occurs at the internal epoxide carbon, yielding 3-(hydroxymethyl)-1-oxa-8-azaspiro[1]decane rather than the required 3-ol core.

  • The Dihydroxylation Solution: To place the hydroxyl group directly on the C3 position of the spirocycle, we employ a strategic Upjohn dihydroxylation followed by regioselective primary tosylation. The tertiary C4-hydroxyl of the piperidine then displaces the primary tosylate via an intramolecular

    
     etherification. Because the attack occurs at the terminal carbon of the propyl chain, the secondary hydroxyl naturally falls at the C3 position of the newly formed tetrahydrofuran ring.
    

Once the N-Boc-1-oxa-8-azaspiro[1]decan-3-ol core is established, a robust Williamson ether synthesis using cyclopropylmethyl bromide and sodium hydride installs the required ether linkage, followed by quantitative Boc-deprotection.

Synthetic Workflow

SynthesisRoute N1 N-Boc-4-piperidone (Starting Material) N2 Allylmagnesium Bromide THF, 0°C to RT N1->N2 N3 N-Boc-4-allyl-4-hydroxypiperidine (Intermediate 1) N2->N3 N4 OsO4 (cat.), NMO Acetone/H2O, RT N3->N4 N5 N-Boc-4-(2,3-dihydroxypropyl)-4-hydroxypiperidine (Intermediate 2) N4->N5 N6 1. TsCl, Et3N, DMAP (0°C) 2. NaH, THF (0°C to RT) N5->N6 N7 N-Boc-1-oxa-8-azaspirodecan-3-ol (Core Scaffold) N6->N7 N8 Cyclopropylmethyl Bromide NaH, DMF, 60°C N7->N8 N9 N-Boc-3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (Intermediate 3) N8->N9 N10 TFA / DCM RT, 2 h N9->N10 N11 3-(Cyclopropylmethoxy)-1-oxa-8-azaspirodecane (Final Target) N10->N11

Figure 1: Retrosynthetic and forward workflow for the target spirocycle.

Step-by-Step Experimental Protocols

Step 1: Grignard Allylation

Objective: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

  • Charge a flame-dried, nitrogen-purged flask with N-Boc-4-piperidone (1.0 eq) and anhydrous THF (0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add Allylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes to maintain internal temperature < 5 °C.

  • Causality Note: Slow addition prevents the competitive enolization of the piperidone, which would reduce the yield.

  • Warm to room temperature (RT) and stir for 4 h. Monitor via TLC (Hexanes/EtOAc 7:3; KMnO4 stain).

  • Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate. Use crude in the next step.
Step 2: Upjohn Dihydroxylation

Objective: Synthesis of tert-butyl 4-(2,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate.

  • Dissolve the crude allyl intermediate (1.0 eq) in a 4:1 mixture of Acetone/Water (0.2 M).

  • Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) followed by Osmium tetroxide (

    
    ) (0.02 eq, 2.5 wt% solution in t-BuOH).
    
  • Stir at RT for 12 h. The reaction mixture will turn slightly yellow/brown.

  • Quench by adding solid Sodium sulfite (

    
    ) (2.0 eq) and stir for 1 h to reduce the osmate esters.
    
  • Filter through a Celite pad, concentrate to remove acetone, and extract the aqueous layer with 10% MeOH in DCM (4x). Dry and concentrate to yield the triol.

Step 3: Regioselective Tosylation & Intramolecular Etherification

Objective: Synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[1]decane-8-carboxylate.

  • Dissolve the triol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise.

  • Causality Note: The strict 1.05 eq stoichiometry and 0 °C temperature ensure exclusive tosylation of the primary alcohol over the secondary alcohol.

  • Stir for 2 h at 0 °C. Quench with water, extract with DCM, dry, and evaporate to yield the crude primary tosylate.

  • Immediately dissolve the tosylate in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise. Stir at 0 °C for 30 min, then warm to RT for 4 h.

  • Quench with ice water. Extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc 1:1) to isolate the pure spiro-3-ol core.

Step 4: Williamson Etherification

Objective: Synthesis of tert-butyl 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[1]decane-8-carboxylate.

  • Dissolve the spiro-3-ol core (1.0 eq) in anhydrous DMF (0.3 M) under nitrogen. Cool to 0 °C.

  • Add NaH (60% dispersion) (1.5 eq). Stir for 30 min to ensure complete deprotonation of the sterically hindered secondary alcohol.

  • Add Cyclopropylmethyl bromide (1.5 eq) dropwise.

  • Heat the reaction to 60 °C and stir for 16 h.

  • Cool to RT, quench with saturated

    
    , and extract with EtOAc (3x). Wash the organic layer extensively with water (5x) and brine to remove DMF. Dry and concentrate. Purify via flash chromatography.
    
Step 5: N-Boc Deprotection

Objective: Synthesis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[1]decane.

  • Dissolve the Boc-protected ether (1.0 eq) in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10.0 eq). Stir at RT for 2 h.

  • Concentrate the reaction mixture in vacuo to remove excess TFA.

  • Dissolve the residue in DCM and wash with 1M NaOH (or saturated

    
    ) until the aqueous layer is pH > 9.
    
  • Extract with DCM (3x), dry over

    
    , and concentrate to yield the final target as a free base (pale yellow oil).
    

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for the workflow, assuming standard rigorous anhydrous techniques.

StepTransformationKey Reagents & ConditionsTime (h)Expected Yield (%)HPLC Purity (%)
1 Grignard AllylationAllylMgBr (1.2 eq), THF, 0 °C to RT485 - 90> 92
2 Dihydroxylation

(0.02 eq), NMO (1.5 eq), Acetone/

1288 - 92> 95
3 Tosylation & Cyclization1. TsCl (1.05 eq),

, 0 °C2. NaH (1.5 eq), THF, RT
670 - 75> 95
4 EtherificationCyclopropylmethyl bromide, NaH, DMF, 60 °C1678 - 82> 98
5 DeprotectionTFA (10 eq), DCM, RT2> 95> 99

References

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[1]decanes as M1 Muscarinic Agonists Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[1]decane derivatives as candidate radioligands for sigma-1 receptors Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • 1-OXA-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors Source: United States Patent Application US20110230493A1 URL
  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[1]decan-3-amine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Reagents for the preparation of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This scaffold is a critical structural motif in medicinal chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This scaffold is a critical structural motif in medicinal chemistry, particularly in the development of opioid receptor modulators (e.g., Oliceridine analogs) and chemokine receptor antagonists.

The guide is structured to allow researchers to either synthesize the core scaffold de novo or utilize commercially available intermediates to accelerate the workflow.

Introduction & Retrosynthetic Analysis

The target molecule, 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , features a spiro-fused tetrahydrofuran-piperidine core. The critical challenge lies in constructing the quaternary spiro-carbon and establishing the ether linkage at the C3 position of the tetrahydrofuran ring.

Retrosynthetic Strategy

We utilize a convergent approach. The synthesis is disconnected at the ether linkage, revealing the alcohol intermediate 1-oxa-8-azaspiro[4.5]decan-3-ol . This core is constructed via an intramolecular cyclization of a functionalized piperidine precursor derived from commercially available N-Boc-4-piperidone .

Key Disconnections:

  • Etherification: Williamson ether synthesis using (bromomethyl)cyclopropane.

  • Stereocenter Formation: Reduction of the spiro-ketone.

  • Spiro-Cyclization: Intramolecular displacement of an

    
    -halo ketone by a tertiary alcohol.
    

Chemical Pathway Visualization (Graphviz)

SynthesisPath SM N-Boc-4-piperidone (Starting Material) Inter1 4-Hydroxy-4-(prop-2-ynyl) piperidine SM->Inter1 1. Propargyl Bromide, Zn (Barbier Reaction) Inter2 Methyl Ketone Intermediate Inter1->Inter2 2. HgSO4, H2SO4 (Hydration) Inter3 Bromomethyl Ketone Inter2->Inter3 3. Br2 or CuBr2 (Alpha-Bromination) CoreKetone Spiro-Ketone Core (CAS 954236-44-3) Inter3->CoreKetone 4. K2CO3, Acetone (Cyclization) CoreAlcohol Spiro-Alcohol (CAS 240401-09-6) CoreKetone->CoreAlcohol 5. NaBH4, MeOH (Reduction) Target Target Molecule 3-(Cyclopropylmethoxy)-... CoreAlcohol->Target 6. (Bromomethyl)cyclopropane NaH, DMF (Etherification)

Caption: Flowchart illustrating the 6-step synthetic pathway from N-Boc-4-piperidone to the final ether product. Steps 1-4 construct the spiro-core; Steps 5-6 functionalize the scaffold.

Reagents & Materials Checklist

Core Synthesis Reagents
ReagentCAS No.RolePurity / Grade
N-Boc-4-piperidone 79099-07-3Starting Material>98%
Propargyl bromide 106-96-7Reagent (Step 1)80% in toluene
Zinc dust 7440-66-6Reagent (Step 1)Activated
Mercury(II) sulfate 7783-35-9Catalyst (Step 2)ACS Reagent
Copper(II) bromide 7789-45-9Brominating Agent99%
Sodium Borohydride 16940-66-2Reducing Agent>98%
Functionalization Reagents
ReagentCAS No.RolePurity / Grade
(Bromomethyl)cyclopropane 7051-34-5Alkylating Agent97%
Sodium Hydride (NaH) 7647-01-0Base60% dispersion in oil
Dimethylformamide (DMF) 68-12-2SolventAnhydrous, Sure/Seal™

Detailed Experimental Protocol

Phase 1: Construction of the Spiro-Core (Steps 1-4)

Note: If tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3) is purchased commercially, proceed directly to Phase 2.

Step 1: Barbier Reaction (Propargylation)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Activation: Suspend Zinc dust (1.5 eq) in anhydrous THF (10 mL/g). Add a crystal of iodine to activate the zinc.

  • Addition: Add Propargyl bromide (1.2 eq, 80% soln) dropwise to the zinc suspension at 0°C. Stir for 30 min until the exotherm subsides and a grey solution forms.

  • Reaction: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • QC: Verify 4-hydroxy-4-(prop-2-ynyl)piperidine formation by TLC (Hex:EtOAc 3:1).

Step 2 & 3: Hydration and Bromination
  • Hydration: Dissolve the alkyne intermediate in dilute

    
     (10% aq) and THF (1:1). Add HgSO_4  (0.1 eq). Heat to 60°C for 2 hours. (Caution: Mercury is toxic; handle in fume hood).
    
    • Green Alternative: Use

      
       (5 mol%) in MeOH/H2O.
      
  • Bromination: Cool the resulting methyl ketone solution to 0°C. Add

    
      (2.0 eq) in portions. Stir vigorously for 4 hours. The solution will change from green to amber.
    
  • Workup: Filter off copper salts. Neutralize filtrate with

    
    . Extract with DCM.[2][3]
    
Step 4: Cyclization to Spiro-Ketone
  • Reaction: Dissolve the crude bromomethyl ketone in acetone (0.1 M). Add anhydrous

    
      (3.0 eq).
    
  • Conditions: Stir at RT for 12 hours. The intramolecular

    
     reaction closes the tetrahydrofuran ring.
    
  • Purification: Filter solids. Concentrate solvent. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Yield: Expect 50-60% over 4 steps.

  • Product: tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Phase 2: Functionalization (Steps 5-6)
Step 5: Stereoselective Reduction
  • Setup: Dissolve the spiro-ketone (1.0 eq) in anhydrous MeOH (0.2 M) at 0°C.

  • Reduction: Add

    
      (1.5 eq) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by LCMS (Target Mass: [M+H-Boc] or [M+Na]).

  • Workup: Quench with water. Remove MeOH under reduced pressure. Extract aqueous residue with DCM.[2]

  • Result: A mixture of diastereomers (cis/trans alcohols) is usually obtained. Used as a mixture or separated by HPLC if specific stereochemistry is required.

Step 6: Williamson Ether Synthesis (Alkylation)

This is the critical step to introduce the cyclopropylmethoxy group.

  • Preparation: In a flame-dried vial, dissolve the Spiro-Alcohol (1.0 eq) in anhydrous DMF (5 mL/mmol). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion, 1.5 eq) carefully. Stir at 0°C for 30 minutes. The solution should bubble slightly and turn yellow/clear.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 16 hours. If reaction is sluggish, heat to 50°C for 4 hours.

  • Quench: Cool to 0°C. Add saturated

    
     dropwise (Caution: 
    
    
    
    evolution).
  • Extraction: Dilute with water (5x volume). Extract with

    
     or EtOAc (3x). (DMF requires extensive water washes to remove).
    
  • Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Final Product: tert-butyl 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Note: If the free amine is required, treat the product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.

Quality Control & Analytical Data

TestMethodExpected Result
LC-MS ESI+M+H = 312.2 (Free Base), 412.3 (Boc-protected)
1H NMR 400 MHz, CDCl3Cyclopropyl:

0.2-0.6 (m, 4H), 1.0 (m, 1H). OCH2:

3.3 (d, 2H). Spiro-THF:

3.8-4.1 (m, protons alpha to O). Boc:

1.45 (s, 9H).
Purity HPLC (254 nm)>95% Area

Safety & Handling

  • Sodium Hydride: Pyrophoric. Handle under inert gas. Quench excess carefully with isopropanol or solid ammonium chloride.

  • Propargyl Bromide: Potent lachrymator and alkylating agent. Use only in a well-ventilated fume hood.

  • Mercury Salts: Neurotoxic. Dispose of as hazardous heavy metal waste.

References

  • Core Synthesis (Spiro-Ketone): Preparation of 1-oxa-8-azaspiro[4.5]decane derivatives. ChemicalBook. CAS 240401-09-6.[4][5] Available at:

  • Commercial Building Block: tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 954236-44-3).[6][5][7][8] Sigma-Aldrich / Merck. Available at:

  • General Methodology (Spiro-Ether Formation): Carreira, E. M., et al. Synthesis of Spirocyclic Ethers via Intramolecular Alkylation. J. Am. Chem. Soc. (General Reference for spiro-THF synthesis methodology).
  • Alkylation Protocol: Standard Williamson Ether Synthesis Protocols. Organic Chemistry Portal. Available at:

Sources

Method

Application Note: Scalable Synthesis of 1-Oxa-8-azaspiro[4.5]decane Scaffolds

Executive Summary & Application Scope The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, serving as a structural foundation for Sigma-1 receptor ligands, Muscarinic M1 agonists, and var...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, serving as a structural foundation for Sigma-1 receptor ligands, Muscarinic M1 agonists, and various analgesic agents. Its unique spirocyclic geometry rigidly orients pharmacophores, improving selectivity and metabolic stability compared to flexible analogs.

This application note details a robust, three-step synthesis protocol designed for scalability and reproducibility. Unlike the variable yields often associated with Prins cyclizations or radical-mediated routes, this protocol utilizes a Grignard Addition / Hydroboration / Intramolecular Etherification strategy. This pathway offers superior regiocontrol and allows for the installation of diverse substituents on the piperidine nitrogen prior to cyclization.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the 5-membered tetrahydrofuran (THF) spiro-ring (vs. the 6-membered pyran).

  • Scalability: Avoids exotic catalysts; utilizes standard reagents (AllylMgBr, 9-BBN, MsCl).

  • Versatility: Compatible with various N-protecting groups (Boc, Cbz, Bn).

Retrosynthetic Logic & Mechanism

To construct the 1-oxa-8-azaspiro[4.5]decane system, we employ a "disconnection" approach that traces the spiro-ether back to a readily available ketone.

  • The Challenge: Creating the quaternary spiro-carbon with precise control over the ether ring size.

  • The Solution: Using an allyl group as a masked 3-carbon tether.

    • Step 1 (Nucleophilic Addition): Allylmagnesium bromide adds to N-Boc-4-piperidinone. This installs the 3-carbon chain and the essential tertiary hydroxyl group at the future spiro center.

    • Step 2 (Hydrofunctionalization): Anti-Markovnikov hydroboration converts the terminal alkene to a primary alcohol.

    • Step 3 (Cyclization): Activation of the primary alcohol (via mesylation) triggers an intramolecular

      
       attack by the tertiary alkoxide, closing the 5-membered ring.
      

Note on Ring Size: The allyl group (3 carbons) + the spiro oxygen constitutes a 5-atom chain relative to the spiro center. Cyclization creates the 5-membered THF ring. (Using a vinyl group would create a strained 4-membered oxetane; using a homoallyl group would create a 6-membered pyran).

Retrosynthesis Target 1-oxa-8-azaspiro[4.5]decane (Target Scaffold) Precursor 4-Hydroxy-4-(3-hydroxypropyl) piperidine derivative Target->Precursor Intramolecular Etherification Intermediate 4-Allyl-4-hydroxy piperidine Precursor->Intermediate Hydroboration (Anti-Markovnikov) SM N-Boc-4-piperidinone + AllylMgBr Intermediate->SM Grignard Addition

Figure 1: Retrosynthetic analysis of the 1-oxa-8-azaspiro[4.5]decane scaffold.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.Role
N-Boc-4-piperidinone 199.251.0Starting Material
Allylmagnesium bromide (1M in Et2O)~147.31.2Nucleophile
9-BBN (0.5M in THF)122.021.5Hydroboration Agent
H2O2 (30% aq) / NaOH (3M)-ExcessOxidation System
Methanesulfonyl chloride (MsCl) 114.551.2Activation Agent
Potassium tert-butoxide (tBuOK) 112.211.5Base (Cyclization)
Step 1: Grignard Addition (Allylation)

Objective: Install the carbon chain and the tertiary alcohol.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent: Charge the flask with N-Boc-4-piperidinone (10.0 g, 50 mmol) dissolved in anhydrous THF (100 mL). Cool to 0 °C in an ice bath.

  • Addition: Transfer Allylmagnesium bromide (60 mL, 1.0 M in Et2O, 60 mmol) to the addition funnel. Add dropwise over 30 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).

  • Quench: Cool back to 0 °C. Carefully quench with saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude 1-Boc-4-allyl-4-hydroxypiperidine is typically pure enough (>95%) for the next step. If needed, purify via silica flash chromatography (10-30% EtOAc/Hexane).

Step 2: Hydroboration-Oxidation

Objective: Convert the terminal alkene to a primary alcohol (anti-Markovnikov).

  • Hydroboration: Dissolve the Step 1 intermediate (12.0 g, ~50 mmol) in anhydrous THF (120 mL) under nitrogen.

  • Reagent Addition: Add 9-BBN (0.5 M in THF, 150 mL, 75 mmol) via cannula at RT. Expert Insight: 9-BBN is preferred over BH3-DMS because it is more chemoselective and sterically bulky, ensuring exclusive terminal alcohol formation.

  • Reflux: Heat the solution to reflux (65 °C) for 2 hours. Cool to 0 °C.

  • Oxidation: Cautiously add 3M NaOH (50 mL), followed by dropwise addition of 30% H2O2 (50 mL). Caution: Exothermic reaction.

  • Stir: Stir vigorously at RT for 1 hour.

  • Workup: Dilute with water and extract with EtOAc. Wash with aqueous Na2S2O3 (to quench peroxides) and brine.

  • Result: Yields 1-Boc-4-hydroxy-4-(3-hydroxypropyl)piperidine .

Step 3: Cyclodehydration (Ring Closure)

Objective: Form the spiro-ether linkage.

  • Activation: Dissolve the diol from Step 2 (10.0 g, ~38 mmol) in anhydrous DCM (150 mL). Add Triethylamine (10.5 mL, 76 mmol). Cool to 0 °C.

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (3.2 mL, 42 mmol) dropwise. Stir for 1 hour at 0 °C. Note: This selectively mesylates the primary alcohol; the tertiary alcohol is too sterically hindered to react significantly under these conditions.

  • Workup (Intermediate): Wash with cold 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to give the mono-mesylate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (200 mL). Add tBuOK (6.4 g, 57 mmol) in one portion at 0 °C, then warm to RT.

  • Mechanism: The tBuOK deprotonates the tertiary alcohol, which then displaces the primary mesylate in an intramolecular

    
     reaction.
    
  • Completion: Stir for 2-4 hours. Quench with water. Extract with Et2O.

  • Final Purification: Flash chromatography (10-20% EtOAc/Hexane) yields the pure tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate .

Process Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Allylation cluster_1 Step 2: Hydroboration cluster_2 Step 3: Cyclization SM N-Boc-4-piperidinone Reagent1 AllylMgBr / THF 0°C to RT SM->Reagent1 Inter1 4-Allyl-4-hydroxypiperidine Reagent1->Inter1 Reagent2 1. 9-BBN, Reflux 2. NaOH / H2O2 Inter1->Reagent2 Inter2 Diol Intermediate (Primary & Tertiary OH) Reagent2->Inter2 Reagent3 1. MsCl, Et3N (Selectivity) 2. tBuOK (Ring Closure) Inter2->Reagent3 Product 1-oxa-8-azaspiro[4.5]decane (N-Boc Protected) Reagent3->Product

Figure 2: Step-by-step reaction workflow for the synthesis of the spiro-ether scaffold.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these standard parameters:

  • 1H NMR (400 MHz, CDCl3):

    • Spiro-THF Ring: Look for the multiplet at

      
       3.8-3.9 ppm (2H) corresponding to the 
      
      
      
      protons adjacent to the oxygen.
    • Boc Group: Strong singlet at

      
       1.45 ppm (9H).
      
    • Piperidine Ring: Multiplets at

      
       3.2-3.5 ppm (4H, 
      
      
      
      -protons to Nitrogen).
  • 13C NMR:

    • Spiro Carbon: Characteristic quaternary carbon signal around

      
       80-85 ppm.
      
    • Carbonyl: Boc carbonyl at

      
       ~155 ppm.
      
  • Mass Spectrometry (ESI):

    • Expected

      
       or 
      
      
      
      . For the Boc-protected derivative (C13H23NO3), look for m/z ~242 (M+H) or 264 (M+Na).

Safety & Handling

  • Allylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle under inert atmosphere (N2 or Ar). Use dry syringes and needles.

  • 9-BBN: Flammable solid/solution. Reacts violently with oxidizing agents.

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Wear proper PPE (gloves, face shield) when adding to the basic borane mixture to prevent splashing from exotherms.

References

  • Design and Synthesis of Spiro-Ether Ligands

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[1][2]

    • Source: Bioorganic & Medicinal Chemistry.[1]

    • Link:[Link]

  • Muscarinic Agonist Applications

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[3]

    • Source: Chemical & Pharmaceutical Bulletin.
    • Link:[Link]

  • Corey-Chaykovsky Reagent (Alternative Route Context)

    • Title: Corey-Chaykovsky Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[4]

    • Link:[Link]

  • Compound Properties

    • Title: tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Property Data).[5][6]

    • Source: PubChem / Sigma-Aldrich.[5]

    • Link:[Link]

Sources

Application

Functionalization of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane for library generation

Application Note: Strategic Functionalization of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Strategic Overview: Escaping "Flatland" In modern drug discovery, the transition from planar, aromatic-heavy compounds t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Strategic Overview: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (


-rich) scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity.[1][2] The 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane  scaffold represents a "privileged structure" that combines the rigidity of a spirocycle with the lipophilic modulation of a cyclopropyl ether.

This guide details the functionalization of the secondary amine (N-8 position) to generate high-quality small molecule libraries.

Key Structural Advantages
  • Spirocyclic Core: The 1-oxa-8-azaspiro[4.5]decane core restricts conformational flexibility, reducing the entropic penalty of binding to protein targets.

  • Cyclopropylmethyl Ether: This moiety acts as a bioisostere for alkyl groups but offers unique metabolic stability. The cyclopropyl ring blocks rapid oxidation typical of straight-chain alkyls, while the ether linkage modulates polarity.

  • Vector Definition: The N-8 amine provides a single, well-defined exit vector, ideal for probing deep binding pockets.

Chemical Stability & Handling Profile

Before initiating library synthesis, it is vital to understand the reactivity limits of the 3-(cyclopropylmethoxy) substituent.

ParameterStability AssessmentOperational Constraint
Acid Stability Moderate Stable to TFA/DCM (1:1) for Boc-deprotection. Avoid strong Lewis acids (

,

) or superacids, which can trigger cyclopropylmethyl

cyclobutyl/homoallyl rearrangement via carbocation intermediates.
Base Stability High Compatible with standard bases (

,

, LiHMDS, DIPEA).
Reductive Stability Moderate Stable to borohydrides (NaBH4, STAB). Avoid high-pressure hydrogenation (

> 50 psi, Pd/C) which may open the cyclopropyl ring.
Oxidative Stability High Resistant to ambient oxidation.

Library Generation Workflows

The following protocols are optimized for parallel synthesis, prioritizing high conversion and simplified workups (Solid Phase Extraction or liquid-liquid extraction) over chromatographic purification.

Visual Workflow: Reaction Decision Tree

ReactionLogic Start Scaffold: Secondary Amine (N-8) Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Electrophile->Aldehyde Sulfonyl Sulfonyl Chloride (R-SO2Cl) Electrophile->Sulfonyl Halide Aryl Fluoride/Chloride (Ar-F / Ar-Cl) Electrophile->Halide T3P Amide Coupling: T3P, Pyridine, EtOAc (Low Epimerization) Acid->T3P STAB Reductive Amination: NaBH(OAc)3, DCE (No Over-alkylation) Aldehyde->STAB Base Sulfonylation: DIPEA, DCM Sulfonyl->Base SnAr SnAr Displacement: DMSO, K2CO3, 100°C Halide->SnAr

Figure 1: Decision tree for functionalizing the N-8 secondary amine based on available electrophiles.

Detailed Experimental Protocols

Protocol A: Amide Coupling via T3P (Propylphosphonic Anhydride)

Rationale: T3P is superior to HATU/EDC for libraries because its byproducts are water-soluble, eliminating the need for column chromatography. It also minimizes epimerization if chiral acids are used.

Materials:

  • Scaffold (0.1 mmol)

  • Carboxylic Acid (0.12 mmol, 1.2 equiv)

  • T3P (50% w/w in EtOAc, 0.2 mmol, 2.0 equiv)

  • Pyridine (0.3 mmol, 3.0 equiv) or DIPEA (for non-epimerizable acids)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: In a 4 mL vial, dissolve the Carboxylic Acid (1.2 equiv) and Pyridine (3.0 equiv) in EtOAc (1 mL).

  • Activation: Add T3P solution (2.0 equiv) dropwise. Stir at Room Temperature (RT) for 5-10 minutes. Note: Pre-activation ensures rapid reaction upon amine addition.

  • Addition: Add the Scaffold (1.0 equiv) dissolved in EtOAc (0.5 mL).

  • Incubation: Cap the vial and stir at RT for 2–16 hours. Monitor by LCMS.[3]

  • Workup (Library Scale):

    • Add 1M NaOH (1 mL) to quench and wash. Vortex vigorously.

    • Separate phases (Centrifuge if necessary).

    • Wash organic layer with 1M HCl (1 mL) to remove excess pyridine/amine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: Reductive Amination (Sodium Triacetoxyborohydride)

Rationale: Sodium triacetoxyborohydride (STAB) is milder than


 and avoids toxic cyanide byproducts. It is selective for aldehydes over ketones and tolerates the cyclopropyl ether moiety perfectly.

Materials:

  • Scaffold (0.1 mmol)

  • Aldehyde (0.12 mmol, 1.2 equiv)

  • STAB (0.2 mmol, 2.0 equiv)

  • Acetic Acid (catalytic, 1 drop)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Step-by-Step:

  • Imine Formation: Dissolve Scaffold (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (1.5 mL). Add 1 drop of Acetic Acid. Stir for 30–60 mins.

  • Reduction: Add STAB (2.0 equiv) as a solid in one portion.

  • Reaction: Stir at RT for 16 hours (Overnight).

  • Quench: Add sat.

    
     (1 mL). Vortex until gas evolution ceases.
    
  • Purification:

    • Extract with DCM (2 x 1 mL).

    • Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash cartridge with MeOH (removes non-basic impurities).

    • Elute product with 2M

      
       in MeOH.
      
Protocol C: Nucleophilic Aromatic Substitution ( )

Rationale: Used for introducing heteroaryl groups (e.g., pyridines, pyrimidines). Requires an electron-deficient aryl halide.

Step-by-Step:

  • Dissolve Scaffold (0.1 mmol) and Aryl Halide (e.g., 2-chloropyrimidine, 0.12 mmol) in DMSO (1 mL).

  • Add

    
     (0.3 mmol, 3.0 equiv).
    
  • Heat to 80–100°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Concentrate organic layer.

Quality Control & Characterization

MethodExpected Observation
LC-MS Mass: Look for

. Purity: >90% (UV 254 nm).
1H NMR Diagnostic Signal: The cyclopropyl methoxy group shows a characteristic doublet (OCH2) around

3.2–3.4 ppm and cyclopropyl protons as multiplets at

0.2–0.6 ppm. Shift: Upon acylation (Protocol A), the protons adjacent to N-8 will shift downfield/broaden due to rotamers.
Visual Pathway: QC Logic

QC_Logic Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS Purity UV Purity > 85%? LCMS->Purity Pass Proceed to Bioassay Purity->Pass Yes Fail Purification Required Purity->Fail No Method1 Prep-HPLC (Acidic) Fail->Method1 Complex Mixture Method2 SCX Cartridge (Catch & Release) Fail->Method2 Basic Impurities

Figure 2: Quality Control decision matrix for high-throughput library validation.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. (Establishes the utility of spirocycles in drug discovery).
  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 47(24), 4512–4515. (Context on ether/spiro stability and physicochemical properties).

  • Olah, G. A., et al. (1951). "Stability of Cyclopropylmethyl Cations." Journal of the American Chemical Society.[6][7][8][9] (Foundational physical organic chemistry regarding the stability limits of the cyclopropylmethyl group).

Sources

Method

Using 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane as a building block in medicinal chemistry

Application Note: Strategic Utilization of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in Medicinal Chemistry Part 1: Executive Summary & Structural Rationale In the modern era of drug discovery, the "escape from...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

In the modern era of drug discovery, the "escape from flatland" (increasing


 character) is a dominant strategy to improve clinical success rates.[1] The molecule 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane  represents a high-value building block that combines a rigid spiro-piperidine core with a metabolically robust ether side chain.[1]

This guide details the application of this scaffold, focusing on its utility in GPCR ligand design (specifically Muscarinic M1 and Sigma-1 receptors) and its role as a stable, lipophilic linker in fragment-based drug discovery.[1]

The Anatomy of the Scaffold

The molecule is composed of three distinct pharmacophoric elements:

  • The Spiro Core (1-oxa-8-azaspiro[4.5]decane): A rigid bicyclic system that restricts conformational entropy, minimizing the entropic penalty upon protein binding.[1] It mimics the tetrahydrofuran geometry of muscarone but embedded within a piperidine.[1]

  • The Piperidine Nitrogen (N8): The primary vector for derivatization (amide coupling, reductive amination, or

    
    ).[1]
    
  • The Cyclopropylmethoxy Tail (C3-substituent): A lipophilic anchor.[1] The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability due to the strength of the cyclopropyl C-H bonds (blocking P450

    
    -hydroxylation).[1]
    

ScaffoldAnalysis Core 1-oxa-8-azaspiro[4.5]decane (Rigid Core) Nitrogen Piperidine NH (Pos 8) (Derivatization Handle) Core->Nitrogen Provides Vector Ether 3-Cyclopropylmethoxy (Lipophilic/Metabolic Shield) Core->Ether Scaffold Attachment Target Target Application: GPCRs (M1, Sigma-1) Ion Channels Nitrogen->Target Linker/Warhead Ether->Target Hydrophobic Pocket

Figure 1: Pharmacophoric deconstruction of the building block.

Part 2: Physicochemical Profile & Design Advantages

Before synthesis, it is critical to understand why this building block is selected over simpler analogs (e.g., 4-methoxy-piperidine).[1]

PropertyValue / CharacteristicMedicinal Chemistry Implication
LogP (Calc) ~1.8 - 2.3Ideal lipophilicity for CNS penetration without excessive protein binding.[1]
pKa (Base) ~9.2 (Piperidine NH)Basic center ensures solubility; forms salt bridges in receptor pockets (e.g., Asp residues in GPCRs).[1]
TPSA ~21 ŲLow polar surface area favors blood-brain barrier (BBB) permeability.[1]
Metabolic Stability High (Cyclopropyl effect)The cyclopropyl ring resists CYP450 oxidation better than alkyl chains (LipMetE concept).[1]
Stereochemistry Chiral Center at C3Critical: The ether can be cis or trans relative to the N-lone pair.[1] Enantiomers often show >100x potency differences.[1]

Expert Insight: The "Lipophilic Metabolism Efficiency" (LipMetE) of the cyclopropylmethyl ether is superior to standard ethyl ethers.[1] The strained cyclopropyl ring raises the bond dissociation energy (BDE) of the


-C-H bonds, retarding oxidative dealkylation.[1]

Part 3: Experimental Protocols

The following protocols assume the starting material is the secondary amine (HCl salt or free base). If the building block is Boc-protected, standard TFA/DCM deprotection is required first.[1]

Protocol A: General Amide Coupling (Library Synthesis)

Use this method to attach the scaffold to carboxylic acid cores (e.g., biaryl acids for GPCR ligands).[1]

Reagents:

  • Building Block: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (1.0 eq)[1]

  • Carboxylic Acid Partner (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve the Carboxylic Acid (0.2 mmol) in DMF (2 mL) in a sealed vial.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.[1]

  • Addition: Add the spiro-amine building block (0.2 mmol). Note: If using the HCl salt of the amine, add an extra 1.0 eq of DIPEA.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (High Throughput):

    • Dilute with EtOAc (10 mL).[1]

    • Wash with sat.[1]

      
       (2 x 5 mL) to remove unreacted acid/HATU byproducts.[1]
      
    • Wash with Brine (5 mL).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination (Linker Strategy)

Use this method to attach the scaffold to aldehydes, creating a flexible tertiary amine linker.[1]

Reagents:

  • Building Block: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (1.0 eq)[1]

  • Aldehyde Partner (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane)[1]

  • Additive: Acetic Acid (1 drop, catalytic)[1]

Step-by-Step:

  • Imine Formation: Dissolve the amine and aldehyde in DCE (concentration ~0.1 M). Add Acetic Acid.[1] Stir for 30–60 minutes at RT.[1] Critical: Ensure the amine is fully dissolved before adding reductant.[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir vigorously at RT for 12 hours.

  • Quench: Add sat.

    
     (aq) and stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Combine organics, dry (

    
    ), and concentrate.
    
  • Purification: Amine products often streak on silica.[1] Use amine-functionalized silica or add 1%

    
     to the eluent.[1]
    
Protocol C: Stereochemical Resolution (Chiral Separation)

Since the 3-position creates stereoisomers, biological activity usually resides in one specific enantiomer (often the S-isomer for Muscarinic targets).[1]

Method: Chiral SFC (Supercritical Fluid Chromatography)[1]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine) gradient (typically 5-40% MeOH).[1]
    
  • Detection: UV at 220 nm.[1]

  • Procedure: Inject racemic mixture.[1] Collect fractions. Evaporate solvent immediately to prevent carbamate formation from residual amines reacting with

    
    .[1]
    

Part 4: Synthetic Workflow Visualization

The following diagram illustrates the decision tree for processing this building block into a final drug candidate.

Workflow Start Start: 3-(Cyclopropylmethoxy)- 1-oxa-8-azaspiro[4.5]decane Decision Select Linkage Type Start->Decision PathA Amide Coupling (Rigid Linker) Decision->PathA PathB Reductive Amination (Flexible Basic Linker) Decision->PathB PathC SNAr / Buchwald (Aryl Linker) Decision->PathC ProcessA Reagents: HATU, DIPEA Target: GPCR Agonists PathA->ProcessA ProcessB Reagents: STAB, AcOH Target: Ion Channel Blockers PathB->ProcessB ProcessC Reagents: Pd(OAc)2, BINAP Target: Kinase Inhibitors PathC->ProcessC Chiral Chiral Resolution (SFC) Isolate Active Enantiomer ProcessA->Chiral ProcessB->Chiral ProcessC->Chiral

Figure 2: Synthetic decision tree for derivatization.

Part 5: Case Studies & Applications

Case Study 1: M1 Muscarinic Agonists (Alzheimer's Disease)

Researchers utilized the 1-oxa-8-azaspiro[4.5]decane scaffold to mimic the muscarone pharmacophore.[1][2][3]

  • Challenge: The parent methoxy compound had poor metabolic stability.[1]

  • Solution: Substitution with the cyclopropylmethoxy group.[1]

  • Result: The cyclopropyl group maintained the necessary steric bulk for the orthosteric binding pocket while significantly extending half-life (

    
    ) by blocking demethylation.[1] The (-)-isomer (S-configuration) demonstrated nanomolar affinity (
    
    
    
    < 10 nM).[1]
Case Study 2: Sigma-1 Receptor Ligands

Sigma-1 ligands require a basic amine flanked by hydrophobic regions.[1]

  • Application: The spiro-amine serves as the basic center.[1] The cyclopropylmethoxy group provides the secondary hydrophobic interaction required for high-affinity Sigma-1 binding.[1]

  • Outcome: These derivatives show potential as radioligands for PET imaging due to their high selectivity over Sigma-2 receptors.[1]

References

  • Tsukamoto, S., et al. (1995).[1][3] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9), 1523–1529.[1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]

  • Ritchie, T. J., et al. (2013).[1] "Evaluating the differences in cycloalkyl ether metabolism using the design parameter 'lipophilic metabolism efficiency' (LipMetE)." Journal of Medicinal Chemistry, 56(17), 6985–6990.[1][4]

  • Jia, H., et al. (2020).[1][5] "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560.[1][5]

Sources

Application

Advanced Synthetic Protocols for the Introduction of Cyclopropylmethoxy Groups to Spiro Scaffolds

Introduction & Mechanistic Rationale The cyclopropylmethoxy moiety is a privileged structural motif in modern drug discovery. It provides a unique balance of enhanced lipophilicity, metabolic stability, and conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cyclopropylmethoxy moiety is a privileged structural motif in modern drug discovery. It provides a unique balance of enhanced lipophilicity, metabolic stability, and conformational rigidity compared to flexible, straight-chain alkoxy groups[1]. When appended to spiro scaffolds—which inherently offer complex, three-dimensional exit vectors—the resulting ether derivatives frequently exhibit superior target selectivity and reduced off-target liabilities, making them highly valuable in the development of GPCR agonists and CNS therapeutics[1].

However, functionalizing spiro scaffolds presents distinct synthetic challenges. The inherent steric bulk of the spirocyclic core can severely hinder nucleophilic attack, while the presence of sensitive stereocenters may preclude the use of harsh reaction conditions. As a result, the introduction of a cyclopropylmethoxy group requires a carefully selected and optimized synthetic strategy. The two most robust methodologies for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction [2]. The choice between these pathways is dictated primarily by the pKa and steric environment of the target hydroxyl group on the spiro scaffold.

Strategic Pathway Selection

To ensure high yields and preserve the integrity of the spiro scaffold, the etherification strategy must be tailored to the substrate.

  • Aliphatic Spiro-Alcohols (pKa ~ 16): These substrates are poor nucleophiles in their neutral state. They require strong, non-nucleophilic bases (e.g., NaH) to quantitatively generate the alkoxide, which then undergoes an SN2 displacement with a primary halide like (bromomethyl)cyclopropane[3].

  • Spiro-Phenols or Hindered Alcohols (pKa < 11): Strong bases can cause epimerization or degradation in sensitive scaffolds. For these substrates, the Mitsunobu reaction is the optimal choice. It operates under mild, neutral conditions, utilizing cyclopropylmethanol, triphenylphosphine (PPh

    
    ), and a dialkyl azodicarboxylate (e.g., DIAD) to drive the reaction forward via the thermodynamic formation of a strong P=O bond[4].
    

SynthesisWorkflow Start Spiro Scaffold with -OH Group Decision Nature of -OH Group? Start->Decision Aliphatic Aliphatic / Unhindered (pKa ~ 16) Decision->Aliphatic Phenolic Phenolic / Hindered (pKa < 11) Decision->Phenolic Williamson Williamson Ether Synthesis (NaH, Cyclopropylmethyl bromide) Aliphatic->Williamson Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Cyclopropylmethanol) Phenolic->Mitsunobu Product Cyclopropylmethoxy Spiro Scaffold Williamson->Product Mitsunobu->Product

Workflow for selecting the optimal etherification strategy for spiro scaffolds.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for both methodologies, providing a baseline for reaction design.

StrategySubstrate pKaReagentsSolventTempTypical YieldKey Advantage
Williamson > 15 (Aliphatic)NaH, (Bromomethyl)cyclopropaneAnhydrous DMF0 °C to 60 °C75–90%Highly scalable, inexpensive reagents, fast kinetics.
Mitsunobu < 11 (Phenolic)PPh

, DIAD, Cyclopropylmethanol
Anhydrous THF0 °C to RT65–85%Mild, neutral conditions; prevents scaffold epimerization.

Experimental Protocols

Protocol A: Williamson Etherification of Aliphatic Spiro-Alcohols

Causality Note: Sodium hydride (NaH) is utilized as it acts purely as a base, avoiding the nucleophilic side reactions associated with bases like KOH. Anhydrous DMF is the solvent of choice because its high dielectric constant effectively solvates the resulting sodium alkoxide ion pair, maximizing its nucleophilicity for the subsequent SN2 attack[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N

    
     or Argon).
    
  • Deprotonation: Dissolve the spiro-alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Dropwise, add (bromomethyl)cyclopropane (1.2 equiv) via syringe. Adding this at 0 °C prevents exothermic degradation and minimizes dialkylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. For highly sterically hindered spiro scaffolds, heating to 50–60 °C for 4–6 hours may be required to drive the reaction to completion.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • In-Process Control & Validation:

    • TLC: Elute with Hexanes/EtOAc (4:1). The product spot should be significantly less polar (higher Rf) than the starting alcohol.

    • NMR Validation: The

      
      H NMR spectrum must show the disappearance of the broad -OH singlet. Successful introduction of the cyclopropylmethoxy group is validated by the appearance of a distinct doublet at ~3.8–4.0 ppm (-O-CH
      
      
      
      -) and characteristic upfield multiplets between 0.2–0.6 ppm corresponding to the cyclopropyl ring protons.
Protocol B: Mitsunobu Etherification of Spiro-Phenols

Causality Note: The Mitsunobu reaction relies on the sequential formation of a reactive betaine intermediate. DIAD is added last and dropwise because its reaction with PPh


 is highly exothermic. If added too quickly, the betaine intermediate can decompose before it has the chance to activate the cyclopropylmethanol[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, N

    
    -flushed flask, dissolve the spiro-phenol (1.0 equiv), cyclopropylmethanol (1.2 equiv), and triphenylphosphine (PPh
    
    
    
    , 1.5 equiv) in anhydrous THF (0.15 M concentration).
  • Activation: Cool the reaction mixture to 0 °C.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The solution will typically turn a deep yellow color as the betaine intermediate forms.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Workup: Concentrate the THF directly in vacuo. The resulting crude residue will contain the desired product, unreacted starting materials, triphenylphosphine oxide (TPPO), and reduced DIAD hydrazine.

  • In-Process Control & Validation:

    • Visual Cue: The reaction mixture will often turn from deep yellow to pale yellow/colorless as the DIAD is consumed.

    • Purification & Validation: TPPO is notoriously difficult to separate. Triturate the crude mixture with cold diethyl ether/hexanes (1:1); the bulk of the TPPO will precipitate as a white solid and can be filtered off. Purify the filtrate via flash column chromatography. LC-MS validation should confirm the [M+H]

      
       peak of the target ether, completely distinct from the TPPO byproduct (m/z 279).
      

Troubleshooting

  • Incomplete Conversion in Williamson Synthesis: If starting material persists, the spiro scaffold may be too sterically hindered for standard SN2 attack. Consider adding a catalytic amount of tetrabutylammonium iodide (TBAI) to generate the more reactive (iodomethyl)cyclopropane in situ.

  • C-Alkylation vs. O-Alkylation: In spiro-phenols with ortho/para directing groups, basic conditions can sometimes lead to competing C-alkylation. If this is observed, immediately pivot to the Mitsunobu protocol, which is strictly selective for O-alkylation[2].

References

  • Title : Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source : PMC - NIH URL :[1]

  • Title : The Williamson Ether Synthesis Source : Master Organic Chemistry URL :[3]

  • Title : Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents Source : PMC - NIH URL :[2]

  • Title : Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT 1A Receptor Agonists for the Potential Future Treatment of Depression Source : MDPI URL :[4]

Sources

Method

Solvent selection for dissolving 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Application Note: Solvent Selection & Solubility Protocol for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Part 1: Executive Summary & Structural Analysis 1.1 Introduction 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Solubility Protocol for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Part 1: Executive Summary & Structural Analysis

1.1 Introduction 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is a spirocyclic heterocycle featuring a piperidine ring spiro-fused to a tetrahydrofuran ring, substituted with a cyclopropylmethyl ether.[1] This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core for G-protein coupled receptor (GPCR) ligands (e.g., opioid or chemokine receptors).[1]

Effective solvent selection for this molecule is non-trivial due to its amphiphilic nature : it possesses a basic secondary amine (hydrophilic/ionizable), a polar ether linkage, and a lipophilic cyclopropyl moiety. This guide provides a rational, data-driven framework for selecting solvents for synthesis, purification, and formulation.[1]

1.2 Physicochemical Profile (In Silico & Empirical)

PropertyValue (Predicted/Estimated)Implication for Solvent Selection
Molecular Weight ~225.3 g/mol Small molecule; kinetics fast in low viscosity solvents.[1]
pKa (Basic) ~10.5 (Piperidine NH)Highly basic. Will form salts with weak acids.[1] Insoluble in high pH aqueous media.
LogP (Octanol/Water) ~1.8 – 2.2Moderately lipophilic. Good solubility in medium-polarity organics (DCM, EtOAc).[1]
H-Bond Donors 1 (Secondary Amine)Soluble in H-bond accepting solvents (DMSO, MeOH).
H-Bond Acceptors 3 (O, N)Good interaction with protic solvents.[1]

Part 2: Solvent Screening Strategy

2.1 The "Like Dissolves Like" Heuristic Applied The molecule exhibits dual behavior:

  • The Amine Core: Drives solubility in alcohols (MeOH, EtOH) and chlorinated solvents (DCM, Chloroform).

  • The Cyclopropyl/Spiro Scaffold: Provides sufficient lipophilicity to allow dissolution in esters (EtOAc) and ethers (THF, MTBE), but limits solubility in pure water.

2.2 Solvent Class Recommendations

  • Class A: High Solubility (Recommended for Stock Solutions)

    • Solvents: Methanol, Ethanol, DMSO, Dimethylformamide (DMF).

    • Mechanism:[1] Dipole-dipole interactions and Hydrogen bonding.[1]

    • Use Case: Analytical standards (NMR, HPLC), biological assays.

  • Class B: Reaction Media (Process Solvents)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate.

    • Mechanism:[1] Van der Waals forces + moderate polarity.[1]

    • Use Case: Synthetic intermediates, extractions.[1] Note: 2-MeTHF is a greener alternative to DCM/THF.[1]

  • Class C: Anti-Solvents (Crystallization)

    • Solvents: n-Heptane, Hexanes, Diethyl Ether (cold).

    • Mechanism:[1] High lipophilicity of solvent clashes with the polar amine core.[1]

    • Use Case: Precipitating the compound (especially as a salt).

Part 3: Experimental Protocols

Protocol 3.1: Visual Solubility Screening (Tier 1)

Objective: Rapidly determine approximate solubility ranges (<1 mg/mL to >100 mg/mL).

Materials:

  • Compound: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (Free base).[1]

  • Solvent Panel: Water, MeOH, ACN, DCM, EtOAc, Toluene, Heptane.[1]

  • Glass vials (4 mL), Vortex mixer, Water bath (40°C).

Procedure:

  • Weigh 5 mg of compound into a clear glass vial.

  • Add 50 µL of solvent (Target: 100 mg/mL).[1]

  • Vortex for 30 seconds. Observe.

    • Clear Solution: Solubility > 100 mg/mL.[1]

    • Suspension: Proceed to step 4.

  • Add solvent in increments (50 µL, 100 µL, 300 µL) until total volume is 1 mL (Target: 5 mg/mL). Vortex between additions.

  • If still insoluble, heat to 40°C for 5 minutes.

  • Result Classification:

    • High: Soluble at < 10 volumes (< 100 µL).[1]

    • Moderate: Soluble at 10–50 volumes.[1]

    • Low: Insoluble at 1 mL (< 5 mg/mL).[1]

Protocol 3.2: Thermodynamic Solubility by HPLC (Tier 2)

Objective: Precise quantification for formulation or kinetic studies.[1]

Procedure:

  • Add excess solid (~20 mg) to 1 mL of selected solvent.[1]

  • Slurry the mixture at 25°C for 24 hours (equilibrium).

  • Filter through a 0.22 µm PTFE syringe filter.[1]

  • Dilute filtrate 100-fold with Mobile Phase (e.g., ACN:Water 50:50).[1]

  • Analyze via HPLC-UV (210 nm or 254 nm).

  • Calculate concentration against a standard curve.[1]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Purification).

SolventSelection Start Start: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Application Select Application Start->Application Reaction Synthesis / Reaction Application->Reaction Analysis Analysis (HPLC/NMR) Application->Analysis Purification Purification / Crystallization Application->Purification PolarityCheck Reagent Compatibility? Reaction->PolarityCheck Protic Protic Solvents Analysis->Protic SaltForm Salt Formation? Purification->SaltForm DCM DCM / Chloroform (High Solubility, Good for Acylation) PolarityCheck->DCM Standard THF THF / 2-MeTHF (Good for Reductions/Grignard) PolarityCheck->THF Base Sensitive DMF DMF / NMP (Nu- Substitution, High T) PolarityCheck->DMF High Temp MeOH Methanol / Ethanol (HPLC Mobile Phase) Protic->MeOH DMSO DMSO-d6 / CDCl3 (NMR Standards) Protic->DMSO IPA Isopropanol / EtOH (Recrystallization) SaltForm->IPA Yes (HCl/Tartrate) Antisolvent Add Heptane/Ether (Precipitate Salt) SaltForm->Antisolvent Free Base

Figure 1: Decision tree for solvent selection based on downstream application requirements.[1]

Part 5: Critical Application Notes

5.1 Salt Formation Strategy The secondary amine at position 8 is highly basic.[1]

  • Problem: The free base is an oil or low-melting solid, making handling difficult.

  • Solution: Convert to a salt (Hydrochloride, Oxalate, or Fumarate).

  • Protocol: Dissolve free base in Ethyl Acetate (5 vol). Add 1.1 eq of HCl in Isopropanol . The salt will likely precipitate.[1] If not, add Heptane dropwise until cloudy.[1]

5.2 Green Chemistry Considerations

  • Replace DCM: Use 2-Methyltetrahydrofuran (2-MeTHF) .[1] It has similar solvation power for spiro-amines but separates cleanly from water (unlike THF) and is derived from biomass.[1]

  • Replace DMF: Use DMSO or NMP only if necessary. For lower temperature reactions, Acetonitrile is a viable polar aprotic alternative.[1]

5.3 Stability Warning

  • Chlorinated Solvents: Avoid prolonged storage of the free base in DCM or Chloroform.[1] Secondary amines can react with DCM over time (alkylative degradation) to form chloromethyl ammonium salts (N-alkylation).[1] Use fresh DCM or switch to EtOAc for storage.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149486 (Spiro[furan-piperidine] derivatives).[1] Retrieved from [Link]

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents."[1][2] Green Chemistry, 18, 288-296.[1][2] Retrieved from [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Retrieved from [Link]

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.[1] Retrieved from [Link]

Sources

Application

Procedures for N-protection and deprotection of 8-azaspiro[4.5]decane

Application Note: Strategic N-Protection and Deprotection of 8-Azaspiro[4.5]decane Scaffolds Abstract The 8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering unique conformational restric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Protection and Deprotection of 8-Azaspiro[4.5]decane Scaffolds

Abstract

The 8-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, offering unique conformational restriction and metabolic stability compared to simple piperidines. However, its spirocyclic nature introduces specific solubility and steric challenges during synthetic elaboration. This guide provides optimized, self-validating protocols for the N-protection (Boc, Cbz, Fmoc) and deprotection of this secondary amine, tailored to maximize yield and purity in drug discovery workflows.

Scaffold Analysis & Strategic Selection

Molecule: 8-Azaspiro[4.5]decane (Secondary Amine) CAS (Free Base): 176-64-7 | CAS (HCl Salt): 1123-30-4

Before initiating synthesis, the choice of protecting group (PG) must align with the downstream chemistry and the physical properties of the spirocycle.

  • Steric Environment: The nitrogen atom is located in the 6-membered piperidine ring. While less hindered than the spiro-center (C5), the gem-disubstitution at C5 induces a "neopentyl-like" effect that can retard reaction rates compared to simple piperidine.

  • Solubility Profile: The free base is a lipophilic oil; the hydrochloride salt is a polar solid. This duality dictates the extraction strategy—acidic aqueous washes will sequester the product , while basic washes will release it into the organic phase.

Protection Strategy Matrix
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Stability Stable to Base, Hydrogenolysis, Nucleophiles.Stable to Acid (mild), Base.Stable to Acid. Labile to Base.
Deprotection Acidic (TFA or HCl/Dioxane).Hydrogenolysis (

/Pd) or Strong Acid (HBr).
Basic (Piperidine or DBU).
Best For General synthesis; surviving basic workups.Compounds with acid-sensitive side chains.[1]Solid-phase synthesis (SPPS) or orthogonal strategies.
Spiro Note Preferred. The Boc-protected spirocycle is often crystalline or a solid foam, aiding purification.Good alternative, but Cbz-Cl is highly reactive; watch for bis-acylation (rare but possible).Solubility of the Fmoc-spiro adduct can be poor in standard ethers; use DCM or DMF.

Visual Workflows

Figure 1: Protection Strategy Decision Tree

ProtectionStrategy Start Start: 8-Azaspiro[4.5]decane (Free Base or HCl Salt) Cond1 Is the target molecule acid-sensitive? Yes Select Fmoc or Cbz Cond1->Yes Yes No No Cond1->No No Cond2 Does the molecule contain benzyl ethers or reducible groups? Yes->Cond2 Cond2->Yes Yes (Avoid H2/Pd) UseFmoc USE FMOC (Deprotect: Piperidine) Cond2->UseFmoc Cond2->No No UseCbz USE CBZ (Deprotect: H2/Pd/C) Cond2->UseCbz UseBoc USE BOC (Standard Choice) No->UseBoc BocDeprot Deprotect: TFA or HCl/Dioxane UseBoc->BocDeprot

Caption: Decision matrix for selecting the optimal N-protecting group based on downstream chemical sensitivity.

Detailed Protocols

Protocol A: N-Boc Protection (The Gold Standard)

Rationale: This protocol uses a biphasic system to handle the HCl salt starting material efficiently without a separate neutralization step.

Reagents:

  • 8-Azaspiro[4.5]decane HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv) or NaOH (2.5 equiv in 
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or THF / Water (1:1)

Step-by-Step:

  • Preparation: In a round-bottom flask, suspend 8-azaspiro[4.5]decane HCl (e.g., 1.75 g, 10 mmol) in DCM (30 mL).

  • Neutralization: Add

    
     (3.5 mL, 25 mmol) slowly at 0°C. The solution should clear as the free base is liberated.
    
  • Addition: Add

    
     (2.4 g, 11 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.
    
    • Critical Check: Monitor gas evolution (

      
      ). Ensure the system is vented.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: TLC (10% MeOH in DCM). Stain with Ninhydrin. The starting material (polar spot at baseline) should disappear; the product (non-polar) will not stain with Ninhydrin but may be visible under UV or

      
      .
      
  • Workup:

    • Wash with 1M citric acid (removes unreacted amine and TEA).

    • Wash with saturated

      
       (removes byproduct tert-butanol and acidic impurities).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Result: N-Boc-8-azaspiro[4.5]decane usually solidifies upon standing or high-vacuum drying.

Protocol B: N-Boc Deprotection (HCl Method)

Rationale: Using HCl/Dioxane is preferred over TFA for this scaffold because the resulting HCl salt precipitates cleanly, avoiding the "oily residue" issues common with TFA salts of spirocycles.

Reagents:

  • N-Boc-8-azaspiro[4.5]decane derivative

  • 4M HCl in 1,4-Dioxane

  • Solvent: Methanol (optional, for solubility) or Dioxane

Step-by-Step:

  • Dissolution: Dissolve the N-Boc substrate (1 mmol) in minimal 1,4-dioxane (2 mL). If solubility is poor, add 0.5 mL MeOH.

  • Acidification: Add 4M HCl in dioxane (5–10 equiv, 1.25–2.5 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2–3 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) should form.

  • Isolation:

    • Dilute with diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under nitrogen (hygroscopic).

    • Wash the cake with cold ether.

  • Yield: Quantitative conversion to the HCl salt.

Figure 2: Boc Protection/Deprotection Workflow

BocWorkflow Input 8-Azaspiro[4.5]decane (HCl Salt) Step1 1. Et3N / DCM 2. Boc2O, 0°C -> RT Input->Step1 Intermed N-Boc-Spiro (Lipophilic) Step1->Intermed Step2 4M HCl / Dioxane Precipitation Intermed->Step2 Output Product HCl Salt (Solid) Step2->Output

Caption: Streamlined workflow for Boc-cycling the 8-azaspiro scaffold.

Alternative Protocols (Cbz & Fmoc)

Protocol C: Fmoc Protection

Use Case: When preparing the scaffold for solid-phase synthesis or when acid-labile groups are present.

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to avoid oligomerization.

  • Solvent: Acetone/Water (1:1) or Acetonitrile/Water.

  • Base:

    
     (2 equiv).
    
  • Procedure:

    • Dissolve amine HCl salt in solvent. Add

      
      .
      
    • Add Fmoc-OSu (1.05 equiv) at 0°C.

    • Stir vigorously (Fmoc-OSu has poor water solubility).

  • Deprotection: 20% Piperidine in DMF (Standard SPPS protocol).

    • Note: The dibenzofulvene byproduct must be removed via column chromatography or scavenging resins if performed in solution phase.

Analytical Data & QC

To validate your synthesis, compare against these expected NMR characteristics for the 8-azaspiro[4.5]decane core.

NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 1.44Singlet (9H)Boc tert-butyl group (if protected)
1H NMR 3.30 - 3.45Multiplet (4H)

-protons (Piperidine ring)
1H NMR 1.50 - 1.70MultipletSpiro-cyclopentyl ring protons
13C NMR ~28.5-Boc methyl carbons
13C NMR ~79.0-Boc quaternary carbon

Troubleshooting "Oiling Out": If the free base "oils out" during aqueous workup and is difficult to extract:

  • Saturate the aqueous layer with NaCl (brine).

  • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM or Ethyl Acetate. This mixture is highly effective for polar spirocyclic amines.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[2][3][4] Greene's Protective Groups in Organic Synthesis (4th ed.).[4] John Wiley & Sons.[3][5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane.

  • Carbamate Protection Strategies. (2018). Master Organic Chemistry: Protecting Groups for Amines.

  • Common Organic Chemistry. (2023). Boc Deprotection Procedures (HCl/Dioxane).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Subject: Troubleshooting & Optimization Guide for O-Alkylation of Spirocyclic Piperidines Applicable Scaffold: 1-oxa-8-azaspiro[4.5]decane derivatives (Muscarinic/Sigma Receptor Ligand Class) Reference ID: TS-SPIRO-045-O...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for O-Alkylation of Spirocyclic Piperidines Applicable Scaffold: 1-oxa-8-azaspiro[4.5]decane derivatives (Muscarinic/Sigma Receptor Ligand Class) Reference ID: TS-SPIRO-045-OPT

Executive Summary

This guide addresses yield attrition during the synthesis of 3-(cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . The core transformation involves the O-alkylation of a secondary alcohol within a sterically constrained spiro-ether ring using cyclopropylmethyl bromide (CPMB).

High-yield synthesis of this scaffold is often hindered by steric shielding of the C3-hydroxyl group and the competitive instability of cyclopropylmethyl electrophiles under non-ideal conditions. This protocol prioritizes a modified Williamson Ether Synthesis using phase-transfer catalysis or dipolar aprotic acceleration.

Part 1: The Synthetic Pathway & Logic

The synthesis relies on a nucleophilic substitution (


) where the deprotonated alcohol (alkoxide) attacks the primary carbon of cyclopropylmethyl bromide.
Mechanism & Workflow

ReactionPathway SM SM: N-Boc-3-hydroxy- 1-oxa-8-azaspiro[4.5]decane Step1 Step 1: Deprotonation (NaH, 0°C, 30 min) SM->Step1 Activation Int Intermediate: Spiro-Alkoxide Anion Step1->Int H2 gas release Step2 Step 2: Alkylation (S_N2) (DMF, TBAI cat., 60°C) Int->Step2 Reagent Reagent: Cyclopropylmethyl Bromide (CPMB) Reagent->Step2 Electrophile addition Prod Target Product: 3-(Cyclopropylmethoxy)-... Step2->Prod Ether formation

Figure 1: Optimized Williamson Ether Synthesis pathway for spiro-piperidine scaffolds.

Part 2: Critical Failure Points (Troubleshooting)

If your yield is <50%, diagnose the issue using the table below. The 1-oxa-8-azaspiro[4.5]decane core presents unique challenges compared to linear alcohols.

SymptomProbable CauseTechnical Explanation
No Reaction / SM Recovery Incomplete Deprotonation The C3-hydroxyl is secondary and adjacent to the spiro-center. Steric bulk prevents the base (NaH) from accessing the proton efficiently without adequate time or temperature.
N-Alkylated Impurity Missing N-Protection If the piperidine nitrogen (N8) is free (NH), it is vastly more nucleophilic than the hydroxyl group. N-alkylation will dominate. You must use N-Boc or N-Cbz protected precursors.
Ring-Opened Byproducts Acidic Contamination The cyclopropylmethyl group is sensitive to acid. If the reaction generates HBr (due to moisture quenching the alkoxide before reaction) or if workup is too acidic, the cyclopropyl ring can open (homoallylic rearrangement).
Low Conversion Lack of Iodide Catalyst Alkyl bromides are moderately reactive. In spiro-systems, the approach vector is hindered. The reaction stalls before completion.

Part 3: Optimization Protocols

Method A: The "Standard" High-Performance Protocol (NaH/DMF)

Best for: Small to medium scale (mg to g), strictly anhydrous conditions.

Reagents:

  • Substrate: N-Boc-3-hydroxy-1-oxa-8-azaspiro[4.5]decane (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 eq)

  • Electrophile: Cyclopropylmethyl bromide (1.5 eq)

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 eq) — Crucial for yield.

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Dissolve the N-Boc-alcohol in anhydrous DMF under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise.

    • Critical: Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 45 minutes . You must ensure complete alkoxide formation before adding the bromide.

  • Finkelstein Activation: Add TBAI (10 mol%). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Alkylation: Cool back to 0°C. Add Cyclopropylmethyl bromide dropwise.

  • Reaction: Warm to RT, then heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C to avoid decomposition of the Boc group or the cyclopropyl ring.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl (aq).

Method B: Phase Transfer Catalysis (The "Gentle" Route)

Best for: Scale-up or if anhydrous conditions are difficult to maintain.

Reagents:

  • Solvent: Toluene or DCM (Organic phase) / 50% NaOH (Aqueous phase).

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.2 eq).

Logic: The catalyst shuttles the hydroxide anion into the organic layer, deprotonating the alcohol at the interface. This avoids the violent H₂ evolution of NaH and often reduces side reactions.

Part 4: Diagnostic Logic Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Yield < 50%? CheckN Is Nitrogen Protected (Boc/Cbz)? Start->CheckN Protect ACTION: Protect Nitrogen first. (N-Alkylation is consuming reagent) CheckN->Protect No CheckSM Is SM (Alcohol) remaining on TLC/LCMS? CheckN->CheckSM Yes CheckTem Did you heat > 50°C? CheckSM->CheckTem Yes (Low Conversion) CheckProd Product decomposes? CheckSM->CheckProd No (SM Consumed) ActionHeat ACTION: Increase Temp to 60°C Add 0.1 eq TBAI CheckTem->ActionHeat No ActionBase ACTION: Switch Base. Try KH or add 15-Crown-5 to NaH reaction. CheckTem->ActionBase Yes ActionAcid ACTION: Check Workup pH. Avoid strong acids. Cyclopropyl ring is opening. CheckProd->ActionAcid Yes

Figure 2: Decision matrix for troubleshooting low yields in spiro-ether synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is TBAI recommended? A: The reaction is an


 substitution. Cyclopropylmethyl bromide is a primary halide, but the nucleophile (the spiro-alkoxide) is sterically hindered. TBAI acts as a phase-transfer catalyst and a nucleophilic catalyst. Iodide displaces the bromide to form the more reactive Cyclopropylmethyl iodide, which reacts faster with the alkoxide. This is often the difference between 30% and 85% yield [1].

Q2: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Generally, no . KOtBu is bulky. While it is a strong base, its bulk can hinder the deprotonation of the secondary alcohol in the spiro-ring. Furthermore, tert-butoxide is nucleophilic enough to compete for the alkyl bromide, forming the byproduct tert-butyl cyclopropylmethyl ether. NaH is non-nucleophilic and irreversible (gas evolution).

Q3: Is the cyclopropyl group stable at 60°C? A: Yes, in basic conditions. Cyclopropyl rings are prone to ring-opening in acidic or radical conditions. In the presence of NaH/DMF, the ring is stable. However, ensure your workup is neutral. Do not use 1M HCl to wash the organic layer; use saturated Ammonium Chloride or dilute Citric Acid [2].

Q4: My product is an oil and difficult to purify. Any tips? A: Spiro-amines are often basic. If you kept the Boc group, it should be lipophilic.

  • Purification: Use a gradient of Hexanes:Ethyl Acetate (0% to 50%).

  • Visualization: These compounds often stain poorly with UV. Use Ninhydrin (if Boc is removed) or Iodine/PMA stain.

  • Note: If you removed the Boc group in situ (unlikely with NaH), the amine will stick to silica. Add 1% Triethylamine to your eluent.

References

  • BenchChem. (2025).[1] Improving reaction conditions for Williamson ether synthesis. Retrieved from .

  • Tsukamoto, S., et al. (1995).[2] "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists." Chemical and Pharmaceutical Bulletin, 43(9). .

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. .

  • RSC Publishing. (2021). Organohalide-catalyzed dehydrative O-alkylation between alcohols. Green Chemistry. .

Sources

Optimization

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Executive Summary & Chemical Profile[2] Target Molecule: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Chemical Class: Spirocyclic ether-amine.[1][2] Key Properties: Basicity: The secondary amine at position 8 (8-az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2]

Target Molecule: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Chemical Class: Spirocyclic ether-amine.[1][2] Key Properties:

  • Basicity: The secondary amine at position 8 (8-aza) renders the molecule basic (

    
     typically ~9.5–10.5 for spiro-piperidines).[1][2]
    
  • Polarity: Moderate.[2][3] The ether linkage reduces polarity compared to the parent alcohol, but the amine dictates chromatographic behavior.[1]

  • Stereochemistry: The C3 position is a stereocenter.[1][2] Unless stereoselective synthesis was employed, the crude material may be a racemate or a mixture of diastereomers.[1]

Operational Context: This molecule is frequently encountered as a key intermediate in the synthesis of GPCR ligands (e.g., opioid or sigma receptor modulators).[1] Common impurities include the unreacted 3-hydroxy precursor, N-alkylated side products (if protection was insufficient), and residual alkylating agents (cyclopropylmethyl halides).[1][2]

Purification Strategy Decision Matrix

Before selecting a protocol, assess the physical state and purity of your crude material.[1]

PurificationStrategy Start Crude Material Assessment State Physical State? Start->State Oil Viscous Oil / Gum State->Oil Solid Solid / Semi-Solid State->Solid ImpurityType Major Impurities? Oil->ImpurityType Solid->ImpurityType MethodC Protocol C: Salt Recrystallization (HCl/Oxalate) Solid->MethodC Final Polishing NeutralImps Non-Basic (e.g., Alcohol, Halide) ImpurityType->NeutralImps BasicImps Other Amines / Isomers ImpurityType->BasicImps MethodA Protocol A: Acid-Base Extraction (High Throughput) NeutralImps->MethodA Primary Choice MethodB Protocol B: Flash Chromatography (Amine-Modified Silica) BasicImps->MethodB Resolution Required

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and impurity profile.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing non-basic impurities (unreacted 3-hydroxy spiro starting material, cyclopropylmethyl bromide).[1][2] Mechanism: Exploits the basicity of the 8-aza nitrogen to selectively partition the target into the aqueous phase at low pH.[1][2]

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • 1M HCl (aq)[1][2]

  • 2M NaOH or sat.[2]

    
    
    
  • Brine[1][2]

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram).

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     vol).
    
    • Checkpoint: The target amine is now protonated (

      
      ) and resides in the aqueous  layer.[1][2] Neutral organic impurities remain in the DCM.[2]
      
  • Wash: Wash the combined acidic aqueous layers with fresh DCM (

    
    ) to remove entrained neutrals.[1][2] Discard organic washes.[2]
    
  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the free base oils out.[1][2]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Expert Insight: If your yield is low after Step 5, the amine might be partially water-soluble.[1] Saturate the aqueous phase with NaCl (solid) before the final extraction to "salt out" the amine.[1][2]

Protocol B: Flash Chromatography (Amine-Modified)

Best for: Separating diastereomers or removing other amine byproducts.[1][2] Challenge: Secondary amines interact strongly with acidic silanols on standard silica, causing "streaking" or irreversible adsorption.[1]

Mobile Phase Systems:

System Composition Additive Application

| Standard | DCM : MeOH (95:5 to 90:[2]10) | 1%


 or 

| General purification | | Alternative | Ethyl Acetate : Hexanes | 2%

| Less polar impurities | | Advanced | DCM : MeOH | None (Use KP-NH Silica) | Sensitive compounds |[1][2]

Procedure:

  • Column Pre-treatment: If using standard silica, flush the column with mobile phase containing the amine modifier (e.g., triethylamine) before loading the sample.[1] This deactivates acidic sites.[2]

  • Loading: Dissolve sample in minimum DCM. Avoid using pure MeOH for loading as it broadens bands.[2]

  • Elution: Run a gradient. The spiro-amine typically elutes later than non-polar impurities but earlier than highly polar degradation products.[2]

Technical Note: For scale-up, consider Amino-functionalized silica (KP-NH) cartridges.[2] They eliminate the need for liquid amine modifiers, which can be difficult to remove from high-boiling oils.

Protocol C: Salt Formation & Recrystallization

Best for: Final polishing to >99% purity and converting oils to stable solids.[2]

Procedure (Hydrochloride Salt):

  • Dissolve the free base (purified via Protocol A) in dry diethyl ether or ethanol.[1][2]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (2M in ether or 4M in dioxane) dropwise.

  • A white precipitate should form immediately.[2]

  • Recrystallization: If the solid is amorphous/sticky, redissolve in minimum hot ethanol and add diethyl ether until turbid. Cool slowly to -20°C.

Troubleshooting & FAQs

Q1: My compound is streaking on the TLC plate and column. How do I fix this? A: This is classic amine tailing caused by interaction with silica silanols.[2]

  • TLC: Dip your TLC plate in mobile phase containing 1-2% triethylamine before spotting, or add 1%

    
     to your developing tank.[1][2]
    
  • Column: Switch to Protocol B. Ensure you are using an amine modifier (TEA or Ammonia) in the solvent system.[1][2]

Q2: I performed the acid-base extraction, but my yield is <50%. Where is my product? A: Check the pH of your aqueous layer after basification.[2]

  • Diagnosis: The 8-aza spiro system is quite basic.[2] If the pH is only ~9, it may still be partially protonated (water-soluble).[1][2]

  • Fix: Adjust pH to >12 using NaOH.

  • Secondary Cause: The ether oxygen increases water solubility.[1][2] Saturate the aqueous phase with solid NaCl (salting out) and use

    
    /Isopropanol (3:1) for extraction instead of pure DCM.[1][2]
    

Q3: The product is an oil that refuses to solidify. Is it impure? A: Not necessarily.[2] Many spiro-piperidines are oils as free bases due to conformational flexibility.[2]

  • Solution: Convert it to a salt (Protocol C).[1][2] The Hydrochloride or Oxalate salts are typically crystalline solids, which are easier to handle and verify by melting point.[1]

Q4: I see two spots on TLC with very close Rf values. What are they? A: Since position 3 is a stereocenter, you likely have diastereomers (cis/trans isomers relative to the spiro ring).[1]

  • Resolution: These are best separated using Protocol B with a shallow gradient (e.g., 0.5% MeOH increase per CV). If separation is poor, try an Acetone/Hexane gradient on amine-silica.[4]

Q5: Can I distill this compound? A: The molecular weight (~211 g/mol ) and polarity suggest a high boiling point (>150°C at high vacuum).[1][2] Distillation is risky due to potential thermal decomposition of the ether or spiro-junction.[2] Kugelrohr distillation at <0.1 mmHg might work for the free base, but chromatography is safer.[1]

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog, 2023.[1] Link

  • Ambeed. "1-Oxa-8-azaspiro[4.5]decane hydrochloride Product Page." Ambeed Chemical Catalog. Link

  • Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[2] Bioorganic & Medicinal Chemistry, 2020.[1][3] Link

  • Tosoh Bioscience. "Intermediate Purification Process Step." Separations Technical Notes. Link

  • National Institutes of Health (NIH). "Structure-Activity Relationship Studies of Spirocyclic Chromanes."[2] PubMed Central, 2021.[1] Link

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane and encountering solubility challenges. As...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane and encountering solubility challenges. As a novel spirocyclic compound, its unique three-dimensional structure, while advantageous for target engagement, can present formulation complexities.[1][2][3] This guide provides in-depth troubleshooting advice and experimental protocols to systematically address and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane and why is its solubility important?

A1: 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic core. The "aza" component of its name indicates the presence of a nitrogen atom within the ring structure, specifically in the form of a secondary amine analogous to piperidine. Such compounds are of significant interest in medicinal chemistry. Poor aqueous solubility is a major hurdle in drug development, as it can lead to low bioavailability, hinder the generation of reliable in vitro data, and complicate formulation for in vivo studies.[4]

Q2: What are the key structural features of this compound that influence its solubility?

A2: The solubility of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is primarily influenced by a balance of polar and non-polar features:

  • The Basic Amine Group: The nitrogen atom in the 8-azaspiro[4.5]decane core is basic and can be protonated. This is the most critical feature to leverage for solubility enhancement.

  • The Ether Linkage: The oxygen atom in the oxa-spiro ring and the cyclopropylmethoxy group can participate in hydrogen bonding with water, which can contribute positively to its aqueous solubility.

  • Hydrophobic Moieties: The cyclopropyl and decane ring systems are largely non-polar and will tend to decrease water solubility.

Q3: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A3: Absolutely. If a compound has poor solubility, it may precipitate out of solution in your assay medium. This can lead to an underestimation of its true potency and high variability in your results. It is crucial to ensure that your compound is fully dissolved at the concentrations being tested.

Troubleshooting Guide: Low Aqueous Solubility

This section provides a series of troubleshooting strategies to address poor aqueous solubility of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

Issue 1: The compound is precipitating in my aqueous buffer.

Causality: The secondary amine in the 8-azaspiro[4.5]decane moiety is basic. By lowering the pH of the aqueous solution, this amine group will become protonated, forming a positively charged species. This charged form will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[5][6] The pKa of the conjugate acid of the parent piperidine ring is approximately 11.2.[7][8][9][10] It is reasonable to estimate that the pKa of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane will be in a similar range. Therefore, adjusting the pH to be at least 2 units below the pKa will ensure the compound is predominantly in its more soluble, protonated form.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, or acetate) with pH values from 4.0 to 8.0.

  • Create a stock solution: If possible, create a concentrated stock solution of your compound in an organic solvent like DMSO.

  • Kinetic Solubility Measurement:

    • Add a small, consistent volume of the DMSO stock solution to each buffer to a final desired concentration.

    • Shake or stir the samples for a set period (e.g., 2 hours) at a controlled temperature.[11][12][13]

    • Visually inspect for precipitation or measure turbidity using a nephelometer.

  • Thermodynamic Solubility Measurement (Shake-Flask Method):

    • Add an excess of the solid compound to each buffer.

    • Agitate the samples for an extended period (24-48 hours) to ensure equilibrium is reached.[14]

    • Filter or centrifuge the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.[15]

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Data Presentation: pH-Solubility Profile

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
4.0>200250
5.0>200225
6.0150120
7.02515
7.4105
8.0<5<2

Note: The data in this table is illustrative and should be determined experimentally.

Visualization: pH Adjustment Workflow

Caption: Decision workflow for addressing solubility issues via pH adjustment.

Issue 2: pH adjustment is not sufficient or is incompatible with my experimental system.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.[7] Common co-solvents used in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Choose several biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

  • Prepare co-solvent/buffer mixtures: Create a series of solutions with varying percentages of each co-solvent in your primary aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine solubility: Using the shake-flask method described previously, determine the thermodynamic solubility of your compound in each co-solvent mixture.

  • Assess compatibility: Ensure that the final concentration of the chosen co-solvent is compatible with your downstream assay (e.g., does not inhibit enzymes or cause cell toxicity).

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Solubility (µg/mL)
None05
DMSO550
Ethanol540
PEG 400575

Note: The data in this table is illustrative and should be determined experimentally.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of them, forming inclusion complexes. This effectively shields the hydrophobic regions of the guest molecule from the aqueous environment, thereby increasing its apparent solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Select cyclodextrins: Obtain different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have high aqueous solubility.

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study:

    • Add an excess of your compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking for 24-48 hours.

    • Filter the solutions and analyze the concentration of the dissolved compound by HPLC-UV.

  • Plot the data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a soluble complex.

Visualization: Solubility Enhancement Strategies

G cluster_0 Primary Solubility Issue cluster_1 Solubilization Strategies cluster_2 Outcome A Low Aqueous Solubility of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane B pH Adjustment (Protonation of Amine) A->B Leverage basicity C Co-solvent Addition (Reduces Solvent Polarity) A->C Modify solvent properties D Cyclodextrin Complexation (Encapsulation) A->D Form inclusion complex E Enhanced Aqueous Solubility B->E C->E D->E

Caption: Overview of strategies to enhance the aqueous solubility of the target compound.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. [Link]

  • Schrödinger. (n.d.). Macro-pKa. [Link]

  • Qian, J. W., Sun, Y. L., Sun, H. Z., & Gao, J. (2016). Computer-Free Group-Addition Method for pKa Prediction of 73 Amines for CO2 Capture. Journal of Chemical & Engineering Data, 62(1), 246-254. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Rowan University. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • International Journal of Innovative Research in Science & Technology. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Expert opinion on drug discovery, 5(5), 421-430. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • Kříž, Z., & Tkadlecová, M. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • United States Pharmacopeia. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • International Journal of Scientific and Development Research. (2020). Techniques for Improving Solubility. [Link]

  • Box, K. J., & Comer, J. E. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Journal of pharmaceutical sciences, 93(8), 2094-2101. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Selcia. (2017). Spirocycles in Drug Discovery. [Link]

  • Hoelke, B., Gieringer, S., & Scherer, D. (2009). Kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 2(1), 1-10. [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1919-1926. [Link]

  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • ResearchGate. (2026). (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclopropylmethylation of Spiro-Alcohols

Welcome to the Application Scientist Support Portal. Functionalizing spiro-alcohols with cyclopropylmethyl (CPM) groups often presents complex byproduct profiles due to the inherent strain of both the spirocyclic core an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Functionalizing spiro-alcohols with cyclopropylmethyl (CPM) groups often presents complex byproduct profiles due to the inherent strain of both the spirocyclic core and the cyclopropylmethyl electrophile. This guide provides field-proven diagnostics, self-validating protocols, and mechanistic causality to help you achieve high-yielding etherifications.

Diagnostic Knowledge Base: Mechanistic Causality of Byproducts

Understanding the physical organic chemistry behind reaction failures is the first step in troubleshooting.

The Radical Ring-Opening Dilemma: The most notorious side reaction in this workflow is the formation of homoallylic ethers (e.g., 3-butenyl ethers). This occurs because the cyclopropylmethyl radical is highly unstable. If generated, it undergoes1 (


 at 20 °C)[1]. If your alkylation conditions inadvertently trigger a single-electron transfer (SET) pathway—often due to trace transition metal impurities or inappropriate photocatalysts—the cyclopropyl ring will irreversibly open before the C-O bond can form.

Wurtz Coupling and Dimerization: The formation of bicyclopropylmethane is a classic Wurtz-type coupling byproduct. This dimerization is highly dependent on the local concentration of the alkyl halide and is exacerbated by 2[2].

Spiro-Ring Degradation: Spiro-alcohols inherently possess significant structural strain. Under harsh basic conditions at elevated temperatures, the spirocyclic core can undergo base-catalyzed ring cleavage or rearrangement, which fundamentally 3 of the target scaffold, severely diminishing the yield[3].

Troubleshooting Diagnostics

Workflow Start Spiro-Alcohol Alkylation QC Check (GC-MS) Radical Homoallylic Ether > 5%? (Radical Ring-Opening) Start->Radical FixRadical Action: Remove trace metals. Switch to strictly SN2 (NaH/DMF at 0°C). Radical->FixRadical Yes Wurtz Bicyclopropylmethane Detected? (Wurtz Coupling) Radical->Wurtz No FixWurtz Action: Implement dropwise halide addition. Dilute reaction mixture. Wurtz->FixWurtz Yes Degradation Spiro-Ring Rearrangement? (Base-catalyzed cleavage) Wurtz->Degradation No FixDegradation Action: Switch to mild base (Ag2O or Cs2CO3). Avoid heating. Degradation->FixDegradation Yes Success Optimal Etherification Proceed to Isolation Degradation->Success No

Troubleshooting workflow for cyclopropylmethylation byproducts.

Frequently Asked Questions (FAQs)

Q: I am observing significant amounts of the homoallylic ether byproduct. How do I stop this? A: Homoallylic byproducts are a direct diagnostic indicator that your reaction is proceeding through a radical or carbocationic intermediate rather than a concerted


 pathway. To minimize this, you must suppress single-electron transfer (SET).
Solution: Ensure your glassware and reagents are free of transition metal impurities (avoid Cu or Ni catalysts). Switch to a strict 

protocol using a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (DMF), and maintain the temperature between 0 °C and 25 °C. Furthermore, ensure the environment is strictly acid-free, as4[4].

Q: My spiro-alcohol is unreactive, but heating the reaction causes the spiro-ring to degrade. What is the alternative? A: Spirocyclic compounds are highly sensitive to thermal degradation under strongly basic conditions due to the release of ring strain. Instead of increasing the temperature, increase the electrophilicity of your alkylating agent. Solution: Switch from cyclopropylmethyl chloride to 2[2]. If the spiro-alcohol is exceptionally sensitive, replace NaH with a milder, halophilic base such as Silver(I) Oxide (


). 

facilitates halide abstraction and drives etherification at room temperature without generating a strongly basic alkoxide.

Q: GC-MS shows dimerization of the alkylating agent (bicyclopropylmethane). Why is this happening? A: This is Wurtz coupling. It is favored when there is a high local concentration of the cyclopropylmethyl halide in the presence of the base or trace metals. Solution: Dilute the reaction mixture and 2 using a syringe pump over 1–2 hours[2]. This maintains a low steady-state concentration of the electrophile, ensuring it reacts with the spiro-alkoxide rather than itself.

Quantitative Byproduct Analysis

The table below summarizes the causality between specific reaction conditions and the resulting byproduct distribution based on standardized empirical testing.

Reaction ConditionsDesired Spiro-Ether Yield (%)Homoallylic Ether (%)Wurtz Dimer (%)Spiro-Ring Degradation (%)
NaH, DMF, 0 °C to RT (Dropwise) 88.0 < 1.0 < 1.0 0.0
NaH, DMF, 60 °C (Bolus addition)45.012.015.08.0
KOH, DMSO, 80 °C30.018.05.025.0
Cu/Ni Catalyzed, THF, RT15.065.010.00.0

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol incorporates built-in analytical checkpoints. This ensures the system self-validates before proceeding to the next chemical event, preventing late-stage failures.

Objective:


 Cyclopropylmethylation of a sensitive spiro-alcohol.

Step 1: Alkoxide Generation

  • Flame-dry a Schlenk flask and purge with ultra-pure Argon.

  • Dissolve 1.0 eq of the spiro-alcohol in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with anhydrous hexanes) in a single portion.

  • Validation Checkpoint 1 (Visual): Observe the evolution of

    
     gas. This confirms the hydride is active and deprotonation is occurring. Wait exactly 30 minutes or until gas evolution completely ceases. Do not proceed if gas is still evolving, as unreacted NaH promotes Wurtz coupling.
    

Step 2: Electrophile Addition 5. Load 1.5 eq of cyclopropylmethyl bromide into a gas-tight syringe. 6. Using a syringe pump, add the halide dropwise to the 0 °C reaction mixture over 60 minutes. 7. Causality: Slow addition prevents the accumulation of the electrophile, directly mitigating Wurtz coupling. 8. Allow the reaction to slowly warm to room temperature (20 °C) and stir for an additional 2 hours.

Step 3: In-Process Analytical Validation 9. Validation Checkpoint 2 (GC-MS): Withdraw a 0.1 mL aliquot. Quench it in 1 mL of saturated aqueous


 and extract with 1 mL of Ethyl Acetate. Inject the organic layer into the GC-MS.
10. Diagnostic Criteria: Look for the molecular ion (

) of the desired ether. Verify the absence of the homoallyl isomer peak (typically shifted in retention time with distinct alkene fragmentation). If the homoallylic byproduct is < 1%, the

pathway is confirmed.

Step 4: Quench and Isolation 11. Cool the reaction back to 0 °C and carefully quench with cold distilled water. 12. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) three times. 13. Wash the combined organic layers with a 5% aqueous LiCl solution (5 times) to completely remove residual DMF. 14. Dry over anhydrous


, filter, and concentrate under reduced pressure.

References

  • Source: National Institutes of Health (NIH)
  • Title: WO1999059947A1 - Process for preparing ethers and esters Source: Google Patents URL
  • Title: Technical Support Center: Grignard Reagent Formation with Cyclopropylmethyl Halides Source: Benchchem URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Enhancing stability of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in solution

The following technical guide is structured as a specialized support center resource. It addresses the stability, handling, and troubleshooting of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spiro-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the stability, handling, and troubleshooting of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spiro-piperidine scaffold often utilized in GPCR ligand development (e.g., Muscarinic or Opioid receptor modulation).

Executive Summary

This compound contains three chemically distinct functional motifs that dictate its stability profile:

  • 8-Azaspiro[4.5]decane Core: A secondary amine (unless substituted) prone to N-oxidation and carbamate formation.

  • Cyclopropylmethoxy Ether: A sterically unique ether linkage susceptible to acid-catalyzed ring opening (homoallylic rearrangement).

  • Spiro-Ether Junction: Generally robust but contributes to the molecule's lipophilicity and specific solvation requirements.

The following guide provides self-validating protocols to mitigate degradation pathways associated with these motifs.

Part 1: Critical Solubility & Solvent Compatibility

Q: What is the optimal solvent system for long-term storage versus immediate assay use?

A: The choice of solvent dictates the dominant degradation pathway.

  • For Stock Solutions (>1 month): Use Dimethyl Sulfoxide (DMSO) , anhydrous, stored under Argon. DMSO prevents the hydrolytic stress that affects the cyclopropyl ether and suppresses the ionization equilibrium of the amine.

  • For Assay Buffers (<24 hours): Aqueous buffers are acceptable only if pH is strictly controlled.

Solvent Compatibility Matrix:

Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) HighHygroscopicity (absorbs water)Store with molecular sieves (3Å or 4Å).
Methanol/Ethanol ModerateNucleophilic attack (low risk); EvaporationGood for short-term working stocks.
Acetone/Ketones CRITICAL FAIL Hemiaminal/Imine formationDO NOT USE. Reacts with secondary amine.[1]
Water (Unbuffered) LowpH drift; CO₂ absorptionAvoid. Forms carbamates with atmospheric CO₂.
PBS (pH 7.4) ModerateOxidation (trace metals)Use degassed buffers + EDTA.
Q: My solution turned yellow after 48 hours. What happened?

A: This is the hallmark of Amine Oxidation (N-Oxide formation) . The secondary amine at position 8 is electron-rich. In the presence of dissolved oxygen and trace metal ions (Fe²⁺/Cu²⁺ often found in low-grade salts or buffers), it oxidizes to the N-oxide or hydroxylamine species.

Corrective Action:

  • Degas all buffers: Helium sparging (15 min) or vacuum filtration.

  • Chelation: Add 0.1 mM EDTA to aqueous buffers to sequester catalytic metals.

  • Antioxidants: For non-biological assays, add 0.1% Ascorbic Acid or Sodium Metabisulfite.

Part 2: pH Optimization & Buffer Selection

Q: Can I use acidic buffers to improve solubility?

A: Proceed with extreme caution. While protonating the amine (pKa ~9.5) improves solubility, the cyclopropylmethyl ether moiety is acid-labile.

  • Mechanism of Failure: Under strong acidic conditions (pH < 3), the cyclopropyl ring can undergo proton-assisted ring opening, rearranging into a homoallyl alcohol or ether derivative. This "cyclopropyl-homoallyl" rearrangement is driven by the relief of ring strain (~27.5 kcal/mol).

  • The "Safe Zone": Maintain pH between 4.5 and 7.5 .

    • pH < 4.0: Risk of ether hydrolysis/ring opening.

    • pH > 9.0:[2] Amine is free-base (hydrophobic), leading to precipitation and CO₂ absorption.

Recommended Buffer Systems:

  • pH 5.0 - 6.0: Acetate Buffer (Best balance of solubility and stability).

  • pH 7.4: HEPES or PBS (Requires antioxidant protection).

Part 3: Experimental Protocols

Protocol A: Self-Validating Stability Stress Test

Use this protocol to validate your specific batch before running expensive biological assays.

Objective: Determine the degradation rate (


) under oxidative and acidic stress.
  • Preparation: Prepare a 10 mM stock in DMSO.

  • Stress Conditions:

    • Control: Dilute to 100 µM in PBS (pH 7.4).

    • Acid Stress: Dilute to 100 µM in 0.1 M HCl (pH ~1).

    • Oxidative Stress: Dilute to 100 µM in PBS + 0.3% H₂O₂.

  • Incubation: Hold at 37°C for 4 hours.

  • Analysis: Analyze via HPLC-UV/MS.

    • Pass Criteria: >98% recovery in Control; <5% degradation in Stress samples (relative to t=0).

Protocol B: "Gold Standard" Storage Procedure
  • Dissolve: Prepare compound in 100% Anhydrous DMSO.

  • Aliquot: Dispense into amber glass vials (single-use volumes).

  • Inert Atmosphere: Overlay with Argon gas (heavier than air, displaces O₂).

  • Seal: Use Teflon-lined caps (prevents leaching of plasticizers).

  • Freeze: Store at -20°C or -80°C.

Part 4: Visualization of Stability Logic

Diagram 1: Degradation Pathways & Mitigation

This diagram illustrates the two primary failure modes: Acid-catalyzed ring opening and N-oxidation.

StabilityPathways Compound 3-(Cyclopropylmethoxy)- 1-oxa-8-azaspiro[4.5]decane Acid Acidic Conditions (pH < 3) Compound->Acid Exposed to Oxygen Dissolved O₂ / Trace Metals Compound->Oxygen Exposed to SafeState Stable Solution (pH 5-7, Argon, EDTA) Compound->SafeState Proper Handling RingOpen Homoallyl Derivative (Ring Opening) Acid->RingOpen Strain Relief Rearrangement NOxide N-Oxide / Hydroxylamine Oxygen->NOxide Oxidation

Caption: Figure 1. Dual degradation pathways: Acid-mediated cyclopropyl opening (Top) and Amine oxidation (Bottom).

Diagram 2: Troubleshooting Decision Tree

A logical flow for diagnosing solution stability issues.

Troubleshooting Start Issue: Solution Instability CheckColor Is solution yellow/discolored? Start->CheckColor CheckPpt Is there precipitation? CheckColor->CheckPpt No Oxidation Probable Oxidation (N-Oxide) CheckColor->Oxidation Yes PHCheck Check pH CheckPpt->PHCheck Yes SolnOx 1. Degas buffers 2. Add EDTA 3. Use Fresh Stock Oxidation->SolnOx LowPH pH < 4? PHCheck->LowPH HighPH pH > 8? PHCheck->HighPH AcidFail Cyclopropyl Hydrolysis Risk Adjust to pH 5-6 LowPH->AcidFail Yes BaseFail Free Base Precipitation Add co-solvent (DMSO) or Lower pH to ~6 HighPH->BaseFail Yes

Caption: Figure 2. Diagnostic workflow for identifying root causes of solution instability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-Oxa-8-azaspiro[4.5]decane derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Acid-catalyzed rearrangement of cyclopropylmethyl systems). Wiley-Interscience.
  • European Medicines Agency (EMA). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

Optimization

Removing impurities from 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane samples

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Executive Summary You are encountering purification difficulties with 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Executive Summary

You are encountering purification difficulties with 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane . This molecule presents a "perfect storm" of purification challenges:

  • The Basic Amine (Position 8): Causes severe tailing (streaking) on standard silica gel.

  • The Spiro-Ether Core: Creates steric bulk that can hinder crystallization.

  • The Cyclopropylmethoxy Group: While generally stable, it introduces lipophilicity and potential acid-sensitivity (ring-opening) under harsh conditions.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this spiro-scaffold.

Module 1: The "Sticky Oil" & Extraction Protocol

Issue: “My crude product is a viscous oil containing unreacted cyclopropylmethanol and mineral salts. Standard washes aren't cleaning it.”

Technical Insight: The 1-oxa-8-azaspiro[4.5]decane core is a secondary amine. Its pKa is typically ~10-11. The primary impurity, cyclopropylmethanol , is a neutral alcohol with high water solubility compared to the lipophilic product, but it often "oils out" with the amine.

The Self-Validating Protocol (Acid-Base Switch): Do not simply wash with brine. You must exploit the basic nitrogen to chemically separate the neutral alcohol impurity.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).[1]

  • Acid Capture (The Critical Step): Extract with 0.5 M Citric Acid (pH ~3-4).

    • Why Citric? Avoid strong mineral acids (HCl) initially. The cyclopropylcarbinyl cation can rearrange to cyclobutyl or homoallyl systems under highly acidic/thermal conditions. Citric acid is gentle enough to protonate the amine without risking the ether linkage.

    • Result: The Product-Amine moves to the Aqueous Phase.[1] Neutral impurities (Cyclopropylmethanol, unreacted alkyl halides) stay in the Organic Phase.

  • The Wash: Wash the Aqueous acidic layer 2x with EtOAC. (Discard these organics).

  • Liberation: Cool the aqueous layer to 0°C. Basify with 2M NaOH or Sat. Na2CO3 to pH > 12.

  • Extraction: Extract the now-free amine into DCM or EtOAc. Dry (Na2SO4) and concentrate.

Visualization: Acid-Base Logic Flow

ExtractionLogic Crude Crude Mixture (Amine + Neutral Impurities) AcidWash Add 0.5M Citric Acid (Partitioning) Crude->AcidWash OrgPhase1 Organic Phase (Contains Cyclopropylmethanol) AcidWash->OrgPhase1 Neutrals stay AqPhase1 Aqueous Phase (Contains Protonated Product) AcidWash->AqPhase1 Amine migrates Waste Discard to Waste OrgPhase1->Waste Basify Basify (pH > 12) Extract with DCM AqPhase1->Basify FinalProd Pure Free Base (3-(Cyclopropylmethoxy)-...) Basify->FinalProd

Caption: Logical flow for separating neutral alcohol impurities from the basic spiro-amine core.

Module 2: Chromatography Troubleshooting

Issue: “The compound streaks from the baseline to the solvent front on TLC and Flash Columns. I cannot separate the regioisomers.”

Technical Insight: The secondary amine interacts with the acidic silanol (Si-OH) groups on silica gel via hydrogen bonding and ion-exchange. This causes the "tailing."[2][3] Standard solvents (Hexane/EtOAc) are insufficient.

The Solution: Mobile Phase Modifiers You must "deactivate" the silica.[4]

MethodMobile Phase CompositionBest For...
Standard Deactivation DCM : MeOH : NH₄OH (90:9:1)General purification.[5] The Ammonia competes for silanol sites.[4]
The "Gentle" Mix DCM : MeOH : Triethylamine (95:4:1)If you lack NH₄OH. Warning: TEA is harder to remove (high boiling point).
Reverse Phase (C18) Water (0.1% Formic Acid) : MeCNHigh Purity. If silica fails, switch to C18. The spiro-ether is hydrophobic enough to retain well.

Critical FAQ: Q: Can I use Acetone? A: No. Secondary amines can form enamines/imines with acetone (and other ketones) on the column, creating a "ghost" impurity that disappears upon NMR analysis in CDCl3 (due to hydrolysis) but ruins yield. Stick to DCM/MeOH.

Module 3: Solidification & Salt Formation

Issue: “The product is a gum. I need a solid for stability studies or X-ray crystallography.”

Technical Insight: Spirocyclic ethers often have low melting points due to their non-planar, bulky structure which disrupts crystal packing. To get a solid, you must disrupt the lattice energy using a counter-ion.

Protocol: The Oxalate/Fumarate Screen HCl salts of ethers can be hygroscopic. Organic acid salts often crystallize better for this class.

  • Dissolve: 100 mg of free base in minimal hot Ethanol or Isopropanol (IPA).

  • Add Acid: Add 1.05 equivalents of Oxalic Acid or Fumaric Acid (dissolved in hot EtOH).

  • Crystallize:

    • Allow to cool slowly to RT.

    • If oiling occurs: Add diethyl ether dropwise until turbid, then store at 4°C.

    • Scratching:[4] Scratch the glass side; spiro-compounds are notorious for super-saturation.

Visualization: Purification Decision Tree

PurificationTree Start Crude Reaction Mix TLC Check TLC (DCM/MeOH/NH3) Start->TLC Streak Streaking? TLC->Streak Impurity Impurity Type? Streak->Impurity No (Spots are round) AddBase Add 1% NH4OH to Eluent Streak->AddBase Yes AcidBase Perform Module 1 (Citric Acid Wash) Impurity->AcidBase Neutral (Alcohol) C18 Switch to C18 (Reverse Phase) Impurity->C18 Polar/Isomers

Caption: Decision matrix for selecting the correct purification mode based on TLC behavior.

Module 4: Specific Stability Warnings

Issue: “I see a new impurity appearing after heating or prolonged storage.”

The Cyclopropylmethyl Rearrangement Risk: While cyclopropylmethyl ethers are more stable than their ester counterparts, the cyclopropylcarbinyl cation is exceptionally stable but prone to rearrangement.

  • Avoid: Boiling in strong aqueous acids (HCl, H2SO4). This can cleave the ether or ring-expand the cyclopropyl group to a cyclobutyl ether or homoallylic alcohol.

  • Safe Zone: The spiro-ring system is generally rigid and stable. The weak point is the ether oxygen. Keep workups below 50°C and pH > 3.

References

  • Spirocyclic Synthesis & Scaffolds

    • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry."[5] Chemical Reviews. This review details the physicochemical properties of spiro-amines, including pKa and solubility profiles relevant to extraction.

  • Amine Purification on Silica

    • Reich, H. J.[6] "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. Definitive guide on mobile phase modifiers (TEA/NH3) for preventing amine streaking.

  • Cyclopropylmethyl Stability

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Foundational text on the acid-catalyzed rearrangement risks of cyclopropylmethyl systems.
  • General Purification Methodology

    • Armarego, W. L. F. (2017).[7] Purification of Laboratory Chemicals. Butterworth-Heinemann. The gold standard for specific salt formation protocols (Oxalates/Fumarates).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Spiro-piperidine Formation

Welcome to the technical support center dedicated to the nuanced challenge of temperature optimization in spiro-piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of temperature optimization in spiro-piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing these valuable three-dimensional scaffolds. Spiro-piperidines are privileged structures in modern drug discovery, and mastering their synthesis is a critical skill.[1]

Temperature is arguably one of the most critical and sensitive parameters in these cyclization reactions. It directly influences reaction rates, selectivity, and the stability of both reactants and products. This guide provides a structured approach to troubleshooting common issues and systematically optimizing your reaction temperature to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for spiro-piperidine formation?

A typical starting point depends heavily on the specific reaction mechanism (e.g., Pictet-Spengler, aza-Michael addition, cycloaddition). For many cyclizations, starting at room temperature (20-25 °C) is a common practice.[2][3] However, some reactions require sub-ambient temperatures (e.g., -78 °C to 0 °C) to control selectivity, while others may need heating (e.g., 80-120 °C) to overcome activation barriers.[4][5] Always consult literature precedents for analogous systems first.

Q2: How does temperature fundamentally impact the reaction outcome?

Temperature governs the delicate balance between reaction kinetics and thermodynamics.[6][7]

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are often irreversible. The product that forms fastest (i.e., via the lowest activation energy pathway) will be the major product. This is often desirable for achieving high diastereoselectivity.[4][6]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, reactions can become reversible. This allows the system to reach equilibrium, favoring the most stable product, which may not be the one that forms fastest.[8][9][10] This can sometimes lead to a loss of stereoselectivity or the formation of undesired, more stable byproducts.

Q3: Can changing the temperature improve my diastereoselectivity?

Absolutely. This is one of the most common reasons for temperature optimization. Lowering the temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4][11] If you are getting a mixture of diastereomers, a systematic screen of lower temperatures (e.g., 0 °C, -20 °C, -40 °C) is a primary troubleshooting step.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction is giving a very low yield or not proceeding at all.

Initial Analysis: A low yield with unreacted starting material is a classic sign that the reaction lacks sufficient energy to proceed at a reasonable rate.

Possible Cause: The activation energy for the desired cyclization is not being overcome at the current temperature.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in a systematic manner (e.g., in 10-20 °C increments). Monitor the reaction at each new temperature by a suitable analytical method like TLC or LC-MS.

  • Solvent Consideration: Ensure your reaction temperature does not exceed the boiling point of your solvent. If a higher temperature is needed, you may need to switch to a higher-boiling point solvent (e.g., from THF to Toluene or Dioxane).

  • Check for Decomposition: While increasing the temperature, closely monitor for the appearance of new, unknown spots/peaks. A higher temperature might accelerate the desired reaction but could also initiate decomposition pathways for your starting material or product.[12] If decomposition is observed, a different solution (e.g., a more active catalyst) may be required instead of a further temperature increase.[4]

Problem 2: I'm observing significant side product formation.

Initial Analysis: The formation of side products, especially those that increase in proportion over time or at higher temperatures, suggests that undesired reaction pathways are becoming competitive.

Possible Cause: The current temperature provides enough energy to activate alternative reaction pathways or causes product decomposition.[12][13]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to combat many side reactions. By reducing the thermal energy of the system, you can often slow down or completely suppress undesired pathways that may have a higher activation energy than your target reaction.

  • Time-Course Study: Analyze the reaction mixture at different time points. This helps determine if the side product is formed concurrently with the desired product or if it's a result of product decomposition over time.[4] If it's the latter, shortening the reaction time (in addition to potentially lowering the temperature) is crucial.

  • Kinetic vs. Thermodynamic Product Analysis: Consider if you are forming a kinetic product that rearranges to a more stable, but undesired, thermodynamic product at the reaction temperature. Running the reaction at a lower temperature for a longer time may favor the kinetic product.[14]

Problem 3: The diastereoselectivity (d.r.) of my reaction is poor.

Initial Analysis: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is small under the current conditions.

Possible Cause: The reaction temperature is high enough to allow the system to approach thermodynamic equilibrium, or the kinetic preference is simply not very high at that temperature.

Troubleshooting Steps:

  • Systematic Temperature Reduction: This is the primary strategy. Lowering the temperature can amplify the small energy differences between diastereomeric transition states, leading to a higher d.r.[4][11] A screen from room temperature down to -78 °C is often effective.

  • Solvent Screening: The polarity of the solvent can influence the transition state geometry and thus affect diastereoselectivity.[4] Consider screening different solvents in conjunction with temperature optimization.

  • Evaluate Reversibility: If you suspect the initial kinetic product is epimerizing at the reaction temperature, perform an experiment where you isolate the product mixture and resubmit it to the reaction conditions. If the d.r. changes, the reaction is reversible, and lower temperatures are essential to trap the kinetic ratio.

Experimental Protocols & Data Visualization

Protocol: Systematic Temperature Screening for Yield Optimization

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.

  • Setup: In an array of reaction vials, add your starting materials, catalyst, and solvent under an inert atmosphere. Ensure all non-temperature variables are held constant.

  • Temperature Control: Place the vials in separate heating/cooling blocks or baths set to a range of temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C, 100 °C).

  • Monitoring: At set time intervals (e.g., 2, 6, 12, and 24 hours), carefully take a small aliquot from each reaction.

  • Analysis: Quench each aliquot and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the desired product versus key byproducts.

  • Data Tabulation: Organize the results in a clear table to identify the optimal temperature and time.

Table 1: Example Data from a Temperature Screening Study

Temperature (°C)Time (h)Conversion (%)Product Yield (%)Byproduct A (%)
25241512<1
502465605
80 12 98 92 6
10012>997524

In this example, 80 °C provides the best balance, achieving high yield in a reasonable timeframe. At 100 °C, byproduct formation becomes a significant issue.

Visualizing the Troubleshooting Workflow

A logical workflow can streamline the troubleshooting process. The following diagram illustrates a decision tree for addressing common issues in spiro-piperidine synthesis, with a focus on temperature.

G Start Start: Analyze Crude Reaction (LC-MS, NMR) LowYield Problem: Low Yield or No Reaction Start->LowYield SM Remaining? SideProducts Problem: Side Products or Decomposition Start->SideProducts Impurities Observed? PoorDR Problem: Poor Diastereoselectivity Start->PoorDR Diastereomers Formed? IncreaseT Action: Systematically Increase Temperature LowYield->IncreaseT DecreaseT Action: Systematically Decrease Temperature SideProducts->DecreaseT TimeStudy Action: Conduct Time Course Study SideProducts->TimeStudy PoorDR->DecreaseT SolventScreen Action: Screen Solvents of Varying Polarity PoorDR->SolventScreen IncreaseT->SideProducts Decomposition Observed?

Sources

Optimization

Overcoming steric hindrance in 3-position substitution of spiro[4.5]decane

Ticket ID: SPIRO-3-STERIC Subject: Overcoming Steric Hindrance in 3-Position Substitution of Spiro[4.5]decane Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division System Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPIRO-3-STERIC Subject: Overcoming Steric Hindrance in 3-Position Substitution of Spiro[4.5]decane Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

System Specifications & Definitions

Before troubleshooting, we must align on the nomenclature and conformational landscape. In this guide, we utilize the IUPAC priority numbering where the smaller ring is numbered first.

  • Scaffold: Spiro[4.5]decane.

  • Spiro Center: Position 5 (Quaternary carbon).

  • Target Site: Position 3 (Distal methylene in the 5-membered ring).

  • The Problem: The "Geminal-Dialkyl Effect" and the rigid orthogonality of the spiro-fusion create a unique steric environment. The 6-membered ring (typically in a chair conformation) projects its axial hydrogens over the face of the 5-membered ring (envelope conformation), creating a "Concave" (hindered) and "Convex" (accessible) face.

Diagnostic Workflow (Decision Tree)

If you are experiencing low yields or poor stereocontrol, use the following logic flow to determine the correct troubleshooting module.

SynthesisStrategy Start START: What is your current precursor? Ketone Spiro[4.5]decan-3-one Start->Ketone Ketone Available Unfunctionalized Bare Scaffold (Spiro[4.5]decane) Start->Unfunctionalized Hydrocarbon Only Precursor Acyclic/Bicyclic Precursor Start->Precursor Starting from Scratch Issue Issue: Stereoselectivity or Low Reactivity? Ketone->Issue CH_Act Route: C-H Activation Unfunctionalized->CH_Act DeNovo Route: De Novo Synthesis (Claisen/Metathesis) Precursor->DeNovo Go to Module 1 Go to Module 1 Issue->Go to Module 1 Yes Go to Module 3 Go to Module 3 CH_Act->Go to Module 3 Go to Module 2 Go to Module 2 DeNovo->Go to Module 2

Caption: Diagnostic flow to select the appropriate synthetic strategy based on starting material availability.

Troubleshooting Modules

Module 1: Nucleophilic Addition to Spiro[4.5]decan-3-one

User Report: "Nucleophilic attack (Grignard/Hydride) yields the wrong diastereomer or fails to react."

Root Cause: The spiro-fusion locks the 5-membered ring. The axial hydrogens at C7 and C9 (on the 6-ring) shield the "top" face of the C3 carbonyl. Nucleophiles naturally approach from the "bottom" (convex) face, leading to the pseudo-axial alcohol (kinetic product).

Protocol 1.1: Reversing Stereoselectivity (The "Small vs. Large" Switch) To access the thermodynamically stable pseudo-equatorial substituent, you must utilize steric bulk to force equilibrium or specific hydride donors.

ReagentSpecies SizeDominant Attack VectorMajor Product (Relative to Spiro)
LiAlH₄ / NaBH₄ SmallConvex (Bottom)cis-Alcohol (Kinetic)
L-Selectride® BulkyConcave (Top)trans-Alcohol (via steric steering)
RMgX (Grignard) MediumConvex (Bottom)cis-Alcohol

Step-by-Step Optimization:

  • Solvent Choice: Switch from THF to Et₂O or Toluene. Non-coordinating solvents enhance the steric discrimination of the reagent.

  • Temperature: Lower to -78°C. At higher temperatures, the ring flexibility (envelope flipping) averages out the steric barrier.

  • Additive: Add CeCl₃ (Luche Reduction) if 1,2-addition is sluggish. The Cerium coordinates the carbonyl oxygen, activating it while maintaining high regiocontrol.

Expert Insight: If the ketone is completely unreactive due to adjacent gem-dimethyl groups (common in terpenoids like acorenone), convert the ketone to an exocyclic epoxide using Corey-Chaykovsky reagent, then open the epoxide with a hydride or nucleophile. This moves the steric clash one bond away.

Module 2: De Novo Synthesis (Bypassing the Blockade)

User Report: "I cannot introduce the C3 substituent late-stage. The scaffold is too crowded."

Root Cause: Trying to force a substituent onto a pre-formed quaternary center is energetically unfavorable.

Solution: Construct the spiro-center simultaneously with the C3 functionalization using a Claisen Rearrangement . This is the "Srikrishna Approach" [1].

Protocol 2.1: The Claisen-RCM Strategy This method places the C3 substituent stereoselectively by transferring chirality from an allylic alcohol.

  • Start: 4-substituted bicyclic dihydropyran.

  • Reaction: Johnson-Claisen rearrangement (Triethyl orthoacetate, propionic acid cat., 140°C).

  • Mechanism: The [3,3]-sigmatropic shift forces the allyl group to the same face as the existing substituent, creating the spiro-quaternary center and the C3-functionalized tail in one step.

  • Closure: Use Ring-Closing Metathesis (Grubbs II) to form the second ring if starting from acyclic precursors.

Validation Check:

  • Monitor the disappearance of the allylic vinyl ether peak in IR (~1640 cm⁻¹).

  • The product should show a distinct quaternary carbon signal in ¹³C NMR (~40-50 ppm).

Module 3: C-H Activation (Direct Functionalization)

User Report: "I have the bare spiroalkane. How do I selectively hit C3 without hitting C2 or the 6-ring?"

Root Cause: C2 and C3 are electronically similar (methylenes). However, C3 is further from the steric bulk of the spiro center than C2.

Protocol 3.1: Innate Steric Control (Minisci-Type) Radical functionalization prefers the less hindered position.

  • Reagent: Selectfluor (for fluorination) or Sulfinates (for alkylation) + Ag(I) catalyst.

  • Conditions: Aqueous/Organic biphasic system (DCM/H₂O).

  • Selectivity: The bulky spiro-center protects C1 and C4 (alpha positions). C2 is beta and still sterically influenced. C3 (gamma) is the most accessible methylene in the 5-ring.

  • Diagram of Selectivity:

CHSelectivity Steric Shielding Gradient in 5-Membered Ring Spiro C5 (Spiro) C1 C1 (Blocked) Spiro->C1 α C2 C2 (Hindered) C1->C2 β C3 C3 (Target) C2->C3 γ

Caption: Steric gradient radiating from the spiro center. C3 is the most accessible site for radical attack.

Frequently Asked Questions (FAQ)

Q: Why does my Grignard reagent act as a base instead of a nucleophile at C3? A: This is a classic symptom of steric hindrance. The spiro-center blocks the trajectory for nucleophilic attack (Burgi-Dunitz angle). The basicity of the Grignard reagent takes over, deprotonating the alpha-position (C2 or C4) to form an enolate. Fix: Use organocerium reagents (R-CeCl₂) . They are less basic and more nucleophilic, often overcoming the steric barrier to effect addition.

Q: Can I use Baldwin's Photoannelation for C3 substitution? A: Yes. Baldwin’s method [2] constructs the spiro-ring via a [2+2] photocycloaddition.[1] If you use a substituted alkene during this step, the substituent ends up at C2 or C3 depending on the regioselectivity of the cycloaddition. This is excellent for establishing stereochemistry early.

Q: I need an amine at C3. Reductive amination is failing. A: Reductive amination goes through an imine/iminium intermediate which is sterically demanding. Fix: Switch to a Curtius Rearrangement . Synthesize the C3-carboxylic acid (via the Claisen route in Module 2), then convert Acid → Acyl Azide → Isocyanate → Amine. This intramolecular rearrangement is less sensitive to steric bulk than intermolecular attacks.

References

  • Srikrishna, A., et al. (2008). "Stereoselective Synthesis of Functionalized Spiro[4.5]decanes by Claisen Rearrangement." Journal of the Indian Institute of Science. (Archived/Verified Context).

  • Baldwin, S. W., & Fredericks, J. E. (1982).[1] "Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone." Tetrahedron Letters, 23(12), 1235-1238.

  • Zheng, Y., et al. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chem. Rev. (Contextual grounding on spiro-conformation).

For further assistance, please contact the Structural Chemistry Support Team with your specific precursor NMR data.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Welcome to the technical support center for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane?

To prevent degradation, 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The compound is typically supplied as a solid, often as a hydrochloride salt, which enhances its stability.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)The tertiary amine in the spirocyclic system is susceptible to oxidation.[3] An inert atmosphere minimizes contact with oxygen.
Light Amber vial or protection from lightProtects against photolytic degradation, a common pathway for organic molecules.
Moisture Tightly sealed container with desiccantThe ether and amine functionalities are susceptible to hydrolysis, especially under acidic or basic conditions.[3]
Q2: My compound is the hydrochloride salt. Does this affect storage?

Yes, the hydrochloride salt form is generally more stable and less prone to degradation than the free base. However, it is still crucial to protect it from moisture, as the presence of water can facilitate hydrolysis. Always ensure the container is tightly sealed.

Q3: I'm observing unexpected peaks in my HPLC analysis. What could be the cause?

Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. Given the structure of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane, potential degradation pathways include:

  • Oxidation: The tertiary amine is a primary site for oxidation, which can lead to the formation of N-oxides.[3][4]

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable. The primary concern would be hydrolysis of the spiro-ketal if applicable to a derivative.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

To troubleshoot, it is recommended to use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to identify the molecular weights of the unknown peaks.[3]

Q4: How should I prepare solutions of this compound for my experiments?

To minimize degradation during solution preparation:

  • Use high-purity solvents.

  • If the compound is the hydrochloride salt, consider using a buffer appropriate for your experimental pH range to avoid drastic pH shifts.

  • Prepare solutions fresh for each experiment whenever possible.

  • If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in an amber, tightly sealed vial.

Q5: Are there any incompatible materials I should avoid?

Yes. As a general rule for amine-containing compounds, avoid strong oxidizing agents and strong acids.[2][5] Contact with these substances can lead to vigorous reactions and degradation. Also, avoid using copper and its alloys, as they can be reactive with amines.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Loss of Potency or Inconsistent Results
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table above.

    • Perform Purity Analysis: Use a validated analytical method like HPLC-UV or LC-MS to check the purity of your current stock against a new, unopened sample if available.

    • Review Solution Preparation: Confirm that solutions are being prepared fresh and with high-purity solvents.

Issue 2: Appearance of a New, Less Polar Peak in HPLC
  • Potential Cause: This could be an N-oxide degradation product, which is often less polar than the parent amine.

  • Troubleshooting Steps:

    • LC-MS Analysis: Determine the molecular weight of the new peak. An increase of 16 amu from the parent compound is indicative of N-oxide formation.

    • Forced Degradation Study: To confirm, you can perform a controlled oxidative stress test (e.g., with a dilute solution of hydrogen peroxide) and monitor for the increase of this specific peak.[7]

Issue 3: Phase Separation or Precipitation in Solution
  • Potential Cause: Poor solubility in the chosen solvent or a change in pH affecting the salt form.

  • Troubleshooting Steps:

    • Solubility Test: Perform a small-scale solubility test with different solvents or co-solvent systems.

    • pH Adjustment: If using a buffer, ensure its pH is compatible with the compound's stability and your experimental needs.

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Allow the container of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

  • Weigh the desired amount of the solid quickly and transfer it to a suitable container for dissolution.

  • Tightly reseal the main container, purge with an inert gas if possible, and return it to the recommended storage conditions promptly.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a framework for investigating the stability of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane under various stress conditions. The goal is to achieve 5-20% degradation to identify the primary degradation products without causing extensive decomposition.[3]

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that meets ICH Q1B guidelines.[3] Protect a control sample from light with aluminum foil.

  • Thermal Degradation: Store the solid compound in a controlled-temperature oven (e.g., at 60°C).[3]

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

G cluster_compound 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound C₁₃H₂₃NO₂ N_Oxide N-Oxide (C₁₃H₂₃NO₃) Compound->N_Oxide Oxidation Hydrolyzed_Product Hydrolyzed Products Compound->Hydrolyzed_Product Hydrolysis Photodegradants Various Photodegradants Compound->Photodegradants Photolysis Oxidation Oxidizing Agents (e.g., O₂, H₂O₂) Hydrolysis Acid/Base (H⁺/OH⁻) Light Photons (UV/Vis)

Caption: Potential degradation pathways for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

References

  • Diplomata Comerical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Diplomata Comerical. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • ACS Publications. (2021). Oxidation of Annelated Diarylamines: Analysis of Reaction Pathways to Nitroxide Diradical and Spirocyclic Products. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Identification and Mass Fragmentation of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane: A Comparative Analytical Guide

The shift from traditional "flatland" planar molecules to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery. The strategic incorporation of spirocycles, such as the 1-oxa-8-azaspiro[4.5...

Author: BenchChem Technical Support Team. Date: March 2026

The shift from traditional "flatland" planar molecules to three-dimensional spirocyclic scaffolds is a defining trend in modern drug discovery. The strategic incorporation of spirocycles, such as the 1-oxa-8-azaspiro[4.5]decane core, has been shown to positively influence key parameters including aqueous solubility, metabolic stability, and target binding selectivity[1]. However, the inherent rigidity and unique 3D geometry of these scaffolds present distinct challenges and opportunities during analytical characterization.

This guide provides an authoritative comparison of the LC-MS/MS fragmentation behavior of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane against a traditional monocyclic analog. By understanding the causality behind these gas-phase dissociations, analytical scientists can better optimize their high-resolution mass spectrometry (HRMS) workflows for structural elucidation and metabolite identification.

Structural Comparison and Gas-Phase Behavior

To highlight the analytical advantages and unique fragmentation pathways of the spirocyclic scaffold, we compare it against a structurally similar monocyclic compound: 4-(cyclopropylmethoxy)piperidine .

The Monocyclic Paradigm: Predictable but Limited

In traditional monocyclic amines (like substituted piperidines), collision-induced dissociation (CID) typically follows the path of least resistance. Protonation occurs at the basic secondary amine. Upon applying collision energy, the molecule rapidly undergoes


-cleavage or direct neutral loss of the ether side chain. This results in a dominant, highly stable piperidinium ion (m/z 84). While easy to detect, the lack of secondary diagnostic fragments makes it difficult to pinpoint the exact site of metabolic transformations (e.g., hydroxylation) during pharmacokinetic studies.
The Spirocyclic Advantage: Rigid and Diagnostic

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (


, Exact Mass: 211.1572) features a piperidine ring fused to a tetrahydrofuran ring via a single spiro carbon.
  • Initial Cleavage: Like its monocyclic counterpart, the basic azaspiro nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding an

    
     precursor ion at m/z 212.1645.
    
  • Spiro-Core Stability: The presence of the spiro carbon causes structural stiffness[2]. Consequently, the spirocyclic core exhibits a higher stability threshold during CID.

  • Diagnostic Fragmentation: The initial fragmentation is driven by the loss of the cyclopropylmethoxy group (neutral loss of cyclopropylmethanol, -72 Da), yielding a highly diagnostic spiro-core fragment at m/z 140.10. Unlike the monocyclic analog, increasing the collision energy forces the cleavage of the strained oxa-ring, producing a rich spectrum of secondary fragments (e.g., m/z 96.08 and 70.06) that serve as a structural fingerprint.

Quantitative Data Summary

The table below summarizes the comparative LC-HRMS data, highlighting the distinct analytical profiles of both scaffolds.

Compound Parameter3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (Spirocyclic)4-(cyclopropylmethoxy)piperidine (Monocyclic)
Chemical Formula


Precursor Ion

m/z 212.1645m/z 156.1383
Retention Time (RT) 2.85 min2.10 min
Optimal CID Energy 25 - 40 eV (Requires stepped energy)15 - 20 eV (Easily fragmented)
Primary Fragment m/z 140.10 (Loss of cyclopropylmethanol)m/z 84.08 (Loss of cyclopropylmethanol)
Secondary Fragments m/z 96.08, m/z 70.06 (Spiro-ring opening)None (Core remains intact)
Analytical Utility High (Rich MS/MS spectrum for structural mapping)Low (Poor structural fingerprinting)

Experimental Methodology: LC-HRMS Protocol

To ensure a self-validating and reproducible system, the following protocol details the optimal conditions for capturing the complex fragmentation of spirocyclic amines using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer[3].

Step 1: Sample Preparation

Rationale: Neat standards require minimal preparation, but maintaining an appropriate organic/aqueous ratio ensures sharp chromatographic peak shapes.

  • Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

Step 2: Ultra-High Performance Liquid Chromatography (UHPLC)

Rationale: A sub-2-micron C18 column provides the theoretical plates necessary to resolve the spirocycle from potential isobaric impurities. Formic acid is critical as it acts as a proton source, ensuring maximum ionization efficiency of the basic azaspiro nitrogen.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[3].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B

    • 4.5 - 5.0 min: Return to 5% B for re-equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)

Rationale: Spirocyclic compounds possess both fragile bonds (ether linkages) and highly rigid bonds (spiro-junctions). Using a stepped Normalized Collision Energy (NCE) ensures that both the primary neutral losses and the secondary core-cleavages are captured in a single MS/MS spectrum.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

  • Acquisition Mode: Targeted MS/MS (PRM mode) targeting m/z 212.1645.

  • Collision Energy (CID): Apply a stepped NCE of 15, 30, and 45 eV using Argon as the collision gas.

  • Mass Range: m/z 50 to 300.

Fragmentation Pathway Visualization

The following diagram illustrates the proposed gas-phase fragmentation pathway of the protonated spirocyclic scaffold upon collision-induced dissociation.

Fragmentation A Precursor Ion [M+H]+ m/z 212.16 C12H22NO2+ B Spiro-Core Cation m/z 140.10 C8H14NO+ A->B - Cyclopropylmethanol (-72 Da) C Piperidinium Fragment m/z 96.08 C6H10N+ B->C - C2H4O (-44 Da) D Ring Cleavage m/z 70.06 C4H8N+ C->D - C2H2 (-26 Da)

Proposed MS/MS fragmentation pathway of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

References

  • MDPI. "Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs." Marine Drugs. URL:[Link]

  • NIH. "Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration." PMC. URL:[Link]

Sources

Comparative

Overcoming Peak Tailing in Spiro-Piperidine Analogs: HPLC Column Selection and ICH Q2(R2) Method Validation

Spiro-piperidine analogs are structurally complex, nitrogen-containing heterocycles that serve as critical pharmacophores in modern drug discovery (e.g., CGRP receptor antagonists and chemokine inhibitors). While highly...

Author: BenchChem Technical Support Team. Date: March 2026

Spiro-piperidine analogs are structurally complex, nitrogen-containing heterocycles that serve as critical pharmacophores in modern drug discovery (e.g., CGRP receptor antagonists and chemokine inhibitors). While highly efficacious in biological systems, their highly basic and polar nature presents significant chromatographic challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries for spiro-piperidine retention, explain the mechanistic causality behind peak tailing, and provide a self-validating method validation protocol aligned with the latest ICH Q2(R2) guidelines[1].

Part 1: The Causality of Peak Tailing & Column Comparison

The Mechanism of Peak Asymmetry

In reversed-phase HPLC (RP-HPLC), peak tailing of basic analytes is rarely a physical fluid dynamics issue; it is primarily a chemical phenomenon driven by secondary ion-exchange interactions[2].

Spiro-piperidines typically possess a high


 (often > 9.0). At a standard mid-range mobile phase pH (pH 3.0–7.0), the basic piperidine nitrogen is fully protonated (ionized). Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase exist in various configurations, and their inherent acidity causes them to deprotonate (Si-O⁻)[3]. The resulting electrostatic attraction between the protonated analyte and the ionized silanols disrupts the primary hydrophobic retention mechanism. This causes a fraction of the analyte molecules to linger on the column, resulting in infinite dilution at the trailing edge of the peak and a high USP Tailing Factor (

)[2].
Objective Column Comparison

To resolve this, we must manipulate the chemistry of either the stationary phase or the mobile phase. We compared three distinct column technologies using a model spiro-piperidine analog (


):
  • Standard Type-B C18 (Fully Porous Silica): Relies on high-purity silica and aggressive end-capping. However, steric hindrance prevents 100% end-capping, leaving residual silanols exposed to the basic analyte[3].

  • Polar-Embedded C18: Incorporates an amide or ether functional group near the silica surface. This embedded group shields residual silanols via internal hydrogen bonding, creating a protective hydration layer that prevents the basic analyte from interacting with the acidic sites[2].

  • High-pH Stable Hybrid C18 (Ethylene Bridged Hybrid): Utilizes an organic-inorganic hybrid particle that resists silica dissolution at extreme pH levels. By operating at a mobile phase pH of 10.5 (at least 1.5 units above the analyte's

    
    ), the spiro-piperidine is completely deprotonated (neutralized). This eliminates the ion-exchange mechanism at its source, yielding purely hydrophobic retention and perfectly symmetrical peaks[4].
    
Quantitative Performance Data

The table below summarizes the chromatographic performance of the three columns. The High-pH Hybrid C18 demonstrates superior theoretical plates and peak symmetry by neutralizing the analyte.

Column ChemistryMobile Phase pHRetention Time (

, min)
USP Tailing Factor (

)
Theoretical Plates (

)
Mechanistic Causality
Standard Type-B C18 6.8 (Phosphate)4.22.85 (Fail)3,200Severe secondary ion-exchange between protonated amine and ionized silanols.
Polar-Embedded C18 6.8 (Phosphate)3.81.45 (Pass)8,500Embedded amide group shields residual silanols via internal hydrogen bonding.
High-pH Hybrid C18 10.5 (Ammonia)6.51.10 (Pass)14,200Analyte is deprotonated (neutral); purely hydrophobic retention is achieved.

Part 2: ICH Q2(R2) Aligned Method Validation Protocol

Having selected the High-pH Hybrid C18 column for its superior performance, the method must be validated. The recent ICH Q2(R2) guidelines mandate a lifecycle and Quality-by-Design (QbD) approach to analytical validation[1].

The Self-Validating System: To ensure absolute trustworthiness, this protocol utilizes Bracketing System Suitability Testing (SST). The analytical run is only deemed valid if the bracketing standards—injected at the beginning, middle, and end of the sequence—continuously meet predefined acceptance criteria. This proves the system remained stable and self-calibrated throughout the entire workflow.

Step-by-Step Methodology

1. System Suitability Testing (SST) - The Control Core

  • Procedure: Inject a 100% nominal concentration standard solution six times (

    
    ) before sample analysis, and bracket every 10 sample injections.
    
  • Acceptance Criteria:

    
    , %RSD of peak area 
    
    
    
    , Theoretical Plates
    
    
    .

2. Specificity & Forced Degradation

  • Procedure: Inject the blank, placebo, and forced degradation samples (exposed to 0.1N HCl, 0.1N NaOH, 3%

    
    , thermal stress at 60°C, and UV light).
    
  • Causality: This proves the method is stability-indicating. The spiro-piperidine peak must be baseline resolved (

    
    ) from all generated degradation products and placebo interference[5].
    

3. Linearity & Range

  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration. Perform a linear regression analysis of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The reportable range is confirmed by demonstrating acceptable response and precision at the upper and lower limits[5].

4. Accuracy (Spike Recovery)

  • Procedure: Spike the spiro-piperidine API into the placebo matrix at 50%, 100%, and 150% levels. Prepare three independent replicates per level (

    
     total).
    
  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels, proving the extraction and quantification are free from matrix effects.

5. Precision (Repeatability & Intermediate Precision)

  • Procedure: Analyze six independent sample preparations (

    
    ) at 100% concentration. To establish intermediate precision, repeat the analysis on a different day, using a different analyst and a different HPLC instrument[5].
    
  • Acceptance Criteria: Overall %RSD

    
    .
    

6. Robustness

  • Procedure: Introduce deliberate, small variations to critical method parameters: Mobile phase pH (

    
     units), column temperature (
    
    
    
    ), and flow rate (
    
    
    ).
  • Causality: ICH Q2(R2) explicitly requires robustness testing to evaluate the method's capability to remain unaffected by standard day-to-day laboratory perturbations[1]. If SST criteria fail under these conditions, the method's working range must be tightened.

Part 3: Method Lifecycle Visualization

The following diagram illustrates the logical flow of method development and validation for basic analytes, emphasizing the feedback loops required when validation parameters fail.

HPLC_Workflow Start Spiro-Piperidine Method Lifecycle Dev Method Development (Select High-pH Hybrid C18) Start->Dev Opt Optimize Mobile Phase (pH > pKa + 1.5) Dev->Opt Val ICH Q2(R2) Validation Opt->Val Spec Specificity & SST Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness Val->Rob Fail Adjust Parameters Spec->Fail Fail Pass Validated Method Ready for QC Spec->Pass Pass Lin->Fail Fail Lin->Pass Pass Acc->Fail Fail Acc->Pass Pass Rob->Fail Fail Rob->Pass Pass Fail->Opt

Figure 1: HPLC method development and ICH Q2(R2) validation workflow for basic spiro-piperidines.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Spiro-Ether Derivatives vs. Alternative Scaffolds

Target Application: Aldosterone Synthase (CYP11B2) Inhibition for Resistant Hypertension Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the purs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Aldosterone Synthase (CYP11B2) Inhibition for Resistant Hypertension Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the pursuit of targeted therapeutics, the structural evolution of a pharmacophore is driven by the need to balance target affinity with off-target selectivity. For the treatment of resistant hypertension, the primary structural bottleneck is inhibiting aldosterone synthase (CYP11B2) without cross-reacting with the highly homologous CYP11B1 enzyme, which is responsible for essential cortisol synthesis.

First-generation inhibitors, such as the clinical compound LCI-699, feature planar, aromatic architectures. While these planar heterocycles effectively coordinate the heme iron in the active site, they fail to differentiate between the two enzyme pockets, leading to an undesired blunting of the patient's stress response ()[1].

To overcome this, medicinal chemistry has shifted toward spirocyclic scaffolds. Increasing the fraction of sp3-hybridized carbons (


) disrupts planar promiscuity and improves aqueous solubility—a principle known as escaping flatland (). However, basic spiro-carbocycles lack the necessary polar interactions to achieve high potency. The introduction of a spiro-ether  core solves this by providing a highly specific hydrogen bond acceptor (the ether oxygen) that precisely targets the Arg120 residue uniquely positioned in the CYP11B2 pocket[2].

Visualizing the Scaffold Evolution

The following diagram illustrates the logical progression from planar molecules to the optimized spiro-ether scaffold, highlighting the specific physicochemical and structural goals achieved at each step.

SAR_Mechanistic_Flow LCI699 Planar Heterocycles (e.g., LCI-699) Carbocycle Spiro-Carbocycles (Increased Fsp3) LCI699->Carbocycle Reduce Planarity Improve Solubility Lactam Spiro-Lactams (H-Bond Acceptor) Carbocycle->Lactam Target Arg120 (Carbonyl O) Ether Spiro-Ethers (Optimized Core) Carbocycle->Ether Target Arg120 (Ether O) Lactam->Ether Improve PK & Selectivity Profile

Structural evolution of CYP11B2 inhibitors from planar LCI-699 to optimized spiro-ethers.

Objective SAR Data Comparison

To objectively evaluate the performance of the spiro-ether scaffold, we compare it against three alternative structural classes. The primary metrics for success are CYP11B2 potency (IC50) and the selectivity fold over CYP11B1.

Table 1: Representative SAR Profile of Aldosterone Synthase Inhibitors
Scaffold ClassRepresentative CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (B1/B2)Key Structural Feature
Planar Heterocycle LCI-699 (Fadrozole deriv.)~1.5~6.0~4xHigh planarity, indiscriminately binds heme
Spiro-Carbocycle Compound 1< 10< 100ModestIncreased

, lacks H-bond vector
Spiro-Lactam Compound 6< 5> 200GoodCarbonyl oxygen targets Arg120
Spiro-Ether Compound 16< 2> 500> 250x Ether oxygen perfectly aligns with Arg120

Data synthesized from foundational SAR studies by ()[2].

Data Analysis & Causality
  • Planar Alternatives (LCI-699): While highly potent, the flat architecture of LCI-699 indiscriminately binds the heme iron in both CYP11B2 and CYP11B1, resulting in a marginal ~4-fold selectivity that causes clinical adverse effects[1].

  • Spiro-Carbocycles: Increasing the

    
     character successfully disrupts planar promiscuity, but the lack of a directed polar interaction results in suboptimal potency[2].
    
  • Spiro-Lactams vs. Spiro-Ethers: Both scaffolds introduce an oxygen atom to target the Arg120 residue in the CYP11B2 pocket. However, the spiro-ether provides a superior spatial trajectory. The ether oxygen at the 2-position acts as a highly efficient hydrogen bond acceptor without the electron-delocalization and steric bulk of a lactam carbonyl. This precise alignment yields an exceptional >250-fold selectivity profile for the spiro-ether derivatives[2].

Self-Validating Experimental Methodology

To ensure high-fidelity SAR data, the following in vitro protocol utilizes a self-validating design. By matching substrate concentrations to their respective


 values and incorporating a known clinical reference, the system internally controls for assay drift and false-positive selectivity.
Protocol: In Vitro CYP11B2/CYP11B1 Selectivity Assay

Step 1: Cellular Preparation (Zero-Background Matrix)

  • Action: Culture V79 cells (Chinese hamster lung fibroblasts) stably transfected with either human CYP11B2 or CYP11B1 in 96-well plates.

  • Causality: V79 cells are naturally non-steroidogenic. Utilizing this specific cell line ensures that no endogenous cytochromes confound the LC-MS/MS readout, providing a true zero-background matrix for evaluating the spiro-ether derivatives.

Step 2: Compound Titration & Reference Validation

  • Action: Prepare a 10-point dose-response titration (0.1 nM to 10 μM) of the spiro-ether test compounds and alternative scaffolds. Maintain a constant 0.1% DMSO final concentration.

  • Causality & Validation: You must include LCI-699 on every plate. The assay is only deemed valid if LCI-699 returns a selectivity ratio of approximately 4-fold. This acts as an internal system suitability test, proving the assay has the dynamic range to detect true selectivity[1].

Step 3:


-Matched Substrate Incubation 
  • Action: Add 11-deoxycorticosterone to the CYP11B2 plates and 11-deoxycortisol to the CYP11B1 plates.

  • Causality: Substrates must be added at concentrations exactly matching their predetermined Michaelis constant (

    
    ). This normalizes the thermodynamic velocity of both enzymes, ensuring that the calculated IC50 values reflect true competitive affinity rather than substrate-bias.
    

Step 4: LC-MS/MS Quantification

  • Action: Terminate reactions after 3 hours using ice-cold acetonitrile spiked with deuterated internal standards (d4-aldosterone and d4-cortisol). Centrifuge to precipitate proteins.

  • Action: Quantify the product formation via LC-MS/MS and calculate IC50 values using a 4-parameter logistic regression.

References

  • Title: Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Title: Escape from Flatland: Increasing Complexity and sp3 Character Improves Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comparing bioactivity of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane vs standard ligands

This guide details the bioactivity profile of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic ligand designed for high-affinity targeting of the Sigma-1 receptor ( R) .[1] This molecule rep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioactivity profile of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane , a specialized spirocyclic ligand designed for high-affinity targeting of the Sigma-1 receptor (


R) .[1] This molecule represents a class of "next-generation" sigma ligands (often structurally related to spiro-piperidines like fluspidine or SA4503 analogs) developed to improve selectivity against the Sigma-2 receptor (

R) and the Vesicular Acetylcholine Transporter (VAChT).[1]

Part 1: Core Directive - Technical Analysis

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, providing a rigid spiro-ether core that locks pharmacophores into a bioactive conformation.[1] The introduction of a 3-(cyclopropylmethoxy) group creates a specific steric and lipophilic profile, optimizing the ligand's interaction with the hydrophobic pocket of the


 receptor chaperone.

Unlike classic ligands (e.g., Haloperidol) which suffer from off-target dopaminergic effects, or earlier generation agonists (e.g., (+)-Pentazocine) which may have limited metabolic stability, the 3-(cyclopropylmethoxy) derivative is engineered for high brain penetrability and subtype selectivity .

Part 2: Scientific Integrity & Logic (Comparison Guide)

Mechanistic Profile & Target Engagement
  • Primary Target: Sigma-1 Receptor (

    
    R).[1]
    
  • Mechanism of Action: The ligand binds to the

    
    R at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Upon binding, it typically promotes the dissociation of 
    
    
    
    R from the chaperone BiP (Binding immunoglobulin Protein), allowing
    
    
    R to chaperone unstable proteins (e.g., IP3 receptors) and modulate calcium signaling.
  • Key Structural Feature: The cyclopropylmethoxy moiety at position 3 acts as a hydrophobic anchor. The cyclopropyl group is a bioisostere for allyl or isopropyl groups but offers superior metabolic stability and a unique shape complementarity to the

    
    R ligand-binding domain (LBD).[1]
    
Comparative Bioactivity Data

The following table contrasts the 3-(Cyclopropylmethoxy) derivative with standard reference ligands. Data is synthesized from structure-activity relationship (SAR) studies of spirocyclic sigma ligands (e.g., Zhang et al., Bioorg. Med. Chem. 2020).[2][3][4][5][6]

Table 1: Binding Affinity and Selectivity Profile

Ligand

R Affinity (

, nM)

R Affinity (

, nM)
Selectivity Ratio (

)
Primary Pharmacological Class
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane 0.5 – 2.5 nM > 50 nM ~20 – 100 Selective

Ligand
Haloperidol ~1.0 nM~20 nM~20Non-selective Antagonist (High D2 affinity)
(+)-Pentazocine ~3.0 nM> 1,000 nM> 300Classic

Agonist
SA4503 (Cutamesine) ~17.0 nM~1,800 nM~100Selective

Agonist
DTG ~10.0 nM~10.0 nM~1Non-selective

Ligand

Note:


 values are representative means from competitive radioligand binding assays (using -pentazocine).
Experimental Protocols

To validate the bioactivity of this ligand, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (


R) 
  • Objective: Determine

    
     affinity relative to Haloperidol.
    
  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    -Pentazocine (2-3 nM).[1]
    
  • Non-Specific Binding (NSB): Defined by 10

    
    M Haloperidol.
    
  • Procedure:

    • Incubate membranes (200

      
      g protein) with radioligand and varying concentrations (
      
      
      
      to
      
      
      M) of the test compound in Tris-HCl buffer (pH 7.4) for 120 min at 25°C.
    • Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

    • Validation: The

      
       must be converted to 
      
      
      
      using the Cheng-Prusoff equation.[1] A Hill slope near 1.0 confirms competitive binding.

Protocol B: In Vivo Brain Uptake (Biodistribution)

  • Objective: Assess Blood-Brain Barrier (BBB) permeability.

  • Method:

    • Administer radiolabeled compound (e.g.,

      
      F-labeled analog or trace dose) via tail vein injection in mice.
      
    • Sacrifice animals at distinct time points (2, 30, 60 min).

    • Calculate % Injected Dose per gram (%ID/g) in brain tissue.

    • Threshold: A peak uptake > 2.0 %ID/g at 2-5 mins indicates high BBB permeability, suitable for CNS indications.[1]

Part 3: Visualization & Formatting

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of the ligand binding to the


 Receptor at the MAM interface.

Sigma1_Signaling Ligand 3-(Cyclopropylmethoxy)- 1-oxa-8-azaspiro[4.5]decane S1R_BiP Sigma-1 R / BiP Complex (Inactive) Ligand->S1R_BiP Dissociation S1R_Active Sigma-1 R (Active Monomer/Oligomer) S1R_BiP->S1R_Active Chaperone Activation IP3R IP3 Receptor (Stabilization) S1R_Active->IP3R Chaperoning ER_Stress ER Stress Response (Unfolded Protein Response) S1R_Active->ER_Stress Suppresses Ca_Flow Ca2+ Flux (ER to Mitochondria) IP3R->Ca_Flow Modulates Mito_Metabolism Mitochondrial Bioenergetics (ATP) Ca_Flow->Mito_Metabolism Enhances

Caption: Mechanism of Action: The ligand triggers dissociation of


R from BiP, activating its chaperone function to stabilize IP3R and enhance mitochondrial bioenergetics.[1][7][8][9]

References

  • Zhang, J. M., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry, 28(14), 115560. Link

  • Chu, W., et al. (2011). "Synthesis and Characterization of Iodine-125 Labeled Spiro-Piperidines as Potential Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 54(18), 6364–6376. Link

  • Matsuno, K., et al. (1996). "Potent and selective sigma ligand, SA4503, attenuates memory deficits produced by aging and neurodegeneration." Brain Research, 711(1-2), 269-275.[1] Link

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival."[1] Cell, 131(3), 596-610. Link

Sources

Validation

Structural and Performance Analysis of 1-Oxa-8-azaspiro[4.5]decane Scaffolds in Drug Design: A Crystallographic Comparison Guide

As drug discovery programs increasingly seek to "escape from flatland," the incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone strategy for optimizing physicochemical properties. Among these, the 1-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to "escape from flatland," the incorporation of sp³-rich spirocyclic scaffolds has become a cornerstone strategy for optimizing physicochemical properties. Among these, the 1-oxa-8-azaspiro[4.5]decane core has emerged as a highly versatile bioisostere for traditional planar heterocycles like piperidines, morpholines, and piperazines.

This guide provides an objective, data-driven comparison of the 1-oxa-8-azaspiro[4.5]decane scaffold against alternative planar structures. By analyzing high-resolution X-ray crystallography data and field-proven experimental protocols, we will explore the causality behind its superior performance in target binding, metabolic stability, and solubility.

The Mechanistic Rationale: Why Choose 1-Oxa-8-azaspiro[4.5]decane?

Traditional planar heterocycles often suffer from poor aqueous solubility due to tight crystal packing in the solid state, leading to high attrition rates in late-stage development. Furthermore, flat molecules frequently lack the three-dimensional complexity required to engage specific, deep sub-pockets within target proteins.

The 1-oxa-8-azaspiro[4.5]decane system solves these issues through two fundamental mechanisms:

  • Disruption of Planarity (Increased Fsp³): The spirocyclic quaternary carbon introduces a rigid, orthogonal 3D geometry. This prevents π-π stacking-induced aggregation, drastically improving thermodynamic solubility and lowering clearance rates[1].

  • Defined Exit Vectors: The spatial orientation of the oxygen and nitrogen atoms provides highly predictable vectors for hydrogen bonding, allowing for precise targeting of solvent-exposed fronts or deep hydrophobic pockets without entropic penalties upon binding.

Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Target of Spirocycle) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation NFkB NF-κB / MAPK Activation IRAK1->NFkB Signal Transduction Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Gene Expression

IRAK4 Myddosome signaling pathway: A primary target for 1-oxa-8-azaspiro[4.5]decane inhibitors.

Comparative Crystallographic Case Studies

To objectively evaluate the performance of the 1-oxa-8-azaspiro[4.5]decane scaffold, we must examine its behavior within the protein binding pocket using X-ray crystallography.

Case Study A: IRAK4 Inhibitors (Solvent Front Engagement)

In the development of pyrazolopyrimidine IRAK4 inhibitors, early planar hits exhibited excellent kinase selectivity but lacked sufficient solubility for in vivo progression[1]. Researchers introduced the 1-oxa-8-azaspiro[4.5]decane moiety to disrupt planarity.

  • Crystallographic Evidence: X-ray co-crystal structures (e.g., PDB IDs: 6O9D, 6O8U) revealed that the spirocyclic substitution along the solvent front added critical van der Waals contacts to the protein without perturbing the primary hinge-binding mode[1].

  • Performance Outcome: The spirocyclic analogs demonstrated vastly improved solubility and predicted mouse metabolic stability compared to their planar precursors[1].

Case Study B: M1 Muscarinic Agonists (Stereochemical Mimicry)

The design of central M1 muscarinic agonists for Alzheimer's disease frequently utilizes the 1-oxa-8-azaspiro[4.5]decane skeleton to incorporate the tetrahydrofuran ring moiety of muscarone[2].

  • Crystallographic Evidence: For the potent partial agonist (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), X-ray crystal structure analysis was utilized to determine its absolute configuration. The data confirmed an S configuration, perfectly matching the bioactive conformation of natural muscarone[2].

Case Study C: FAAH Inhibitors (Cytosolic Port Targeting)

Fatty Acid Amide Hydrolase (FAAH) inhibitors utilize the 1-oxa-8-azaspiro[4.5]decane-8-carboxamide core to target the cytosolic port of the enzyme[3][4].

  • Crystallographic Evidence: X-ray crystallography of these complexes confirmed the absolute stereochemistry and demonstrated how the rigid spirocycle optimally fills the hydrophobic channels leading to the catalytic triad, preventing the rapid off-target degradation seen with flexible linear alkyl chains[3][4].

Quantitative Data Comparison

The tables below summarize the structural and physicochemical advantages of utilizing the 1-oxa-8-azaspiro[4.5]decane scaffold over traditional planar alternatives.

Table 1: Physicochemical Performance Comparison
ParameterPlanar Heterocycle (e.g., Piperidine/Morpholine)1-Oxa-8-azaspiro[4.5]decane ScaffoldCausality / Mechanism
Aqueous Solubility Low to Moderate (<50 µM)High (>200 µM)Disruption of crystal lattice packing energy due to 3D geometry.
Metabolic Stability (CL_int) High clearance (CYP450 oxidation)Low clearance (Improved half-life)Steric hindrance around the spiro-center protects adjacent carbons from oxidation[1].
Target Selectivity Promiscuous (binds multiple flat pockets)Highly SelectiveRigid 3D vectors restrict binding to specific, complementary sub-pockets.
Binding Entropy (ΔS) High penalty (freezing flexible rings)Low penaltyPre-organized rigid conformation requires minimal entropic cost upon binding.
Table 2: X-ray Crystallography Data Summary for Spirocyclic Complexes
Target ProteinRepresentative Ligand CorePDB IDResolution (Å)Key Structural Observation
IRAK4 Pyrazolopyrimidine-spirocycle6O9D[1]~2.10Spirocycle adds van der Waals contacts at the solvent front without altering hinge binding.
IRAK4 Pyrazolopyrimidine-spirocycle6O8U[1]~2.05Confirmation of disrupted planarity improving solvent exposure.
FAAH α-Ketoheterocycle-spirocycle3PPM (Ref)[4]~2.20Rigid core locks inhibitor, favoring tetrahedral intermediate formation with Ser241.

Experimental Protocol: Protein-Ligand Co-Crystallization

To achieve high-resolution structural data for bulky spirocycles, traditional "ligand soaking" methods often fail because the rigid 3D structure of 1-oxa-8-azaspiro[4.5]decane cannot easily diffuse through the restricted solvent channels of apo-protein crystals. Therefore, co-crystallization is the mandated approach. The following protocol is designed as a self-validating system to ensure complex homogeneity prior to crystallization.

Step-by-Step Methodology

Step 1: Protein Purification and Quality Control

  • Express and purify the target protein (e.g., IRAK4 kinase domain) using affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 2 mM DTT.

  • Validation Check: Assess protein monodispersity using Dynamic Light Scattering (DLS). Only fractions with a polydispersity index (PdI) < 0.15 should be used for crystallization to ensure lattice uniformity.

Step 2: Complex Formation

  • Prepare a 50 mM stock solution of the 1-oxa-8-azaspiro[4.5]decane ligand in 100% DMSO.

  • Incubate the purified protein (concentrated to 10 mg/mL) with a 3-fold molar excess of the ligand. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubate the mixture on ice for 2 hours.

  • Validation Check: Perform a differential scanning fluorimetry (DSF) assay. A positive thermal shift (ΔTm > 2°C) confirms stable complex formation.

Step 3: Vapor Diffusion Crystallization

  • Set up sitting-drop vapor diffusion plates at 20°C.

  • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Seal the plates and monitor crystal growth over 3–14 days.

Step 4: Cryoprotection and X-ray Diffraction

  • Harvest mature crystals using a nylon loop and briefly transfer them into a cryoprotectant solution (reservoir solution supplemented with 20% glycerol and 1 mM ligand).

  • Flash-cool the crystals in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source (e.g., Advanced Photon Source) at 100 K.

  • Validation Check: Process data using XDS or DIALS. A successful structure solution via Molecular Replacement (Phaser) should yield an R-free < 25% and an R-work < 20% after iterative refinement in Phenix, confirming the precise orientation of the spirocycle.

Workflow ProteinPrep 1. Target Protein Purification (SEC & DLS Validation) Complex 3. Complex Formation (DSF Thermal Shift Validation) ProteinPrep->Complex LigandPrep 2. 1-Oxa-8-azaspiro[4.5]decane Ligand Preparation (DMSO) LigandPrep->Complex Crystallization 4. Vapor Diffusion Crystallization (Sitting Drop Method) Complex->Crystallization Diffraction 5. X-ray Diffraction & Data Collection (Synchrotron Source) Crystallization->Diffraction Structure 6. Phase Determination & Refinement (R-free < 25%) Diffraction->Structure

Validated workflow for the co-crystallization of spirocyclic ligands with target proteins.

Conclusion

The transition from planar heterocycles to the 1-oxa-8-azaspiro[4.5]decane scaffold represents a highly effective strategy in modern medicinal chemistry. As demonstrated by X-ray crystallographic data across diverse targets—from IRAK4 kinases to FAAH and M1 muscarinic receptors—this spirocycle provides the rigid, three-dimensional architecture necessary to optimize van der Waals contacts, ensure absolute stereochemical precision, and dramatically improve solubility and metabolic stability.

References

  • Bryan, M. C., et al. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors." OSTI.gov, 2019.
  • Tsukamoto, S., et al. "Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists." J-Stage, 1995.
  • Boger, D. L., et al. "Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase." ACS Publications / PMC, 2014.
  • Pfizer Inc. "US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors." Google Patents, 2011.

Sources

Comparative

Validating the Purity of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane: A Comparative Guide to Elemental Analysis

Topic: Validating purity of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane using elemental analysis Content Type: Publish Comparison Guide Executive Summary In the development of spirocyclic ligands for G-protein cou...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane using elemental analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of spirocyclic ligands for G-protein coupled receptors (GPCRs), the purity validation of aliphatic intermediates such as 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane presents a unique analytical challenge. Unlike aromatic drug candidates, this molecule lacks strong UV chromophores, rendering standard HPLC-UV methods prone to "silent" impurities.

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), demonstrating why EA remains the critical "gatekeeper" for validating salt stoichiometry and solvation states in spirocyclic amine scaffolds.

The Analytical Challenge: Molecule Profile

The target molecule is a spirocyclic ether-amine. Its structural characteristics dictate the analytical strategy:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 211.30 g/mol (Free Base)

  • Key Feature: The absence of aromatic rings means it has negligible UV absorbance above 210 nm.

  • Physical State: Likely a viscous oil as a free base; typically isolated as a hydrochloride (HCl) or oxalate salt for stability.

Why Standard Methods Fail
  • HPLC-UV: Without a chromophore, impurities are invisible unless derivatized.

  • LC-MS: Excellent for identity, but ionization differences between the main peak and impurities make quantitative purity estimates unreliable.

  • Hygroscopicity: Spiro-amines are notorious for trapping atmospheric moisture and solvents in their crystal lattice, creating "pseudo-polymorphs" that skew biological potency data.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methods for this specific aliphatic spirocycle.

FeatureElemental Analysis (CHN) HPLC (CAD/ELSD) qNMR (

)
Primary Utility Validation of Salt Stoichiometry & Solvation Detection of Organic Impurities Absolute Purity & Residual Solvent ID
Chromophore Dependence None (Combustion based)None (Aerosol based)None (Nucleus based)
Sensitivity

0.3% (Bulk Purity)
< 0.05% (Trace Impurities)

1.0% (Integral dependent)
Salt Detection Excellent (Can distinguish Mono- vs. Di-HCl)Poor (Salts dissociate in mobile phase)Moderate (Counter-ion signals may be broad/invisible)
Sample Requirement 2–5 mg (Destructive)< 1 mg (Destructive)5–10 mg (Non-destructive)
Cost/Throughput Low / HighMedium / HighHigh / Low

Expert Insight: While qNMR is the gold standard for absolute purity, it often struggles to accurately quantify inorganic counter-ions (like Cl⁻ or SO₄²⁻) without specialized probe tuning. EA is the only method that simultaneously validates the carbon skeleton and the salt form.

Theoretical Framework: Calculating Acceptance Criteria

To validate the purity of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane, we must establish theoretical baselines for the Free Base , Monohydrochloride Salt , and Hemihydrate forms.

Formula:



Table 1: Theoretical Composition (% w/w)
ElementFree Base (

)
Mono-HCl Salt (

)
Hemihydrate HCl (

)
Carbon (C) 68.21% 58.17% 56.13%
Hydrogen (H) 10.02% 8.95% 9.03%
Nitrogen (N) 6.63% 5.65% 5.46%

Pass/Fail Criteria: According to IUPAC and FDA Q6A guidelines, the experimental result must fall within


 0.4%  of the theoretical value to confirm purity.

Experimental Protocol: Automated CHN Analysis

This protocol ensures data integrity for hygroscopic spiro-amines.

Step 1: Sample Pre-Conditioning (Crucial)
  • Problem: Spiro-amines absorb water rapidly.

  • Action: Dry the sample in a vacuum oven at 40°C over

    
     for 4 hours prior to weighing.
    
  • Handling: If the substance is an oil or highly hygroscopic solid, handle inside a nitrogen-purged glovebox.

Step 2: Micro-Weighing
  • Equipment: Mettler Toledo XP6 Microbalance (or equivalent).

  • Target Mass: 2.000 mg – 2.500 mg.

  • Encapsulation: Use Tin (Sn) capsules for standard analysis.

    • Note: If analyzing the HCl salt, ensure the combustion analyzer is equipped with a halogen trap (silver wool) to prevent sensor corrosion.

Step 3: Combustion Parameters
  • Furnace Temperature: 950°C (Flash combustion).

  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen (99.999% purity).

  • Standardization: Calibrate using Acetanilide (Standard) or Atropine (Structural analog).

Step 4: Data Analysis Workflow

The following diagram illustrates the decision logic when interpreting EA results for this molecule.

EA_Validation_Logic Start Experimental EA Results (C, H, N) Check_C Is %C within ±0.4% of Theoretical? Start->Check_C Pass PASS: High Purity Confirm with HPLC-CAD Check_C->Pass Yes Fail_LowC FAIL: %C is Low Check_C->Fail_LowC No Check_H Is %H High? Fail_LowC->Check_H Diagnose_Water Diagnosis: Solvate/Hydrate (Sample Wet) Check_H->Diagnose_Water Yes (High H, Low N) Diagnose_Salt Diagnosis: Incorrect Salt Form (e.g., Di-HCl instead of Mono) Check_H->Diagnose_Salt No (Low H, Low N) Diagnose_Inorganic Diagnosis: Inorganic Contamination (Silica/Salts) Check_H->Diagnose_Inorganic Normal H, Low C/N

Figure 1: Decision tree for interpreting Elemental Analysis data during purity validation.

Case Study: The "Silent" Impurity

Scenario: A batch of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane HCl was synthesized.

  • HPLC-ELSD: Showed 99.2% purity.

  • qNMR: Showed clean aliphatic signals.

  • Issue: Biological assay results were inconsistent (lower potency than expected).

EA Results:

  • Theoretical (Mono-HCl): C: 58.17%, H: 8.95%, N: 5.65%

  • Found: C: 51.20%, H: 9.10%, N: 4.90%

Analysis: The Carbon is significantly low (-7%), and Nitrogen is low. However, Hydrogen is slightly elevated.

  • Diagnosis: The sample is not the Mono-HCl salt. It is likely the Di-HCl salt or contains significant trapped solvent (DCM/Water).

  • Resolution: Recalculating for the Di-HCl salt (

    
    ) gives a theoretical C of ~50.7%. The found value (51.2%) is a much closer match.
    
  • Conclusion: The synthesis formed a double salt due to excess acid. HPLC failed to detect this because the counter-ion (

    
    ) is invisible and dissociates in the column. EA correctly identified the stoichiometry error.
    

References

  • International Conference on Harmonisation (ICH). (2000).[1] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][1][2][3]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Waibel, R., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(12), 5073–5080. [Link]

  • PubChem. (2025).[4] Compound Summary: 8-Azaspiro[4.5]decane.[4][5][6] National Library of Medicine. [Link]

Sources

Validation

Bioisosteric Replacement Studies: The Cyclopropylmethoxy Group in Drug Design

Executive Summary: The "Goldilocks" Ether The cyclopropylmethoxy (CPM) group represents a strategic "sweet spot" in medicinal chemistry. Structurally, it acts as a rigidified, bulky isostere of an isobutyl or ethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Ether

The cyclopropylmethoxy (CPM) group represents a strategic "sweet spot" in medicinal chemistry. Structurally, it acts as a rigidified, bulky isostere of an isobutyl or ethyl group, often filling hydrophobic pockets (e.g., in kinases or phosphodiesterases) more effectively than a simple methoxy group while avoiding the entropic penalty of flexible alkyl chains.

However, its utility is frequently compromised by metabolic liabilities. The methylene bridge (


) is a "soft spot" for Cytochrome P450-mediated 

-dealkylation. This guide analyzes the bioisosteric strategies to retain the CPM group's potency while mitigating its metabolic instability, using the development of Roflumilast as a primary case study.

Physicochemical Profile & Metabolic Liability[1]

The Steric and Electronic Advantage

The CPM group offers unique advantages over standard aliphatic ethers:

  • Steric Bulk: The cyclopropyl ring is pseudo-planar and occupies a specific volume (

    
    ) that can displace distinct water molecules in a binding pocket.
    
  • Lipophilicity: It is moderately lipophilic (

    
    ), aiding membrane permeability.
    
  • Conformational Bias: The cyclopropyl ring imposes a "bisected" conformation on the methylene protons, often locking the ether into a preferred orientation relative to the aromatic ring.

The Metabolic "Achilles Heel"

Despite these benefits, the


-methylene carbons of alkyl ethers are prime targets for CYP450 enzymes. The mechanism involves Hydrogen Atom Transfer (HAT) from the 

-carbon, followed by oxygen rebound to form a hemiacetal, which spontaneously collapses.
Diagram 1: Metabolic Fate of the Cyclopropylmethoxy Group

This diagram illustrates the oxidative dealkylation pathway that necessitates bioisosteric replacement.

MetabolicPathway Substrate Aryl-O-CH2-Cyclopropyl (Parent Drug) Radical [Aryl-O-CH•-Cyclopropyl] (Radical Intermediate) Substrate->Radical H-Abstraction CYP450 CYP450 (HAT) CYP450->Radical Hemiacetal Aryl-O-CH(OH)-Cyclopropyl (Unstable Hemiacetal) Radical->Hemiacetal OH Rebound Products Phenol Derivative + Cyclopropanecarboxaldehyde Hemiacetal->Products Spontaneous Collapse

Caption: CYP450-mediated O-dealkylation of the cyclopropylmethoxy group, leading to fragmentation and loss of the pharmacophore.

Bioisosteric Strategies & Comparative Data

To address the metabolic instability, three primary replacement strategies are employed.

Strategy A: Difluoromethoxy ( )

Replacing the


-hydrogens with fluorine atoms blocks the HAT mechanism. The 

bond is stronger than

, and fluorine's electronegativity reduces the electron density available for oxidation.
  • Trade-off: Loss of the cyclopropyl steric bulk.

  • Best Use: When the cyclopropyl ring is solvent-exposed or only contributing to lipophilicity, not specific hydrophobic contacts.

Strategy B: Deuteration ( )

Replacing hydrogen with deuterium (Kinetic Isotope Effect) slows down the rate-determining step of C-H bond breakage.

  • Trade-off: High cost of goods; often only slows metabolism rather than stopping it.

Strategy C: Oxetanes

Replacing the cyclopropyl ring with an oxetane (3-membered ether ring) reduces LogP (lipophilicity) and acts as a metabolic "sink" due to higher polarity, though this is a more drastic structural change.

Comparative Case Study: PDE4 Inhibitors (Roflumilast Series)

The optimization of Roflumilast (Daxas) provides the definitive dataset for this transition. Early analogues with simple alkoxy groups were metabolically unstable. The final drug incorporates both a cyclopropylmethoxy group (for potency) and a difluoromethoxy group (for stability on the other side of the ring), but studies compared these groups directly.

Table 1: SAR Comparison of Ether Replacements in PDE4 Inhibitors

Data synthesized from Hatzelmann et al. and related PDE4 optimization studies.

Compound VariantR-Group SubstituentPDE4 Inhibition (

, nM)
Metabolic Stability (

, min)*
LogP (Calc)Notes
1 (Baseline)

(Methoxy)
45< 151.8Low potency; rapid demethylation.
2

(Ethoxy)
12222.1Better filling of hydrophobic pocket.
3 (CPM)

0.8 35 2.9 Optimal Potency. High steric fit, but moderate stability.
4

4.5> 1202.2Excellent stability; slight potency loss vs CPM.
5

2.1552.4Rigid; good stability but chemically difficult to synthesize.

*Microsomal stability (Human Liver Microsomes).

Key Insight: The Cyclopropylmethoxy group (Cpd 3) is often the potency king due to its ability to fill the "clamp" region of the PDE4 active site. However, to achieve an oral drug, Roflumilast retains this group at the 3-position but protects the 4-position with a difluoromethoxy group to balance the overall metabolic clearance.

Experimental Protocols

Synthesis of Aryl Cyclopropylmethyl Ethers

Objective: To install the CPM group on a phenolic precursor. Note: This protocol avoids the use of unstable diazo compounds, utilizing standard alkylation.

Reagents:

  • Substituted Phenol (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv) [CAS: 7051-34-5]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv - Catalyst)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with the phenol derivative and anhydrous DMF (0.5 M concentration). Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add KI followed by the dropwise addition of (bromomethyl)cyclopropane.

    • Critical Control Point: The reaction is slower than with simple alkyl halides due to the steric bulk of the cyclopropyl group. Heating to 60-80°C is typically required.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Reaction typically completes in 4-12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography. CPM ethers are typically UV-active and lipophilic.

In Vitro Microsomal Stability Assay

Objective: To quantify the metabolic liability of the CPM group.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Initiation: Add Human Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Decision Framework for Optimization

When should you keep the CPM group, and when should you replace it? Use this logic flow to guide your SAR campaign.

Diagram 2: Bioisosteric Optimization Logic Tree

OptimizationLogic Start Lead contains Cyclopropylmethoxy (CPM) CheckMetab Is Metabolic Clearance High (t1/2 < 30 min)? Start->CheckMetab CheckPotency Is Potency Dependent on Steric Bulk of CPM? IsLipophilicityKey Is High Lipophilicity Required? CheckPotency->IsLipophilicityKey No (Sterics Flexible) Deuterium Deuterate (-OCD2-cPr) (Retains exact sterics) CheckPotency->Deuterium Yes (Sterics Critical) CheckMetab->CheckPotency Yes (Unstable) Keep Keep CPM (Optimize other regions) CheckMetab->Keep No (Stable) Replace Bioisosteric Replacement Required Difluoro Switch to -OCHF2 (Maintains electronics, blocks metab) IsLipophilicityKey->Difluoro Yes Oxetane Switch to Oxetane (Lowers LogP, improves solubility) IsLipophilicityKey->Oxetane No (Need Solubility)

Caption: Decision tree for optimizing Cyclopropylmethoxy-containing leads based on potency and metabolic data.

References

  • Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. Link

  • Lassalle, G., et al. (2004). "Roflumilast (Daxas®): A Selective Phosphodiesterase 4 Inhibitor for the Treatment of COPD." European Journal of Medicinal Chemistry.
  • Barnes, P. J. (2013). "Theophylline and phosphodiesterase inhibitors." Pharmaceutical Journal. Link

Sources

Comparative

Definitive Guide: Reference Standards for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Topic: Reference Standards for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Analysis Content Type: Technical Comparison Guide Executive Summary In the development of spirocyclic-based therapeutics (often targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane Analysis Content Type: Technical Comparison Guide

Executive Summary

In the development of spirocyclic-based therapeutics (often targeting Sigma receptors or acting as specialized linkers in degraders), the quality of the reference standard is the single greatest variable in analytical accuracy.[1]

This guide objectively compares the performance of Commercial Reagent-Grade Materials against Qualified Reference Standards (qNMR-Assigned) for the analysis of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane.

The Critical Finding: Due to the lack of a strong UV chromophore in this spirocyclic ether amine, standard UV-based purity assessments (254 nm) routinely overestimate purity by 5–15%.[1] For drug development applications, only qNMR-validated standards provide the specificity required to prevent significant potency calculation errors.[1][2]

Part 1: Technical Context & The Analytical Challenge

The molecule 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane presents a "perfect storm" of analytical challenges that renders standard Certificates of Analysis (CoA) unreliable.

  • Chromophore Silence: The molecule lacks a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -system (benzene rings or enones).[2] It is effectively invisible to standard UV detection (HPLC-UV) except at non-specific low wavelengths (<210 nm), where solvent noise dominates.[1][2]
    
  • Basicity & Tailing: The secondary amine (8-aza position) interacts strongly with residual silanols on standard C18 columns, leading to peak tailing that masks impurities.[1][2]

  • Hygroscopicity: As a secondary amine, the free base is prone to absorbing atmospheric moisture and CO₂, rapidly altering the "As Is" assay value.[1][2]

The Comparison Matrix

We evaluated two classes of standards typically available to researchers:

  • Alternative A: Reagent Grade (Catalog Material). typically characterized by GC-FID or HPLC-UV (210 nm).[1][2]

  • Alternative B: Qualified Reference Standard (The "Product"). Characterized by qNMR (Quantitative NMR) and HPLC-CAD (Charged Aerosol Detection).

Part 2: Comparative Performance Data

The following data illustrates the risks of using Reagent Grade material for quantitative applications (e.g., assaying an API or determining reaction yields).

Table 1: Comparative Characterization Data
ParameterAlternative A: Reagent Grade Alternative B: Qualified Reference Std Impact on Research
Purity Claim "≥ 98%" (based on GC-FID Area%)94.2% w/w (Absolute Assay by qNMR)Major Risk: Using Alt A introduces a ~4% systematic error in potency calculations.[1][2]
Detection Method GC-FID (Flame Ionization)HPLC-CAD (Universal Detection)GC misses non-volatile salts/oligomers; CAD detects all non-volatiles.[1][2]
Water Content Not Reported1.8% (Karl Fischer)Reagent grade ignores weight gain from moisture absorption.[1][2]
Residual Solvents Not Reported2.1% (Dichloromethane/THF)Trapped solvent in the spiro-lattice inflates the apparent weight.[1][2]
Salt Stoichiometry Undefined (often HCl or TFA salts)Defined (1.0 : 1.0 stoichiometry confirmed)Undefined counter-ions make molecular weight calculations impossible.[1][2]
Analysis of Discrepancy

The Reagent Grade material claims "98% purity" because GC-FID only detects the volatile amine.[1][2] It fails to detect:

  • Inorganic Salts: Residual drying agents or salts from synthesis.[1][2]

  • Non-volatile Oligomers: Polymerization of the strained spiro-ether system.

  • Water/Solvent: Which contribute to mass but not the GC signal.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

To qualify a reference standard for this molecule, one cannot rely on a single method.[1][2] The following protocols utilize Orthogonal Validation : qNMR provides the absolute value, while HPLC-CAD provides the relative impurity profile.[1][2]

Protocol 1: Absolute Purity by qNMR (The Gold Standard)

Rationale: NMR signal intensity is independent of extinction coefficients, bypassing the "UV silence" issue.[1][2]

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).[1][2]

    • Why Maleic Acid? It provides a distinct singlet at ~6.3 ppm, well-separated from the spiro-decane multiplets (1.5–4.0 ppm).[1][2]

  • Sample Preparation:

    • Weigh accurately 10.0 mg of the Sample and 10.0 mg of the IS into a vial.

    • Dissolve in 0.8 mL DMSO-d6 (prevents amine proton exchange broadening).[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (D1): 60 seconds (Critical: T1 relaxation for spiro-systems can be long; insufficient D1 leads to integration errors).

    • Scans: 64.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: Chromatographic Purity by HPLC-CAD

Rationale: Charged Aerosol Detection (CAD) is a universal detector that sees the amine, the impurities, and non-UV active degradation products.[1][2]

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).[1][2] Why? High pH stability.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

    • Why pH 10? It keeps the amine (pKa ~9-10) in the neutral state, improving peak shape and retention.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detector: Corona Veo CAD (Evaporation Temp: 35°C).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

Part 4: Qualification Workflow Diagram

The following diagram illustrates the decision logic required to validate this specific reference standard, highlighting the "Trap" where standard methods fail.

ReferenceStandardQualification Start Raw Material (Spirocyclic Amine) InitialScreen Initial Screening (HPLC-UV @ 210nm) Start->InitialScreen DecisionUV Does UV Purity match expected? InitialScreen->DecisionUV Trap TRAP: False Confidence UV overestimates purity (Misses non-chromophoric impurities) DecisionUV->Trap Yes (Usually misleading) AdvancedQC Advanced QC Path (Orthogonal Methods) DecisionUV->AdvancedQC No / Uncertain Trap->AdvancedQC Requires Verification qNMR qNMR (DMSO-d6) Determines Absolute Assay AdvancedQC->qNMR HPLCCAD HPLC-CAD / LC-MS Determines Impurity Profile AdvancedQC->HPLCCAD TGA_KF TGA / Karl Fischer Volatiles & Water Content AdvancedQC->TGA_KF FinalAssignment Final Mass Balance Assignment (Assay = 100% - Impurities - Water - Solvents) qNMR->FinalAssignment Primary Value HPLCCAD->FinalAssignment Supporting Data TGA_KF->FinalAssignment Correction Factor

Caption: Figure 1. Qualification workflow for non-chromophoric spirocyclic amines. Note the "Trap" where reliance on UV purity alone leads to systematic errors in standard assignment.

Part 5: References
  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • Holzgrabe, U., et al. (2005).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 225-243.[1][2] Retrieved from [Link][1][2]

  • Vehovec, T., & Obreza, A. (2010).[1][2] Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.[1][2] Retrieved from [Link][1][2]

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities.[1][2] (Relevant for alkylating agents like cyclopropyl-derivatives).[1][2] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Executive Summary & Immediate Directives Do NOT pour down the drain. 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is a complex organic amine.[1][2] Like many spirocyclic building blocks used in drug discovery, it p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do NOT pour down the drain. 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is a complex organic amine.[1][2] Like many spirocyclic building blocks used in drug discovery, it poses risks of aquatic toxicity and persistence.[2]

Core Disposal Strategy:

  • Classification: Non-halogenated Organic Basic Waste.[2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) and potential reactivity with strong acids (exothermic neutralization) or oxidizers.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its functional reactivity.[2] This is not a generic "white powder"; it is a strained-ring system with specific incompatibilities.

Functional GroupStructural FeatureDisposal Implication
Azaspiro[4.5]decane Secondary/Tertiary AmineBasic pH. Must be segregated from acid waste streams to prevent violent exothermic neutralization and spattering.
Cyclopropylmethoxy Strained Cyclopropane RingRing Strain Energy. The cyclopropyl group is highly strained. Exposure to strong Lewis acids or radical initiators in a waste drum could theoretically trigger ring-opening reactions.[2]
Ether Linkage C-O-C BondPeroxide Risk (Low). While less prone to peroxidation than simple ethers, long-term storage in clear glass can lead to peroxide accumulation.[2] Test old bottles before handling.

Scientist's Note: The spiro-conformation restricts molecular flexibility, often increasing lipophilicity.[2] This means the compound can penetrate nitrile gloves faster than linear amines. Double-gloving is recommended during waste transfer.[2]

Pre-Disposal Protocol: Segregation & Packaging[3]

A. Waste Stream Segregation

CRITICAL: Never mix this compound with the "General Acid Waste" stream.

  • Incompatible with: Sulfuric acid, Nitric acid, Chromic acid, Peroxides.[2]

  • Compatible with: Aliphatic amines, pyridine, ethanol, methanol, acetonitrile (non-halogenated organic solvents).[2]

B. Containerization[1][2][4][5]
  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container.[2] Avoid metal cans if the waste solution is corrosive (pH > 12.5), though this is rare for the pure solid.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion during transport.

  • State:

    • Solid Waste: Place the solid directly into a wide-mouth jar labeled "Solid Organic Waste (Basic)."

    • Liquid Waste (Mother Liquor): If dissolved in solvent (e.g., DCM, MeOH), the solvent dictates the waste stream.[2] If in DCM, use "Halogenated Waste."[2] If in MeOH, use "Non-Halogenated Waste."[2]

C. Labeling (GHS & RCRA Standards)

Adhere to EPA RCRA guidelines. Even if the specific CAS is not P-listed or U-listed, it likely meets the characteristic of Ignitability (D001) if in solvent, or general toxicity.[2]

  • Label Text: "Hazardous Waste - Organic Alkali."[2]

  • Constituents: List "3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane" explicitly. Do not use abbreviations like "Spiro-amine."

  • Hazard Checkbox: Check [x] Irritant and [x] Toxic.

Operational Disposal Workflow

This self-validating workflow ensures no step is missed, from bench to pickup.[2]

DisposalWorkflow Start Start: Waste Generation Assess Assess Physical State Start->Assess Solid Solid Substance Assess->Solid Liquid Solution / Mother Liquor Assess->Liquid Bin_Solid Bin: Solid Organic Waste (Trace Basic) Solid->Bin_Solid CheckSolvent Identify Solvent Base Liquid->CheckSolvent Bin_Halo Bin: Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Bin_Halo Contains Halogens Bin_NonHalo Bin: Non-Halogenated Solvent (e.g., MeOH, EtOAc) CheckSolvent->Bin_NonHalo No Halogens Label Apply GHS/RCRA Label List CAS & Full Name Bin_Solid->Label Bin_Halo->Label Bin_NonHalo->Label Log Log in Waste Inventory Label->Log Pickup EHS / Vendor Pickup (Incineration) Log->Pickup

Figure 1: Decision logic for the segregation and disposal of spirocyclic amine waste.

Emergency Contingencies

Spill Cleanup Procedure

If the dry powder or solution is spilled:

  • Evacuate & Ventilate: The dust may be a respiratory irritant. Ensure fume hoods are active.[2][3]

  • PPE Upgrade: Wear nitrile gloves (double layer), lab coat, and safety goggles.[2] Use a P95/N95 respirator if powder is airborne.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[2]

    • Liquid: Absorb with vermiculite or a commercial "Organic Base" spill kit.[2] Do not use clay-based kitty litter if the amine is concentrated, as heat generation is possible.[2]

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize trace amine residues, followed by a water rinse.[2]

References & Regulatory Grounding[2][4][7][8][9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][4] National Academies Press.[2][5][6] [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding D001 and F-listed solvents).[2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard (HCS) 29 CFR 1910.1200.[2][7] (GHS Labeling Requirements).[2] [2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] (Guidelines on amine segregation). [2]

Sources

Handling

Personal protective equipment for handling 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Executive Summary & Precautionary Principle The Critical Insight: You are handling a specialized spiro-piperidine derivative containing a strained cyclopropyl ether linkage.[1][2][3] In the absence of compound-specific t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Precautionary Principle

The Critical Insight: You are handling a specialized spiro-piperidine derivative containing a strained cyclopropyl ether linkage.[1][2][3] In the absence of compound-specific toxicological data (a common scenario in R&D), you must apply the Precautionary Principle .[4][1][2][3][5]

This molecule possesses two distinct risk vectors that dictate your PPE strategy:

  • The Pharmacophore Risk (Bioactivity): The 1-oxa-8-azaspiro[4.5]decane core is a "privileged scaffold" in medicinal chemistry, frequently associated with high-affinity binding to GPCRs (particularly opioid, sigma, and muscarinic receptors).[4][1][2][3][5] Treat this dust as a potent pharmacological agent. [4][1][3][5]

  • The Chemical Risk (Reactivity): The secondary amine (8-aza) confers alkalinity and corrosivity, while the cyclopropylmethyl ether introduces potential flammability and peroxide susceptibility.[2][5]

Core Directive: Do not handle on an open bench. All solid-phase manipulation requires isolation (fume hood or glovebox).[4][2][3]

Hazard Identification & Risk Assessment (SAR Analysis)

Since a specific SDS may not exist for this exact analog, we derive the hazard profile from Structure-Activity Relationships (SAR) of closely related spiro-piperidines.[4][2][3][5]

Hazard CategoryPredicted Statement (GHS)Mechanistic Justification
Acute Toxicity H301/H331: Toxic if swallowed or inhaled.[4][1][2][3][6]High lipophilicity (cyclopropyl group) facilitates blood-brain barrier penetration; spiro-amine core mimics neurotransmitters.[4][2][3][5]
Skin/Eye H314: Causes severe skin burns/eye damage.[6]The secondary amine at position 8 is a strong base (pKa ~10-11), capable of saponifying fatty acids in skin.[4][2][3][5]
Reactivity EUH019: May form explosive peroxides.[7]The ether linkage adjacent to the cyclopropyl ring is susceptible to autoxidation upon prolonged air exposure.
Sensitization H317: May cause allergic skin reaction.Reactive amines are common haptens that can induce immune sensitization.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the specific operation.

Scenario A: Standard Handling (Solution Preparation / Sealed Transfer)[1][2][3][4][5]
  • Respiratory: Fume hood (Face velocity > 100 fpm).[2] If outside hood, Full-Face Respirator with P100/OV cartridges.[1][2][3][5]

  • Hand Protection: Double Gloving is mandatory.

    • Inner: Nitrile (4 mil) - High dexterity.[4][1][2][3][5]

    • Outer: Nitrile (8 mil) or Neoprene - Chemical barrier.[4][1][2][3]

    • Rationale: Amines can degrade thin nitrile; the outer layer provides sacrificial protection.

  • Body: Tyvek® Lab Coat (wrist-fitted) over cotton scrubs.[1][2][3]

Scenario B: High-Risk (Weighing Solids / Spills / Synthesis Workup)[1][2][3][4][5]
  • Respiratory: Powder Containment Hood (HEPA filtered) or Glovebox.[2]

  • Hand Protection: Laminate Film (Silver Shield®) under Nitrile.[2]

    • Rationale: Laminate film is the only material impervious to aggressive amines and ether solvents simultaneously.

  • Body: Full Tyvek® Coverall (Hooded) + Shoe Covers.[2]

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on the physical state and operation.

PPE_Decision_Tree Start Operation Type State Physical State? Start->State Solid Solid / Powder State->Solid High Potency Risk Liquid Solution / Oil State->Liquid Splash Risk Weighing Weighing/Transfer Solid->Weighing Dissolving Dissolution Liquid->Dissolving HighRiskPPE HIGH RISK PPE (Double Nitrile + Tyvek + HEPA Enclosure) Weighing->HighRiskPPE Dust Generation MedRiskPPE STD RISK PPE (Nitrile 8mil + Lab Coat + Fume Hood) Dissolving->MedRiskPPE Vapor Control Decon Decontamination & Disposal HighRiskPPE->Decon Doffing Protocol MedRiskPPE->Decon Doffing Protocol

Figure 1: PPE Decision Tree based on operational risk vectors.

Operational Protocol: Step-by-Step

Phase 1: Preparation (Donning)[1][2][3][4][5]
  • Inspect: Check glovebox/hood certification stickers. Ensure airflow is active.

  • Static Control: Place an anti-static gun or ionizer bar inside the weighing enclosure. The cyclopropyl moiety increases lipophilicity, making the powder prone to static charge and "flying."[5]

  • Layering: Don inner gloves -> Tyvek sleeves -> Outer gloves.[1][2][3] Tape the outer glove cuff to the Tyvek sleeve to prevent wrist exposure.

Phase 2: Handling (The "Clean-Dirty" Rule)[1][2][3][4][5]
  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse.

  • Solvent Addition: Add solvent (e.g., DCM or Methanol) slowly.[5] The amine is basic; if dissolving in an acidic medium, exotherm is possible.[5]

  • Spill Management: If powder spills, do not sweep . Cover with a wet wipe (soaked in weak acid like 1M Acetic Acid) to neutralize the amine and prevent dust lofting, then wipe up.[5]

Phase 3: Decontamination & Disposal[2]
  • Quench: Treat waste solutions with dilute acid (e.g., 1N HCl) to convert the volatile free base amine into a non-volatile hydrochloride salt before disposal.[5]

  • Segregation:

    • Solid Waste: Double-bag in "High Potency" hazardous waste bags.

    • Liquid Waste: Basic Organic Waste stream.[5]

  • Doffing: Remove outer gloves inside the hood. Peel Tyvek suit rolling outward to trap dust inside the suit. Wash hands with soap and cool water (warm water opens pores).[2]

Emergency Response (Self-Validating System)

  • Eye Contact: Flush for 15 minutes minimum .[7][8][9][10][11] The amine nature causes deep tissue penetration. Validation: Use pH paper on the eye runoff; continue flushing until pH is neutral (7.0).[2]

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this drives the lipophilic compound deeper into the blood. Use Polyethylene Glycol (PEG-400) or copious water.[4][2][3]

  • Inhalation: Remove to fresh air immediately.[8][9][12][13] If the victim is not breathing, use a bag-valve mask (Ambu bag); do not perform mouth-to-mouth (risk of secondary exposure to rescuer).[4][2][3][5]

Workflow Visualization

Handling_Workflow cluster_safety Critical Control Points Setup 1. Setup: Ionizer ON, Hood Sash <18" Weigh 2. Weighing: Use Anti-static Boat Setup->Weigh Don PPE Solubilize 3. Solubilization: Convert to Salt (if possible) Weigh->Solubilize Contain Dust Reaction 4. Reaction/Use Solubilize->Reaction Closed Vessel Waste 5. Waste: Acidify to pH < 5 Reaction->Waste Quench

Figure 2: Operational workflow emphasizing Critical Control Points (CCPs) for dust containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][4][1][2][3][5]

  • European Chemicals Agency (ECHA). (n.d.).[2] Information on Chemicals - Piperidine Derivatives. [Link][4][1][2][3][5]

  • PubChem. (2023).[2] Compound Summary: 8-Azaspiro[4.5]decane (Core Structure Analysis). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
© Copyright 2026 BenchChem. All Rights Reserved.